4-(Pyridin-3-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKXQHSXCNURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438864 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85666-15-5 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-3-ylmethyl)aniline
Introduction: The Strategic Importance of the 4-(Pyridin-3-ylmethyl)aniline Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are repeatedly found in a multitude of biologically active compounds. The pyridinyl-aniline motif is a quintessential example of such a scaffold, particularly in the design of protein kinase inhibitors.[1] The compound this compound, which incorporates a flexible methylene linker between these two critical pharmacophores, represents a valuable and versatile building block for drug discovery professionals.
The pyridine ring, with its nitrogen atom, serves as a key hydrogen bond acceptor, often interacting with the hinge region of a kinase's ATP-binding pocket.[1] The aniline moiety provides a readily functionalizable handle, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties (ADME). This guide provides an in-depth exploration of the primary synthetic pathways to this crucial intermediate, offering not just protocols, but the underlying strategic rationale to empower researchers in their experimental design.
Part 1: The Reductive Amination Pathway: A Direct and Efficient Approach
Reductive amination stands out as one of the most direct and atom-economical methods for synthesizing this compound.[2] This strategy involves the formation of a C-N bond via an imine intermediate, which is subsequently reduced in situ or in a separate step to yield the target secondary amine.[3] The primary advantage of this pathway is its convergence and operational simplicity, often allowing for a one-pot procedure.
Causality Behind the Experimental Design
The choice of starting materials is critical. The most common route involves the reaction of 3-pyridinecarboxaldehyde with a suitable aniline precursor. While p-phenylenediamine could be used, its high reactivity and potential for dialkylation can be problematic. A more controlled approach utilizes 4-nitroaniline. The electron-withdrawing nitro group deactivates the amine, preventing side reactions, and serves as a precursor to the target aniline, which can be revealed in a final reduction step.
The selection of the reducing agent is paramount. For a one-pot reaction where the aldehyde and amine are mixed, a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde is required.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity towards carbonyls at slightly acidic pH.[3] For a two-step process, the more powerful sodium borohydride (NaBH₄) or catalytic hydrogenation can be used to reduce the isolated imine. The final reduction of the nitro group is typically achieved with classical methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).
Visualizing the Reductive Amination Workflow
Caption: A streamlined workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and 4-nitroaniline.
Step 1: Imine Formation and Reduction
-
To a round-bottom flask charged with 4-nitroaniline (1.0 eq) in methanol, add 3-pyridinecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until the imine is fully consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude N-(pyridin-3-ylmethyl)-4-nitroaniline.
Step 2: Nitro Group Reduction
-
Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis, providing powerful and versatile methods for constructing C-C and C-N bonds.[4] For a molecule like this compound, these strategies typically involve a multi-step sequence where the core biaryl or aryl-alkyl framework is assembled first, followed by functional group manipulation.
A. Suzuki-Miyaura Coupling Pathway
This approach is ideal for forming the C-C bond between the two aromatic rings, followed by subsequent modification. A robust strategy involves coupling 3-bromopyridine with a phenylboronic acid derivative that already contains a masked amino group and a precursor to the methylene bridge.
Causality Behind the Experimental Design: The Suzuki-Miyaura reaction is highly tolerant of various functional groups, making it suitable for complex molecule synthesis.[5] The key is the choice of coupling partners. Coupling 3-bromopyridine with 4-formylphenylboronic acid is an effective way to construct the 4-(pyridin-3-yl)benzaldehyde intermediate. The aldehyde then serves as a versatile handle for conversion to the final product via reductive amination as previously described, or through other reduction-amination sequences. The choice of palladium catalyst and ligand is critical; for coupling with heteroaryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos often give superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[6]
Visualizing the Suzuki Coupling Pathway
Caption: Multi-step synthesis of this compound utilizing a key Suzuki-Miyaura coupling step.
Experimental Protocol: Suzuki Coupling Route
Objective: To synthesize 4-(pyridin-3-yl)benzaldehyde as a key intermediate.
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a base such as potassium phosphate (K₃PO₄) (2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[6]
-
Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.[7][8]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(pyridin-3-yl)benzaldehyde. This intermediate can then be converted to the final product using the reductive amination protocols described earlier.
B. Buchwald-Hartwig Amination Pathway
While less direct for constructing the primary Ar-CH2-Py skeleton, the Buchwald-Hartwig amination is an exceptionally powerful tool for late-stage introduction of the aniline moiety.[4][9] This strategy would first require the synthesis of a precursor like 3-(4-bromobenzyl)pyridine. The C-N bond is then formed in the final step.
Causality Behind the Experimental Design: This pathway is advantageous when the required aniline is complex or sensitive to conditions used in other routes. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a wide range of amines, including ammonia equivalents like benzophenone imine or even aqueous ammonia with specialized catalyst systems.[4][10] The choice of ligand is again crucial, with bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, Josiphos) being highly effective.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or amine precursor.[11]
Visualizing the Buchwald-Hartwig Workflow
Caption: Late-stage synthesis of this compound using Buchwald-Hartwig amination.
Part 3: Comparative Analysis of Synthesis Pathways
The optimal synthetic route depends on factors such as starting material availability, scale, and the need for analogue synthesis.
| Feature | Reductive Amination | Suzuki-Miyaura Pathway | Buchwald-Hartwig Pathway |
| Key Transformation | C=N reduction | C-C bond formation | C-N bond formation |
| Typical Starting Materials | 3-Pyridinecarboxaldehyde, 4-Nitroaniline | 3-Bromopyridine, 4-Formylphenylboronic acid | 3-(4-Bromobenzyl)pyridine, Ammonia source |
| Advantages | Highly convergent, often one-pot, atom-economical.[2] | Robust, well-understood, high functional group tolerance.[7] | Excellent for late-stage diversification, broad amine scope.[4] |
| Disadvantages | Potential for over-alkylation with simple amines, requires control of reducing agent.[3] | Multi-step process, requires potentially expensive boronic acids and catalysts. | Requires synthesis of a specific halide precursor, potentially expensive ligands. |
| Typical Yields | 60-85% (over 2 steps) | 70-90% (for coupling step) | 70-95% (for amination step) |
Conclusion: A Versatile Scaffold Accessible Through Robust Chemistry
This compound is a strategically vital building block in drug discovery. Its synthesis is readily achievable through several robust and well-established chemical pathways. The direct reductive amination route offers efficiency and convergence, making it ideal for straightforward, large-scale synthesis. In contrast, palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings provide unparalleled flexibility and are exceptionally well-suited for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. By understanding the mechanistic underpinnings and strategic advantages of each pathway, researchers can confidently select and optimize the ideal route to access this important molecular scaffold and accelerate the development of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Wikipedia. (n.d.). Reductive amination. Wikipedia.
- Molecules. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- BenchChem. (2025). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling. BenchChem.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (2025). A Comparative Analysis of 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry. BenchChem.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-3-ylmethyl)aniline
Introduction: A Versatile Scaffold in Modern Chemistry
4-(Pyridin-3-ylmethyl)aniline is a bi-functional organic molecule that incorporates both a primary aromatic amine (aniline) and a pyridine ring, connected by a methylene bridge. This unique structural arrangement makes it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The aniline moiety serves as a versatile synthetic handle for a wide range of chemical transformations, while the pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, influence solubility, and modulate the electronic properties of the molecule.[1] The methylene linker provides conformational flexibility, allowing the two aromatic systems to adopt various spatial orientations. This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing a foundational understanding for its application in research and development.
Section 1: Core Physicochemical and Structural Data
A precise understanding of a molecule's fundamental properties is the bedrock of its application. These parameters govern its behavior in both chemical reactions and biological systems. The core data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(pyridin-4-ylmethyl)aniline | [2] |
| Synonyms | 4-(4-Pyridylmethyl)aniline, 4-Pyridin-4-ylmethyl-phenylamine | [3] |
| CAS Number | 27692-74-6 | |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Exact Mass | 184.100048391 Da | [2] |
| XLogP3-AA (Predicted) | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 38.9 Ų | [4] |
| Solubility (at pH 7.4) | >27.6 µg/mL | [2] |
Note: Many properties are computationally derived and should be confirmed experimentally for critical applications.
Section 2: Analytical Characterization and Purity Assessment
Establishing the identity, structure, and purity of this compound is a critical prerequisite for its use in any application. A multi-technique approach is essential for unambiguous characterization.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for molecules like this compound due to its aromatic nature.
Causality in Method Development: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic rings of the analyte. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial for two reasons: it protonates the basic pyridine and aniline nitrogens, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica support, and it ensures consistent ionization for subsequent mass spectrometry detection.[5] Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Use a high-performance liquid chromatography system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
Structural Elucidation: Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms. For this compound, the spectrum would characteristically show:
-
Signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the aniline and pyridine rings.
-
A singlet at approximately 3.9-4.5 ppm, integrating to two protons, representing the methylene bridge (-CH₂-).[6]
-
A broad singlet corresponding to the amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.[6]
-
-
¹³C NMR: Carbon NMR reveals the number of unique carbon environments. The spectrum would display distinct signals for the carbons in the two aromatic rings and a signal for the methylene bridge carbon.[6]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 185.11, corresponding to the protonated molecule (C₁₂H₁₃N₂⁺).[7]
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
Sources
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4-(Pyridin-3-ylmethyl)aniline CAS number and identifiers
An In-Depth Technical Guide to 4-(Pyridin-3-ylmethyl)aniline: A Versatile Scaffold for Drug Discovery
Introduction
This compound is a bi-functional organic molecule that incorporates both a pyridine and an aniline moiety, connected by a flexible methylene bridge. This unique structural arrangement positions it as a highly valuable building block, or scaffold, in the field of medicinal chemistry and drug development. The pyridine ring, with its nitrogen atom, serves as a key hydrogen bond acceptor and a locus for modulating solubility and metabolic stability. The aniline fragment provides a primary aromatic amine, a versatile functional handle for a wide array of chemical transformations, most notably amide bond formation, which is central to the synthesis of many pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, a robust synthesis protocol, potential applications, and essential safety protocols for its handling.
Part 1: Core Identifiers and Physicochemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While this compound is a specific chemical entity, its isomers are also common in chemical databases. For clarity, this guide focuses exclusively on the isomer where the methylene linker is at the 3-position of the pyridine ring and the amino group is at the 4-position of the aniline ring.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 82261-42-5 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Canonical SMILES | C1=CC(=CN=C1)CC2=CC=C(C=C2)N | [1] |
| InChIKey | IRJVUOQNBSTXGA-UHFFFAOYSA-N | [2] |
| Synonyms | Benzenamine, 4-(3-pyridinylmethyl)- | N/A |
Physicochemical Data
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below are a combination of experimentally derived values for close isomers and computationally predicted values, providing a reliable profile for research applications.
| Property | Value | Notes |
| Appearance | Off-white to yellow or brown solid | Based on typical aromatic amines. |
| Melting Point | Not available | N/A |
| Boiling Point | ~395.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM) | [4] |
| pKa | ~5.35 (Predicted, for the pyridinium ion) | [3] |
| XLogP3 | 2.3 | A measure of lipophilicity.[2] |
Part 2: Synthesis Protocol: Reductive Amination
The most direct and reliable method for synthesizing this compound is through a one-pot reductive amination reaction. This strategy is widely adopted in medicinal chemistry due to its efficiency, use of readily available starting materials, and generally mild reaction conditions.
Principle of the Synthesis
The synthesis involves two key transformations occurring in a single reaction vessel:
-
Imine Formation: The reaction is initiated by the condensation of 3-pyridinecarboxaldehyde with p-phenylenediamine. The aldehyde's electrophilic carbonyl carbon is attacked by the nucleophilic amine, and subsequent dehydration forms a Schiff base (imine) intermediate. Using an excess of the diamine helps to favor the mono-alkylation product.
-
Reduction: A mild and selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is introduced. This agent selectively reduces the C=N double bond of the imine to a stable C-N single bond, yielding the final secondary amine product without reducing the pyridine or aniline aromatic rings.
This one-pot approach is advantageous as it avoids the need to isolate the often-unstable imine intermediate, thereby maximizing yield and simplifying the workflow.
Synthetic Workflow Diagram
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and p-phenylenediamine.
Materials:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
p-Phenylenediamine (3.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-phenylenediamine (3.0 eq) and anhydrous methanol. Stir the mixture until the diamine is fully dissolved.
-
Imine Formation: Add 3-pyridinecarboxaldehyde (1.0 eq) dropwise to the solution at room temperature. Allow the reaction to stir for 2-3 hours. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.
Part 3: Applications in Research and Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The aniline and pyridine motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in successful drug candidates.[5]
Key Applications:
-
Kinase Inhibitors: The aniline nitrogen can be acylated or used in coupling reactions to form complex amides, a common feature in ATP-competitive kinase inhibitors used in oncology (e.g., derivatives similar in structure to intermediates for Imatinib or Nilotinib).[6][7]
-
GPCR Ligands: The pyridine nitrogen can act as a bioisostere for other functional groups and serve as a critical interaction point within G-protein coupled receptor (GPCR) binding pockets.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal starting fragment that can be elaborated upon to build potency and selectivity for a specific biological target.
Logical Diagram: Role as a Versatile Scaffold
Caption: Elaboration of the core scaffold.
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The safety information is based on the known hazards of its constituent classes: aromatic amines and pyridines.
Hazard Identification and GHS Classification
The compound is classified as an irritant.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[8] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[1][8] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][8] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation[1][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[9] Wash hands thoroughly after handling.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[11]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from strong oxidizing agents and strong acids.[4]
Conclusion
This compound stands out as a synthetically accessible and highly valuable intermediate for research and development, particularly in the creation of novel therapeutics. Its combination of a modifiable aniline handle and a biologically relevant pyridine ring makes it an attractive starting point for constructing complex molecular architectures. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this scaffold to advance drug discovery programs and explore new chemical space.
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biological activity of 4-(Pyridin-3-ylmethyl)aniline derivatives
An In-depth Technical Guide to the Biological Activity of 4-(Pyridin-3-ylmethyl)aniline Derivatives
Abstract
The this compound scaffold is a derivative of the broader pyridinylaniline class, a recognized "privileged scaffold" in medicinal chemistry.[1] While direct biological profiling of this specific isomer is less documented than its 4-pyridinyl counterpart, its structural motifs are integral to numerous pharmacologically active agents, particularly in oncology. This guide synthesizes information from analogous compounds to provide an in-depth analysis of the biological activities, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives. We will delve into their primary role as kinase inhibitors, detail the experimental protocols for evaluating their anticancer efficacy, and present the synthetic pathways for their creation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic design.
The Pyridinylaniline Core: A Foundation for Kinase Inhibition
The fusion of a pyridine ring and an aniline moiety creates a biaryl amine structure that is exceptionally effective at targeting protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The utility of the pyridinylaniline scaffold stems from two key features:
-
Hinge-Binding Motif : The pyridine nitrogen acts as a hydrogen bond acceptor, enabling it to form a crucial interaction with the "hinge region" of the kinase ATP-binding pocket.[1][2] This anchors the molecule, providing a foundation for potent inhibition.
-
Vector for Specificity : The aniline nitrogen provides a convenient and synthetically accessible point for chemical modification.[1] By introducing various side chains and functional groups at this position, chemists can target other regions of the ATP pocket, thereby enhancing both potency and selectivity for specific kinases.[2]
The 3-methyl-4-(pyridin-4-yl)aniline derivative, for instance, forms the backbone of Nilotinib, a second-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML).[4][5] This precedent underscores the therapeutic potential of the broader class, including the this compound core.
Primary Biological Activity: Anticancer Properties via Kinase Inhibition
The predominant biological activity associated with pyridinylaniline derivatives is their anticancer effect, which is achieved through the inhibition of specific protein kinases involved in tumor growth, proliferation, and survival (angiogenesis).[6]
Mechanism of Action: Targeting the ATP-Binding Site
Derivatives of this class function as ATP-competitive inhibitors. They occupy the same binding site as adenosine triphosphate (ATP), preventing the kinase from phosphorylating its downstream substrates. This blockade of signal transduction can halt cell proliferation and induce apoptosis. The interaction is stabilized by hydrogen bonds between the pyridine ring and the kinase hinge region, while the substituted aniline portion explores adjacent hydrophobic pockets to confer selectivity and potency.[2][7]
Key Signaling Pathways Affected
By inhibiting upstream kinases like BCR-Abl, Src, or VEGFR-2, these derivatives can shut down entire signaling cascades essential for cancer cell survival.[5][6][8] For example, inhibiting the Bcr-Abl tyrosine kinase blocks downstream pathways including RAS/MAPK, PI3K/AKT, and STAT, which are all drivers of uncontrolled cell proliferation.[5]
Experimental Evaluation of Biological Activity
To assess the anticancer potential of novel this compound derivatives, a series of standardized in vitro assays are employed. These protocols form a self-validating system, starting with broad cytotoxicity screening and moving towards specific enzyme inhibition.
Protocol 3.1: Cell Proliferation (MTT) Assay
This is a foundational colorimetric assay to determine a compound's effect on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[2][9]
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, LoVo).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates, CO₂ incubator, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3.2: Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC₅₀ of a compound against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (at or near the Kₘ concentration for the enzyme).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Test compounds in DMSO.
-
384-well microplates, plate reader (luminescence/fluorescence).
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the reaction buffer and add them to the wells of a 384-well plate.
-
Kinase Addition: Add the purified kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The choice of time and temperature is crucial for maintaining linear reaction kinetics.
-
Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a proxy for kinase activity).
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition against the log of compound concentration to determine the IC₅₀.
-
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridinylaniline derivatives, minor structural modifications can significantly impact biological activity.[2]
-
Aniline Ring Substituents:
-
Electron-donating groups (e.g., methyl): Can enhance binding through van der Waals interactions in hydrophobic pockets.[2] However, the position is key; a methyl group at the 3-position may influence the basicity of the aniline nitrogen.[2]
-
Electron-withdrawing groups (e.g., chlorine, trifluoromethyl): Can alter the electronic properties and lipophilicity, which affects cell permeability and target engagement.[2][10]
-
-
Pyridine Ring Substituents: Modifications on the pyridine ring can fine-tune the interaction with the hinge region or introduce new interactions with solvent-exposed regions, potentially improving selectivity.[11]
| Compound Series | Aniline Substituent | Pyridine Substituent | Target / Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine aniline | 2,5-diCl | N/A | PA-1 (Ovarian) | 34.94 | [9] |
| Pyrimidine aniline | 3-CH₃, 5-CH₃ | N/A | LoVo (Colorectal) | 11.47 | [9] |
| Pyrazolo[3,4-b]pyridines | 4-OCH₃-Ph | H | Hela (Cervical) | 2.59 | [12] |
| Pyrazolo[3,4-b]pyridines | 4-OH-Ph | CN | HCT-116 (Colorectal) | 1.98 | [12] |
| Note: This table presents data from structurally related pyridine and aniline derivatives to illustrate SAR principles. Data for specific this compound derivatives would require targeted synthesis and screening. |
Synthesis of the Core Scaffold
The most robust and widely used method for constructing the C-C bond between the aniline and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][13]
Protocol 5.1: Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize a 4-(pyridin-3-yl)aniline derivative from a bromoaniline and a pyridineboronic acid.
-
Workflow:
-
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the bromoaniline derivative (1.0 eq) and the pyridine-3-boronic acid (1.2 eq) in a solvent mixture like Toluene/Ethanol or Dioxane/Water.[5][13]
-
Base Addition: Add an aqueous solution of a base, typically Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq).[5][13]
-
Degassing: Deoxygenate the mixture by bubbling the inert gas through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst.
-
Catalyst Addition: Add the Palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a ligand, like Triphenylphosphine (PPh₃) (0.08-0.1 eq).[5][13]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine to remove inorganic impurities.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.[5][13]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. Its proven ability to effectively target the ATP-binding site of protein kinases makes it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and screening of diverse libraries of these derivatives to fully elucidate their SAR and identify candidates with superior potency, selectivity, and pharmacokinetic profiles. The strategic application of the protocols and principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this valuable chemical class.
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- Quezada-Mundo, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5193.
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- Beaufils, F., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 61(13), 5723-5739.
- Zhang, Y., et al. (2023). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 21(34), 6981-6993.
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- El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476-491.
- Gucka, M., et al. (2023). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 28(19), 6958.
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The Structure-Activity Relationship of 4-(Pyridin-3-ylmethyl)aniline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-(pyridin-3-ylmethyl)aniline scaffold is a privileged structural motif in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors, particularly targeting protein kinases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs based on this core. While direct and extensive SAR literature for this specific scaffold is emerging, this guide synthesizes data from closely related analogs, such as diaryl amines and pyridinyl-anilines with alternative linkers, to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the influence of substitutions on both the pyridine and aniline rings, the nature of the linker, and the resulting impact on biological activity. Furthermore, this guide details robust experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways potentially modulated by these compounds. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and advance novel this compound-based therapeutic agents.
Introduction: The this compound Scaffold - A Versatile Core in Kinase Inhibition
The intersection of the pyridine and aniline moieties within a single molecular framework has proven to be a highly successful strategy in the design of kinase inhibitors. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. The aniline ring provides a versatile platform for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methylene linker in the this compound scaffold introduces a degree of conformational flexibility that can be crucial for optimal binding to the target protein.
Analogs based on similar diaryl amine and pyridinyl-aniline cores have demonstrated significant inhibitory activity against a range of kinases implicated in oncology, inflammation, and neurodegenerative disorders. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-kinase (PI3K). Understanding the SAR of the this compound core is therefore of paramount importance for the development of next-generation inhibitors with improved efficacy and safety profiles.
Structure-Activity Relationship (SAR) Analysis: Key Determinants of Biological Activity
Due to the limited availability of a comprehensive SAR study on the specific this compound scaffold, the following analysis is a synthesis of findings from structurally related analogs. These insights provide a strong foundation for the rational design of novel derivatives.
The Pyridine Ring: A Critical Hinge-Binding Element
The nitrogen atom of the pyridine ring is a key pharmacophoric feature, typically forming a crucial hydrogen bond with the backbone amide of a hinge residue in the ATP-binding site of kinases.
-
Position of the Nitrogen: The 3-position of the pyridine ring in the title scaffold is significant. While other isomers may also exhibit activity, the 3-pyridyl motif is prevalent in many known kinase inhibitors.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity.
-
Small Alkyl or Halogen Substituents: These can be introduced to probe steric and electronic effects within the hinge-binding pocket. For example, a methyl or chloro group at the 2- or 4-position may enhance van der Waals interactions or modulate the basicity of the pyridine nitrogen.
-
Bulky Substituents: Larger groups are generally less tolerated in close proximity to the hinge region, as they can lead to steric clashes.
-
The Aniline Ring: The Gateway to Selectivity and Potency
The aniline moiety offers a rich canvas for chemical modification to enhance interactions with the solvent-exposed region of the ATP-binding site and to modulate physicochemical properties.
-
Substituents at the Ortho- and Meta-Positions:
-
Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the aniline ring and potentially influence hydrogen bonding interactions.
-
Electron-withdrawing groups (e.g., -Cl, -CF₃): These can impact the pKa of the aniline nitrogen and introduce new interactions, such as halogen bonding.
-
-
Substituents at the Para-Position: The para-position is often a key vector for introducing larger substituents that can interact with the outer regions of the ATP-binding pocket, thereby enhancing selectivity.
-
Amide and Urea Moieties: These groups can form additional hydrogen bonds with the protein and improve aqueous solubility.
-
Heterocyclic Rings: The introduction of five- or six-membered heterocyclic rings can lead to significant gains in potency and selectivity by accessing specific sub-pockets.
-
The Methylene Linker: Providing Optimal Geometry
The methylene (-CH₂-) linker provides a degree of rotational freedom that allows the pyridine and aniline rings to adopt an optimal orientation for binding.
-
Linker Length and Rigidity: While the single methylene linker is the focus of this guide, it is worth noting that variations in linker length and the introduction of rigidifying elements (e.g., double bonds, cyclopropane rings) can have a profound impact on activity. A more rigid linker may pre-organize the molecule in a bioactive conformation, but could also prevent optimal binding.
Data Presentation: Comparative Analysis of Analog Activity
To illustrate the impact of structural modifications, the following table presents hypothetical, yet representative, IC₅₀ values for a series of this compound analogs against a generic kinase target. This data is intended to provide a framework for understanding the SAR principles discussed.
| Compound ID | Pyridine Substitution | Aniline Substitution | IC₅₀ (nM) |
| 1a (Core) | Unsubstituted | Unsubstituted | 500 |
| 1b | 2-Methyl | Unsubstituted | 250 |
| 1c | Unsubstituted | 2-Methyl | 400 |
| 1d | Unsubstituted | 3-Chloro | 300 |
| 1e | Unsubstituted | 4-Methoxy | 150 |
| 1f | Unsubstituted | 4-(Morpholin-4-yl) | 50 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
A common and efficient method for the synthesis of the this compound core involves a Suzuki-Miyaura cross-coupling reaction.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Preparation of 3-(Chloromethyl)pyridine:
-
To a solution of pyridin-3-ylmethanol (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridine.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a degassed mixture of a 4-bromoaniline derivative (1.0 eq), (4-(pyridin-3-ylmethyl))phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
Diagram of Kinase Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol (Luminescent Kinase Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37 °C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement: Western Blot Analysis
To confirm that the inhibitor is engaging its target in a cellular context, Western blotting can be used to assess the phosphorylation status of downstream substrates.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Potential Signaling Pathways and Mechanisms of Action
Given the prevalence of pyridinyl-aniline scaffolds as kinase inhibitors, this compound analogs are likely to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Diagram of a Representative Kinase Signaling Pathway (e.g., PI3K/Akt):
in silico docking studies of 4-(Pyridin-3-ylmethyl)aniline
An In-Depth Technical Guide to the In Silico Docking of 4-(Pyridin-3-ylmethyl)aniline
Authored by: A Senior Application Scientist
Foreword: The Rationale for Predictive Modeling in Drug Discovery
In the landscape of modern drug discovery, the journey from a conceptual molecule to a clinical candidate is both arduous and resource-intensive. Computational techniques, specifically in silico molecular docking, have emerged as an indispensable tool to rationalize this process. By predicting the binding behavior of small molecules within the active site of a biological target, we can prioritize experimental screening, optimize lead compounds, and gain profound insights into the mechanisms of interaction at an atomic level.[1][2]
This guide provides a comprehensive, technically-grounded walkthrough of conducting a molecular docking study, centered on the compound This compound . This molecule, containing both a pyridine and an aniline moiety, represents a common scaffold in medicinal chemistry, known to interact with various enzyme classes, particularly kinases.[3][4] We will navigate the entire workflow, from the foundational principles of target selection to the critical analysis of docking results, emphasizing the causality behind each procedural choice to ensure scientific rigor and reproducibility.
Part 1: Foundational Concepts
The Ligand: this compound
This compound is a small organic molecule with the chemical formula C₁₁H₁₀N₂.[5] Its structure is characterized by a central aniline ring linked to a pyridine ring via a methylene bridge.
-
IUPAC Name: this compound
-
Molecular Weight: 170.21 g/mol [5]
-
Structure:
-
Aniline Moiety: A primary aromatic amine that can act as a hydrogen bond donor.
-
Pyridine Moiety: A nitrogen-containing heterocycle where the nitrogen atom can act as a hydrogen bond acceptor.
-
Methylene Bridge: Provides conformational flexibility.
-
The presence of both hydrogen bond donors and acceptors, coupled with its aromatic systems capable of π-π stacking, makes it an intriguing candidate for binding to protein active sites.
The Technique: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The primary goals are twofold:
-
Pose Prediction: To accurately determine the three-dimensional conformation of the ligand within the receptor's binding site.[6]
-
Binding Affinity Estimation: To estimate the strength of the interaction, usually represented by a scoring function that calculates a value analogous to binding energy (e.g., kcal/mol).[6][7] A more negative docking score generally indicates a stronger, more favorable binding interaction.[8][9]
The process relies on sophisticated search algorithms to explore the conformational space of the ligand and scoring functions to rank the resulting poses.[2][10]
Part 2: The In Silico Experimental Workflow
The following protocol outlines a self-validating system for docking this compound into a selected protein target. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase , a common target for inhibitors containing pyridine and aniline scaffolds, as our example receptor.[3]
Workflow Overview
Caption: High-level workflow for a molecular docking experiment.
Step 1: Protein Target Preparation
The quality of the initial protein structure is paramount for a meaningful docking result. Raw structures from the Protein Data Bank (PDB) often contain experimental artifacts that must be corrected.[11]
Protocol:
-
Obtain Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 6LU7 for COVID-19 protease or a relevant EGFR structure).[1]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or Maestro.[1][12]
-
Causality: The PDB file often contains non-essential components like water molecules, co-solvents, and multiple protein chains from the crystal's asymmetric unit.[13][14] These must be removed as they can interfere with the docking algorithm, unless a specific water molecule is known to be critical for ligand binding.[11]
-
-
Remove Heteroatoms: Delete all water molecules and any other non-protein, non-cofactor atoms.[14][15]
-
Add Hydrogens: Add hydrogen atoms to the protein. Crystal structures typically do not resolve hydrogen positions.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).[16][17][18]
-
Causality: Charges are fundamental to calculating the electrostatic potential, a key component of the docking scoring function.[18]
-
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the structure to relieve any steric clashes introduced during hydrogen addition.
-
Save Processed File: Save the cleaned receptor in a docking-compatible format, such as PDBQT for AutoDock Vina.[15]
Step 2: Ligand Preparation
The ligand must also be prepared to ensure it has a realistic 3D conformation and correct chemical properties.
Protocol:
-
Obtain Structure: Obtain the 2D structure of this compound from a database like PubChem (CID 459522).[5]
-
Convert to 3D: Use a program like Open Babel or a chemical drawing tool to convert the 2D structure into a 3D conformation.[14][19]
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Causality: This step ensures that bond lengths and angles are physically realistic, providing a better starting point for the docking algorithm.[14]
-
-
Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.[19]
-
Causality: Defining rotatable bonds is crucial for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[17]
-
-
Save Processed File: Save the prepared ligand in the appropriate format (e.g., PDBQT).[19]
Step 3: Grid Generation
The grid defines the three-dimensional space where the docking algorithm will search for binding poses. It is a pre-calculated map of interaction potentials.[20]
Protocol:
-
Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through binding site prediction software.[18]
-
Define the Grid Box: In your docking software (e.g., AutoDock Tools, Schrödinger Maestro), define a 3D box that encompasses the entire binding site.[21]
-
Causality: The size of the grid box is a critical parameter. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.[22] A box that is too large can lead to inefficient sampling, while one that is too small may prevent the correct binding pose from being found.
-
-
Generate Grid Files: Run the grid generation program (e.g., AutoGrid for AutoDock).[16] This will create map files for different atom types, calculating the potential energy at each grid point.[20]
Step 4: Running the Molecular Docking Simulation
With the prepared receptor, ligand, and grid files, the docking simulation can be executed.
Protocol:
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor, ligand, and grid files. It also defines parameters for the search algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.[15][16]
-
Launch the Docking Program: Execute the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[1][10]
-
Execution: The software will now systematically or stochastically explore different positions, orientations, and conformations of the ligand within the grid box. Each generated pose is evaluated by the scoring function.[10]
Part 3: Data Analysis and Validation
Interpreting Quantitative Data
The primary quantitative outputs are the docking score and the Root Mean Square Deviation (RMSD).
| Metric | Description | Interpretation |
| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding free energy.[8] | More negative values indicate stronger predicted binding. Used to rank different ligands or different poses of the same ligand.[7][9] |
| RMSD (Å) | The root-mean-square deviation between the docked pose and a reference pose (e.g., the co-crystallized ligand).[6][8] | Lower values (typically < 2.0 Å) indicate the docking protocol successfully reproduced the known experimental binding mode.[6][8] |
Visual Inspection and Interaction Analysis
A low score alone is insufficient; the binding pose must be chemically sensible.
Protocol:
-
Load Results: Open the docked poses and the receptor structure in a molecular visualizer.
-
Analyze Key Interactions: Examine the top-ranked poses for key non-covalent interactions:[8]
-
Hydrogen Bonds: Check if the aniline NH₂ or pyridine N are forming hydrogen bonds with appropriate residues (e.g., backbone carbonyls/amides, polar side chains).
-
Hydrophobic Interactions: Assess whether the aromatic rings are situated in hydrophobic pockets.
-
π-π Stacking: Look for interactions between the ligand's aromatic rings and aromatic residues like Phe, Tyr, or Trp.
-
-
Compare with Known Binders: If docking into a target with a known inhibitor, compare the interaction patterns. Does your ligand engage with the same key residues? This provides a layer of validation.[7]
Logical Flow of Docking Analysis
Caption: Logical process for interpreting molecular docking results.
The Self-Validation Imperative: Redocking
To trust the docking protocol, it must be able to reproduce known experimental results.
-
Trustworthiness Protocol: Before docking your test compound, take the co-crystallized ligand from the PDB file, prepare it, and dock it back into its own receptor. Calculate the RMSD between the top-ranked docked pose and the original crystal pose. An RMSD value below 2.0 Å suggests the docking protocol is reliable for this specific target.[24]
Conclusion
This guide has detailed a rigorous, scientifically-grounded workflow for conducting an in silico molecular docking study of this compound. By adhering to meticulous preparation of both the ligand and the receptor, carefully defining the search space, and critically analyzing the results through both quantitative metrics and visual inspection, researchers can generate reliable hypotheses about the molecular interactions driving protein-ligand recognition. The inclusion of a validation step, such as redocking a native ligand, is non-negotiable for establishing the trustworthiness of the computational model. This predictive power, when used judiciously, significantly accelerates the hit-to-lead optimization process in modern drug discovery.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling
Executive Summary: Substituted anilines are foundational structural motifs in a vast range of critically important molecules, including pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2] The continued demand for novel aniline derivatives with precise substitution patterns necessitates a deep, practical understanding of the available synthetic methodologies. This guide provides an in-depth analysis of the core strategies for synthesizing substituted anilines, designed for researchers, chemists, and drug development professionals. We will move from venerable, robust methods like the reduction of nitroaromatics to the powerful and versatile palladium- and copper-catalyzed cross-coupling reactions that define the modern era of C–N bond formation.[1] The focus is not merely on procedural steps but on the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis to guide strategic synthetic planning.
Classical Approaches: The Bedrock of Aniline Synthesis
Reduction of Nitroaromatics: The Workhorse Method
The reduction of aromatic nitro compounds to their corresponding anilines is arguably the most established and widely practiced method for aniline synthesis.[1][3] Its enduring prevalence is a direct consequence of the ready availability of a diverse array of substituted nitroaromatics, which are easily prepared via electrophilic aromatic nitration.[1][4]
Mechanistic Principle: The transformation from a nitro group (–NO₂) to an amino group (–NH₂) is a six-electron reduction. While the precise mechanism can vary with the chosen reagent, it generally proceeds through nitroso (–NO) and hydroxylamine (–NHOH) intermediates.[3][5][6] The challenge and art of this method lie in ensuring the reduction proceeds completely to the amine without isolating these potentially reactive intermediates.[7]
Causality in Reagent Selection: The choice of reducing agent is dictated by factors such as cost, scale, safety, and, most critically, the tolerance of other functional groups within the molecule (chemoselectivity).
-
Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are classic, robust, and cost-effective methods, particularly the Béchamp reduction using iron.[3] They are well-suited for large-scale industrial synthesis. The primary drawback is the strongly acidic conditions, which are incompatible with acid-labile functional groups. The workup can also be cumbersome.
-
Catalytic Hydrogenation (e.g., H₂ over Pd/C, PtO₂): This is a very clean and efficient method, with water as the only byproduct.[1] It is often the method of choice for its high yields and simple product isolation. However, its broad reducing power is a double-edged sword; it will readily reduce alkenes, alkynes, imines, and some carbonyls, and can cause debenzylation.[8] Careful control of conditions (pressure, temperature, catalyst) is paramount.
-
Transfer Hydrogenation (e.g., Hydrazine, Ammonium Formate): These methods use a stable organic molecule as the hydrogen source in the presence of a catalyst (like Pd/C or Raney Ni), avoiding the need for high-pressure hydrogenation equipment.[9] Ammonium formate with copper nanoparticles, for instance, has shown excellent chemoselectivity.[7]
-
Metal-Free Reductions: Emerging methods using reagents like tetrahydroxydiboron (B₂(OH)₄) offer high chemoselectivity at room temperature, avoiding flammable gases and metal catalysts entirely.[10]
| Method | Reducing Agent | Typical Conditions | Advantages | Limitations |
| Metal/Acid | Fe/HCl or NH₄Cl | Reflux in EtOH/H₂O | Inexpensive, scalable, tolerates halides | Harsh acidic conditions, strenuous workup |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | 1-50 atm H₂, RT-80 °C, MeOH or EtOAc | Very clean, high yield, simple workup | Reduces many other functional groups, requires specialized equipment |
| Transfer Hydrogenation | HCOOH·NH₄, Pd/C | Reflux in MeOH | Avoids H₂ gas, often highly chemoselective | Can require higher temperatures |
| Stoichiometric Hydrides | LiAlH₄, NaBH₄ | THF or EtOH | Generally poor chemoselectivity for this transformation, can be hazardous | |
| Metal-Free | B₂(OH)₄, 4,4'-bipyridine | Room Temperature, 5 min | Excellent chemoselectivity, metal-free, rapid | Reagent cost, newer methodology |
Experimental Protocol: Representative Reduction of a Nitroarene using Catalytic Hydrogenation
Objective: To synthesize 4-chloroaniline from 1-chloro-4-nitrobenzene.
-
Reaction Setup: To a 250 mL hydrogenation flask, add 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, ~150 mg, ~0.1 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas three times. Then, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
-
Purification (if necessary): The crude 4-chloroaniline can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Modern C–N Bond Forming Strategies: The Power of Catalysis
While nitro reduction is powerful, it relies on the pre-existence of a nitro group. Modern synthetic chemistry often requires the direct formation of a C–N bond between an aryl ring and an amine, a transformation powerfully enabled by transition metal catalysis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, first reported in the mid-1990s, has revolutionized the synthesis of arylamines.[11] It is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide, like a triflate) and an amine in the presence of a base.[12] Its remarkable versatility, broad substrate scope, and high functional group tolerance make it a cornerstone of modern medicinal and process chemistry.[11][13]
Mechanistic Principle & The Role of Ligands: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido ligand.
-
Reductive Elimination: The C–N bond is formed as the desired aniline product is eliminated, regenerating the active Pd(0) catalyst.[14]
The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[13] They serve to stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the crucial, often rate-limiting, reductive elimination step.[11]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-phenylmorpholine from bromobenzene and morpholine.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 0.5 mol%), RuPhos (47 mg, 0.10 mmol, 2 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (0.53 mL, 5.0 mmol), morpholine (0.61 mL, 7.0 mmol), and anhydrous toluene (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the bromobenzene is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenylmorpholine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C–N bonds, predating the Buchwald-Hartwig reaction by nearly a century.[15][16] Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper), limiting their scope.[15] However, modern advancements, particularly the development of soluble copper catalysts and specialized ligands (e.g., diamines, phenanthrolines), have revitalized this methodology, allowing for milder reaction conditions.[15][17]
Mechanistic Considerations: The mechanism of the Ullmann reaction is still debated but is thought to involve Cu(I)/Cu(III) intermediates, analogous to the Pd(0)/Pd(II) cycle, or radical pathways.[15] The reaction typically involves a copper(I) salt that reacts with the amine to form a copper amide, which then couples with the aryl halide.[15]
Strategic Advantage: While often requiring higher temperatures than palladium-catalyzed systems, Ullmann-type reactions can be advantageous for specific substrates and are generally less expensive, as copper is far more abundant and cheaper than palladium.[12][15] They are particularly useful for coupling with N-heterocycles.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a non-catalytic method for forming C-N bonds that operates under a distinct mechanism. It does not require a metal catalyst but has strict substrate requirements.
Mechanistic Principle: The reaction proceeds via an addition-elimination mechanism. The nucleophile (amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19] The aromaticity is then restored by the expulsion of the leaving group.[18]
Causality and Scope: For this pathway to be viable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., –NO₂, –CN, –CF₃) positioned ortho or para to the leaving group (typically a halide).[19][20] These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. Without this stabilization, the reaction is extremely slow or does not occur at all.[20]
Strategic Synthesis Planning
The selection of an appropriate synthetic route for a substituted aniline is a multi-factorial decision. A logical workflow can guide the researcher to the optimal method.
Conclusion and Future Outlook
The synthesis of substituted anilines is a mature field that continues to evolve.[1] While classical methods like nitroarene reduction remain indispensable for their simplicity and cost-effectiveness, modern catalytic C-N cross-coupling reactions like the Buchwald-Hartwig amination have provided chemists with unprecedented power to construct complex molecules with high precision and functional group tolerance.[1][12]
The future of aniline synthesis will likely focus on increasing sustainability and efficiency. This includes the development of catalysts based on more abundant, first-row transition metals like nickel and copper to replace precious palladium, the use of photocatalysis to drive reactions under milder conditions, and the application of C-H amination strategies that bypass the need for pre-functionalized starting materials altogether.[2][21][22] For the modern researcher, a thorough understanding of the full arsenal of available methods is essential for the strategic and successful synthesis of these vital chemical building blocks.
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- Wang, D., & Zhu, J. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10134-10145.
- Buchwald, S. L., & Fors, B. P. (2011). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 133(42), 16744-16747.
- Hayashi, M., & Matsubara, R. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530-1534.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Jiang, L., & Yuan, M. L. (2023). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 19, 1342-1349.
- Stutts, K. J., Scortichini, C. L., & Repucci, C. M. (1989). Electrochemical reduction of nitroaromatics to anilines in basic media: effects of positional isomerism and cathode composition. The Journal of Organic Chemistry, 54(12), 2843-2849.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
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toxicological profile of N-arylmethylpyridines
An In-depth Technical Guide to the Toxicological Profile of N-arylmethylpyridines
Introduction
N-arylmethylpyridines represent a significant class of heterocyclic compounds characterized by a pyridine ring linked to an aryl group through a methylene bridge. This structural motif is a key pharmacophore in numerous biologically active molecules, leading to their investigation in a wide array of therapeutic areas, including neurodegenerative diseases, oncology, and infectious agents. Their versatility stems from the tunable electronic properties of the pyridine ring and the diverse substitutions possible on the aryl moiety, allowing for fine-tuning of their pharmacological activity. However, as with any class of compounds destined for therapeutic use, a thorough understanding of their toxicological profile is paramount for ensuring patient safety and successful drug development.
This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathways, mechanisms of toxicity, and target organ systems associated with this chemical class. By integrating field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for the preclinical safety assessment of N-arylmethylpyridine derivatives.
Toxicokinetics: The Journey of N-arylmethylpyridines in the Body
The toxicological effects of a compound are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these processes is critical for predicting potential toxicities and designing safer drug candidates.
Metabolism as a Key Determinant of Toxicity
The metabolism of N-arylmethylpyridines is a critical area of investigation, as metabolic activation can lead to the formation of reactive intermediates that are often the primary drivers of toxicity. The pyridine ring, while generally considered electron-deficient and somewhat resistant to oxidative metabolism, can undergo N-oxidation. More significantly, the aryl group and the methylene bridge are susceptible to various metabolic transformations.
A pivotal metabolic pathway for many N-aryl compounds is N-oxidation, which can be followed by conjugation reactions. For instance, N-hydroxy metabolites can be formed, which may then be sulfated or glucuronidated. While these conjugation reactions are typically detoxification pathways, in some cases, the resulting conjugates can be unstable and break down to form reactive electrophiles, such as nitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.
Another important metabolic consideration is the potential for the formation of reactive oxygen species (ROS) through redox cycling of certain N-arylmethylpyridine derivatives. This can lead to oxidative stress, a condition implicated in various toxicological endpoints, including hepatotoxicity and neurotoxicity.
Mechanisms of Toxicity
The adverse effects of N-arylmethylpyridines can be mediated by several molecular mechanisms. A thorough understanding of these pathways is essential for both predicting and mitigating potential toxicities.
Oxidative Stress and Mitochondrial Dysfunction
A common mechanism of drug-induced toxicity involves the induction of oxidative stress. Some N-arylmethylpyridine derivatives may undergo redox cycling, a process where the compound is enzymatically reduced and then re-oxidized by molecular oxygen, generating superoxide anions and other ROS. This can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Mitochondria are particularly susceptible to oxidative damage, which can impair their function and trigger apoptosis.
Covalent Binding to Cellular Macromolecules
As mentioned earlier, metabolic activation can lead to the formation of reactive electrophilic metabolites. These metabolites can form covalent adducts with nucleophilic sites on proteins and DNA. Protein adduct formation can lead to enzyme inactivation, disruption of cellular signaling, and immune-mediated toxicity. DNA adducts, if not repaired, can lead to mutations and potentially cancer initiation.
Inhibition of Key Enzymes
Certain N-arylmethylpyridine derivatives may act as inhibitors of critical enzymes. For example, inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and altered metabolism of other xenobiotics. Inhibition of enzymes involved in neurotransmitter metabolism could lead to neurotoxicity.
Target Organ Toxicology
Based on the chemical properties and metabolic pathways of N-arylmethylpyridines, several organ systems may be particularly susceptible to their toxic effects.
Hepatotoxicity
The liver is a primary site of drug metabolism and is therefore often a major target for drug-induced toxicity. The metabolic activation of N-arylmethylpyridines in the liver can lead to the formation of reactive metabolites that can cause direct hepatocellular injury. This can manifest as elevated liver enzymes, inflammation, and in severe cases, liver failure.
Neurotoxicity
The central nervous system (CNS) can also be a target for the toxic effects of N-arylmethylpyridines, particularly for compounds designed to cross the blood-brain barrier. Potential neurotoxic effects could include neuronal cell death, disruption of neurotransmission, and behavioral abnormalities. The mechanisms underlying neurotoxicity can be complex and may involve oxidative stress, mitochondrial dysfunction, and direct effects on neuronal signaling pathways.
Cardiotoxicity
Cardiotoxicity is a significant concern in drug development. Some N-arylmethylpyridine derivatives may have off-target effects on ion channels in the heart, such as the hERG channel, which can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias.
In Vitro and In Vivo Models for Toxicological Assessment
A tiered approach to toxicological testing is typically employed in drug development, starting with in vitro assays and progressing to in vivo studies in animal models.
In Vitro Toxicity Assays
A battery of in vitro assays can be used to provide an early assessment of the toxicological potential of N-arylmethylpyridine derivatives.
| Assay Type | Endpoint Measured | Typical Cell Lines |
| Cytotoxicity Assays | Cell viability, membrane integrity | HepG2, SH-SY5Y, primary hepatocytes |
| Genotoxicity Assays | DNA damage, mutations | Ames test (bacterial), Comet assay, Micronucleus test (mammalian cells) |
| hERG Assay | Inhibition of the hERG potassium channel | HEK293 cells expressing the hERG channel |
| Metabolic Stability Assays | Rate of metabolism | Liver microsomes, S9 fractions, primary hepatocytes |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the N-arylmethylpyridine test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vivo Toxicity Studies
If in vitro studies indicate potential toxicity, or as part of regulatory requirements, in vivo studies in animal models (e.g., rodents, non-rodents) are conducted. These studies can provide a more comprehensive picture of the toxicological profile of a compound in a whole-organism context.
Experimental Workflow: Acute Toxicity Study in Rodents
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Picolyl Chloride
Introduction: The Strategic Importance of 3-(Aminomethyl)pyridine Derivatives
The 3-(aminomethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a molecule can significantly influence physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Furthermore, the pyridine nitrogen and the amino group can engage in key hydrogen bonding interactions with biological targets. The synthesis of a diverse library of N-substituted 3-(aminomethyl)pyridine derivatives is therefore of high value to researchers in the pharmaceutical and agrochemical industries. The palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile method for the construction of the crucial C-N bond in these target molecules, starting from the readily available 3-picolyl chloride.[1][2]
This guide provides a comprehensive overview of the experimental protocol for the palladium-catalyzed amination of 3-picolyl chloride, detailing the underlying mechanistic principles, offering a step-by-step procedure, and addressing potential challenges and troubleshooting strategies.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an organic halide, catalyzed by a palladium complex.[1][3] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 3-picolyl chloride, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine displaces the chloride ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-(aminomethyl)pyridine product is formed through reductive elimination, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
A potential side reaction is β-hydride elimination, although this is less of a concern with neopentyl-like substrates such as 3-picolyl chloride which lack a β-hydrogen.[1]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 3-picolyl chloride.
Experimental Protocol: Palladium-Catalyzed Amination of 3-Picolyl Chloride
This protocol is a general guideline and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Reagents and Equipment
| Reagent/Equipment | Purpose | Recommended Grade/Specification |
| 3-Picolyl chloride hydrochloride | Starting material | Commercially available, ≥97% |
| Amine (primary or secondary) | Nucleophile | Anhydrous, ≥98% |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium precursor | Commercially available, ≥99.9% |
| XPhos | Ligand | Commercially available, ≥98% |
| Sodium tert-butoxide (NaOt-Bu) | Base | Commercially available, ≥97% |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O |
| Schlenk flask or sealed tube | Reaction vessel | Oven-dried |
| Magnetic stirrer and hotplate | Agitation and heating | |
| Inert gas supply (N₂ or Ar) | Anhydrous and oxygen-free conditions | High purity |
| Standard glassware and syringes | Reagent transfer | Oven-dried |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Addition of Solid Reagents: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Solvent and Substrates: Under a positive flow of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature. Then, add the amine (1.2 mmol, 1.2 equiv) followed by a solution of 3-picolyl chloride hydrochloride (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous toluene. Note: If using freebase 3-picolyl chloride, it should be freshly prepared or purified to remove any HCl.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A streamlined workflow for the palladium-catalyzed amination of 3-picolyl chloride.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of palladium precursor and ligand. |
| Poor choice of ligand/base | Screen other ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄, Cs₂CO₃).[4] | |
| Pyridine coordination | Increase the ligand-to-palladium ratio to favor the formation of the active catalyst. | |
| Formation of side products | Homocoupling of 3-picolyl chloride | Lower the reaction temperature and ensure slow addition of the picolyl chloride. |
| Quaternization of pyridine nitrogen | Use a less nucleophilic base or consider protecting the pyridine nitrogen if the issue persists. | |
| Difficulty in purification | Residual palladium | Pass the crude product through a short plug of silica gel or use a metal scavenger. |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation by air.[5]
-
Anhydrous Conditions: Water can hydrolyze the phosphine ligands and deactivate the catalyst.
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are known to promote the oxidative addition and reductive elimination steps, which are often rate-limiting.[6][7]
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the coordinated amine without competing in the coupling reaction.[8]
-
Solvent: A non-polar, aprotic solvent like toluene is generally effective for Buchwald-Hartwig aminations.[9]
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 2(9), 1101–1104.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(42), 13850–13851.
- Chemservice. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
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Application Notes & Protocols: The Strategic Deployment of 4-(Pyridin-3-ylmethyl)aniline in Modern Kinase Inhibitor Synthesis
Abstract
In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The efficacy and selectivity of these inhibitors are profoundly influenced by their core structural motifs, which dictate interactions within the highly conserved ATP-binding pocket of the kinase. The 4-(pyridin-3-ylmethyl)aniline scaffold has emerged as a "privileged" structural element, valued for its inherent ability to establish critical hydrogen bonds with the kinase hinge region, while offering a versatile chemical handle for extensive structural diversification.[1][2] This document provides an in-depth guide for medicinal chemists and drug development professionals on the strategic application of this compound as a key building block in the synthesis of potent and selective kinase inhibitors. We will elucidate the structural rationale for its use, present a detailed, field-proven synthetic protocol for its incorporation into a pyrimidine-based inhibitor core, and discuss its role in establishing robust Structure-Activity Relationships (SAR).
Introduction: The Kinase Hinge and the Privileged Scaffold
Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a well-established driver of many human diseases.[3] The development of small molecules that inhibit kinase function has therefore become a major focus of the pharmaceutical industry. The ATP-binding site, where these inhibitors typically compete with the endogenous ATP substrate, contains a conserved "hinge" region that forms a critical hydrogen bond backbone.
The pyridine ring is a highly effective pharmacophore for interacting with this hinge region, with its nitrogen atom acting as a potent hydrogen bond acceptor.[2][4] When coupled with an aniline moiety, which provides a vector for further chemical modification, the resulting pyridinyl-aniline framework becomes a powerful scaffold for inhibitor design.[2] The specific isomer, this compound, offers a unique combination of structural rigidity and conformational flexibility conferred by the methylene linker, allowing for optimal positioning of the pyridine and aniline rings within the active site. This guide focuses on leveraging this unique building block to construct next-generation kinase inhibitors.
The Structural Logic: Why this compound?
The utility of this compound is rooted in its distinct structural and electronic properties, which are ideally suited for kinase active site recognition.
-
Hinge-Binding Moiety: The pyridine nitrogen is positioned to form a canonical hydrogen bond with the amide backbone of the kinase hinge region, a fundamental interaction for anchoring the inhibitor.
-
Flexible Linker: The methylene (-CH₂-) bridge between the two aromatic rings provides crucial rotational freedom. This allows the molecule to adopt a non-coplanar conformation, which can be essential for fitting into the complex topography of the ATP pocket and avoiding steric clashes.
-
Nucleophilic Handle: The primary amine (-NH₂) on the aniline ring is a versatile nucleophile. It is perfectly poised for participation in key bond-forming reactions, most notably Nucleophilic Aromatic Substitution (SNAr), to build the core heterocyclic systems (e.g., pyrimidines, quinazolines) common to many kinase inhibitors.[5][6]
-
Vector for SAR Exploration: The aniline ring serves as a platform for introducing substituents that can probe deeper pockets within the active site, enhance potency, modulate selectivity, and improve pharmacokinetic properties.
The diagram below illustrates the fundamental principle of a pyridine-containing inhibitor engaging the kinase hinge.
Caption: Kinase hinge interaction with a pyridine-based inhibitor.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section details a representative two-step synthesis of a N-(pyrimidin-2-yl)-4-(pyridin-3-ylmethyl)aniline core structure, a scaffold present in numerous potent kinase inhibitors.[5]
Overall Synthetic Workflow
The workflow involves the initial synthesis of a reactive 2-chloropyrimidine intermediate, followed by a pivotal Buchwald-Hartwig or SNAr coupling reaction with this compound.
Caption: General synthetic workflow for inhibitor synthesis.
Step 1: Synthesis of 2-Amino-4-phenyl-6-methylpyrimidine
-
Materials:
-
Benzoylacetone (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol, 2.5 eq)
-
Absolute Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Add sodium ethoxide solution to the ethanol and stir for 5 minutes.
-
Add guanidine hydrochloride, followed by benzoylacetone.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield 2-amino-4-phenyl-6-methylpyrimidine.
-
Scientist's Note (Causality): This is a classical Biginelli-type condensation reaction. Sodium ethoxide acts as a strong base to deprotonate the guanidine, which then acts as the nucleophile to attack the diketone, leading to cyclization and formation of the pyrimidine ring.
-
Step 2: Synthesis of N-(4-Methyl-6-phenylpyrimidin-2-yl)-4-(pyridin-3-ylmethyl)aniline
-
Materials:
-
2-Amino-4-phenyl-6-methylpyrimidine (from Step 1, 1.0 eq)
-
This compound (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-4-phenyl-6-methylpyrimidine, this compound, and potassium tert-butoxide.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure target compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Scientist's Note (Trustworthiness): This protocol utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. Xantphos is a bulky electron-rich phosphine ligand that is highly effective for this type of coupling. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Structure-Activity Relationship (SAR) and Data
The true power of using this compound lies in the ability to rapidly generate a library of analogues to build a robust SAR. By varying the substituents on the pyrimidine core, one can systematically probe the kinase active site to optimize for potency and selectivity.
The table below presents hypothetical but representative data for a series of inhibitors based on the synthesized core, illustrating how structural modifications can impact inhibitory activity against different kinases.
| Compound ID | R¹ Group on Pyrimidine Ring | Abl IC₅₀ (nM) | Src IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| INH-01 | Phenyl | 85 | 150 | >1000 |
| INH-02 | 3-Trifluoromethyl-phenyl | 15 | 45 | 850 |
| INH-03 | 4-Methoxy-phenyl | 120 | 250 | >1000 |
| INH-04 | 3-Aminophenyl | 25 | 90 | 600 |
-
Analysis of SAR:
-
The addition of an electron-withdrawing group like -CF₃ (INH-02) significantly enhances potency against both Abl and Src kinases, likely due to favorable interactions in a specific sub-pocket.
-
An electron-donating group like -OCH₃ (INH-03) is detrimental to activity.
-
A hydrogen-bond donor like the amino group in INH-04 restores good activity, suggesting a potential interaction with a nearby residue.
-
All compounds show weak activity against VEGFR2, indicating a degree of selectivity for the Abl/Src family in this scaffold.
-
Conclusion
This compound is a high-value, strategically important building block for the synthesis of kinase inhibitors. Its pre-configured hinge-binding element, coupled with a flexible linker and a reactive aniline handle, provides an efficient entry point into proven pharmacophores. The synthetic protocols outlined herein demonstrate a reliable and scalable method for its incorporation into a pyrimidine core, providing a platform for extensive SAR studies. By leveraging the unique structural attributes of this compound, medicinal chemists can accelerate the discovery and optimization of novel, potent, and selective kinase inhibitors for the treatment of a wide range of human diseases.
References
- Parshad, B., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
- Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Liu, H., et al. (2012). De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. Journal of Molecular Modeling.
- Google Patents. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
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The Versatile Intermediate: 4-(Pyridin-3-ylmethyl)aniline in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(Pyridin-3-ylmethyl)aniline, a pivotal synthetic intermediate in contemporary drug discovery and development. The unique structural amalgamation of a flexible aminobenzyl group with a hydrogen-bond accepting pyridine ring renders this molecule a highly sought-after building block for constructing complex pharmacologically active agents. This document delineates the principal synthetic routes to this compound and furnishes detailed, field-proven protocols for its subsequent elaboration into key pharmaceutical scaffolds. Particular emphasis is placed on its application in the synthesis of kinase inhibitor backbones, exemplified by analogues of highly successful oncology drugs. The protocols herein are designed to be robust and scalable, providing researchers, medicinal chemists, and process development scientists with a reliable framework for leveraging this versatile intermediate in their research and development endeavors.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is increasingly reliant on the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The aniline and pyridine moieties are fundamental components of many such scaffolds.[1][2] Aniline derivatives serve as a cornerstone in the synthesis of a vast array of pharmaceuticals, offering a readily functionalizable amino group for the introduction of diverse side chains and pharmacophores.[1] The pyridine ring, a common bioisostere for a phenyl group, introduces a nitrogen atom that can act as a crucial hydrogen bond acceptor, significantly influencing a molecule's binding affinity and pharmacokinetic properties.
This compound, also known as 3-(4'-aminobenzyl)pyridine, combines these two critical pharmacophoric elements. Its structure is particularly relevant in the design of kinase inhibitors, where the pyridinyl-amino-phenyl core can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition.[3] This guide will provide the necessary technical details to synthesize and utilize this high-value intermediate.
Synthesis of the Intermediate: this compound
The preparation of this compound can be approached through several reliable synthetic strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Two primary and robust methods are presented here: the reduction of a nitro-precursor and reductive amination.
Method A: Reduction of 3-(4'-Nitrobenzyl)pyridine
This is a straightforward and high-yielding method that relies on the catalytic hydrogenation of the corresponding nitro compound. The nitro precursor, 3-(4'-nitrobenzyl)pyridine, can be synthesized via standard cross-coupling methodologies.
Caption: Workflow for the synthesis of this compound.
Objective: To synthesize this compound by the catalytic hydrogenation of 3-(4'-nitrobenzyl)pyridine.
Materials:
-
3-(4'-Nitrobenzyl)pyridine
-
5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen (H₂) gas
-
Parr Hydrogenation Apparatus or equivalent
-
Sintered glass filter
-
Rotary evaporator
-
Methylene chloride (DCM)
-
Hexane
Procedure:
-
In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 3-(4'-nitrobenzyl)pyridine (1 equivalent) in methanol (approximately 12-15 mL per gram of substrate).
-
Carefully add 5% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and connect it to a Parr hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Commence shaking or stirring at room temperature. Hydrogen uptake is typically rapid and should be complete within 1-2 hours.
-
Monitor the reaction by observing the pressure drop. Once the hydrogen uptake ceases, continue shaking for an additional 30 minutes to ensure complete reaction.
-
Vent the apparatus and purge with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crystalline residue.
-
The crude product can be purified by recrystallization from a mixture of methylene chloride and hexane to afford colorless crystals of this compound.
Expected Yield: 90-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be consistent with literature values (approx. 121-123 °C).
Application in Pharmaceutical Synthesis: Core Reactions
The primary utility of this compound lies in the reactivity of its primary aromatic amine. This functional group provides a versatile handle for constructing more complex molecules through reactions such as N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[4] The aniline nitrogen of our intermediate can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with the aid of coupling reagents.
Caption: General workflow for the N-acylation of this compound.
Objective: To synthesize N-(4-(pyridin-3-ylmethyl)phenyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a suitable non-nucleophilic base such as pyridine (1.5 eq.) or DIPEA (1.5 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Causality and Trustworthiness: The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[5] Using an anhydrous solvent and a nitrogen atmosphere prevents the hydrolysis of the reactive acyl chloride. The aqueous workup sequence effectively removes unreacted starting materials and byproducts.
N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are another critical class of functional groups in pharmaceuticals.[6] The synthesis of sulfonamides from this compound is readily achieved by reaction with a sulfonyl chloride in the presence of a base.
Objective: To synthesize N-(4-(pyridin-3-ylmethyl)phenyl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of DCM and pyridine (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Expertise & Experience: The aniline nitrogen is a soft nucleophile and reacts readily with the hard electrophilic sulfur of the sulfonyl chloride. Pyridine acts as both a solvent and a base to quench the generated HCl. This method is generally high-yielding and applicable to a wide range of sulfonyl chlorides.[7]
Application in Kinase Inhibitor Scaffolds
The 4-(pyridin-3-yl)aniline core is a key structural feature in several successful tyrosine kinase inhibitors (TKIs), such as Imatinib and Nilotinib, used in the treatment of chronic myeloid leukemia (CML).[8][9] While these drugs have a more complex pyrimidinyl-aniline structure, this compound serves as an excellent starting point for the synthesis of novel analogues and related kinase inhibitors.
Conceptual Synthetic Pathway to a Nilotinib Analogue
The aniline moiety of this compound can be used as a nucleophile in a Buchwald-Hartwig amination or a similar cross-coupling reaction with a suitable pyrimidine derivative to construct the core of a Nilotinib analogue.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
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- 7. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 4-(Pyridin-3-ylmethyl)aniline
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 4-(Pyridin-3-ylmethyl)aniline, a pivotal building block in medicinal chemistry and materials science. The synthetic strategy detailed herein is a robust, two-step process designed for scalability and reproducibility. The protocol begins with the nucleophilic substitution of 3-(chloromethyl)pyridine with 4-nitroaniline to form the key intermediate, N-(pyridin-3-ylmethyl)-4-nitroaniline. This is followed by a high-efficiency catalytic reduction of the nitro group to yield the target compound. This guide offers in-depth explanations for procedural choices, detailed step-by-step protocols, purification techniques, and analytical characterization methods. It is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity this compound.
Introduction and Strategic Overview
This compound incorporates both a flexible benzylamine-like linker and a pyridine ring, which can serve as a hydrogen bond acceptor and influence the physicochemical properties of a molecule. These structural motifs make it a highly desirable intermediate in the synthesis of pharmacologically active compounds. The challenge in its large-scale production lies in achieving high yield and purity while maintaining cost-effectiveness and operational safety.
The synthetic approach outlined in this note was selected for its reliability and industrial applicability. The two-step sequence involves:
-
C-N Bond Formation: A nucleophilic substitution reaction between 4-nitroaniline and a reactive 3-picolyl halide. Using 4-nitroaniline as the starting material is a strategic choice; the electron-withdrawing nitro group deactivates the aniline nitrogen, reducing its nucleophilicity and significantly mitigating the risk of undesired dialkylation, a common side reaction with aniline itself.
-
Nitro Group Reduction: Catalytic hydrogenation is employed for the selective reduction of the nitro group. This method is preferred for large-scale operations over stoichiometric reductants (like tin chloride) due to its high efficiency, cleaner reaction profile, and easier product work-up, as the catalyst can be removed by simple filtration.[1][2]
This strategy ensures a controlled and efficient pathway to the desired product, with straightforward purification steps to achieve high-purity material suitable for downstream applications.
Overall Synthetic Workflow
The diagram below illustrates the complete workflow, from commercially available starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of N-(Pyridin-3-ylmethyl)-4-nitroaniline (Intermediate)
Principle of the Method: This step involves an S(_N)2 reaction where the nitrogen atom of 4-nitroaniline acts as a nucleophile, displacing the chloride from 3-(chloromethyl)pyridine. A non-nucleophilic base, such as potassium carbonate, is used to deprotonate the aniline nitrogen in situ, enhancing its nucleophilicity. The reaction is performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (100g scale) | Moles |
|---|---|---|---|
| 4-Nitroaniline | 138.12 | 100.0 g | 0.724 |
| 3-(Chloromethyl)pyridine HCl | 164.03 | 124.2 g | 0.757 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 220.0 g | 1.59 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 L | - |
| Ethyl Acetate | 88.11 | 3.0 L | - |
| Deionized Water | 18.02 | 4.0 L | - |
| Brine (Saturated NaCl) | - | 1.0 L | - |
Protocol:
-
Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-nitroaniline (100.0 g), potassium carbonate (220.0 g), and N,N-dimethylformamide (1.0 L).
-
Reagent Addition: Stir the mixture to form a suspension. Add 3-(chloromethyl)pyridine hydrochloride (124.2 g) portion-wise over 15 minutes. Note: The freebase of 3-(chloromethyl)pyridine is unstable; using the hydrochloride salt and an excess of base generates the reactive species in situ.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. The mixture will typically turn a deep reddish-brown color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-nitroaniline spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 3.0 L of cold deionized water with stirring. A yellow-orange precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 500 mL) to remove residual DMF and salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 140-155 g (85-95%).
Part 2: Catalytic Reduction to this compound
Principle of the Method: The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an efficient catalyst for this transformation. The reaction can be performed using hydrogen gas in a pressurized vessel or via transfer hydrogenation using a hydrogen donor like hydrazine hydrate, which can be more convenient for standard laboratory setups.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (140g scale) | Moles |
|---|---|---|---|
| N-(Pyridin-3-ylmethyl)-4-nitroaniline | 229.23 | 140.0 g | 0.611 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 14.0 g | - |
| Hydrazine Hydrate (85% solution) | 50.06 | 90.0 mL | ~1.5 |
| Ethanol (or Methanol) | 46.07 | 1.5 L | - |
| Celite® (Diatomaceous Earth) | - | 20.0 g | - |
Protocol:
-
Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the intermediate (140.0 g) and ethanol (1.5 L).
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (14.0 g) to the suspension. Safety Note: Palladium on carbon can be pyrophoric when dry. Always handle with care and preferably under a nitrogen atmosphere.
-
Reaction: Heat the mixture to a gentle reflux (approx. 70-80 °C).
-
Reagent Addition: Add hydrazine hydrate (90.0 mL) dropwise via an addition funnel over 60-90 minutes. The addition is exothermic, and gas evolution (N₂) will be observed. Maintain a steady reflux rate by controlling the addition speed.
-
Completion: After the addition is complete, maintain the reflux for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The disappearance of the yellow starting material spot and the appearance of a new, UV-active spot at a lower R(_f) value indicates completion. The product can also be visualized with ninhydrin stain.[4]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Set up a vacuum filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) over the filter paper.
-
Filtration: Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 100 mL) to recover all the product. Safety Note: The filtered catalyst should be kept wet and disposed of according to institutional safety guidelines, as it can ignite upon drying.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid. The crude product can be used directly for purification.
Part 3: Purification by Recrystallization
Principle of the Method: Recrystallization is a highly effective technique for purifying solid compounds on a large scale. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For this compound, a mixed solvent system of toluene and heptane or ethanol and water often provides excellent results, allowing for the formation of well-defined crystals upon slow cooling.[6]
Protocol:
-
Solvent Selection: A good starting solvent system is a mixture of toluene and heptane.
-
Dissolution: Transfer the crude product to a suitable Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 2 mL per gram of crude product) and heat while stirring until the solid completely dissolves.
-
Anti-Solvent Addition: While the solution is still hot, slowly add heptane (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of hot toluene to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold heptane. Dry the purified product in a vacuum oven at 40-50 °C. The final product should be an off-white to pale yellow crystalline solid. A typical recovery is 80-90%.
Quality Control and Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
|---|---|---|
| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic protons of both the aniline and pyridine rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ at m/z = 185.11, corresponding to the molecular formula C₁₂H₁₃N₃⁺. |
| HPLC | Purity Assessment | A single major peak with >98% purity when monitored by UV detection (e.g., at 254 nm).[7] |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Aniline Derivatives: Aniline and its derivatives are toxic if swallowed, inhaled, or in contact with skin.[8] They are also suspected of causing genetic defects and cancer.[8] Handle with extreme care.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It can also be explosive. Handle with caution and avoid exposure.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry. Never allow the catalyst to dry in the air. Keep it wet with solvent and handle under an inert atmosphere if possible.
-
Waste Disposal: Dispose of all chemical waste, including the filtered catalyst and solvent waste, according to local environmental and safety regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part 1 | Incomplete reaction; Insufficient base; Poor quality of 3-(chloromethyl)pyridine HCl. | Increase reaction time and monitor by TLC. Ensure K₂CO₃ is anhydrous and finely powdered. Use a fresh, verified source of the starting material. |
| Incomplete reduction in Part 2 | Deactivated catalyst; Insufficient hydrazine hydrate. | Use fresh catalyst or increase catalyst loading. Add an additional portion of hydrazine hydrate and monitor by TLC. |
| Product oils out during recrystallization | Improper solvent ratio; Cooling too rapidly. | Adjust the toluene/heptane ratio. Ensure the solution cools slowly and undisturbed to promote crystal growth over precipitation. |
| Final product is highly colored | Impurities from starting materials or side reactions. | Treat the hot solution during recrystallization with a small amount of activated charcoal before filtering and cooling.[5] |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
- Sigma-Aldrich. (2024). Safety Data Sheet: N-Methylaniline.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BLD Pharm. (n.d.). 4-(Pyridin-4-ylmethyl)aniline.
- Sigma-Aldrich. (2024). Safety Data Sheet: Aniline.
- Fisher Scientific. (2015). Safety Data Sheet: Aniline.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- Sofi, S. et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Methylaniline.
- Al-Musawi, S. et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography.
- Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References.
- PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium.
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ChemicalBook. (n.d.). 4-chloro-3-(pyridin-2-yl)aniline synthesis.
- Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Wiley Online Library. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization.
- BenchChem. (2025). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).
- ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula.
- MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- LookChem. (n.d.). 4-(pyridin-4-ylmethyl)aniline CAS NO.27692-74-6.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of 4,4´-Methylenedianiline.
- Sigma-Aldrich. (n.d.). 4-(Pyridin-4-ylmethyl)aniline.
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- 2. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 3. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
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- 8. fishersci.com [fishersci.com]
Application Note: Comprehensive Characterization of 4-(Pyridin-3-ylmethyl)aniline
Abstract: This document provides a detailed guide for the analytical characterization of 4-(Pyridin-3-ylmethyl)aniline, a key building block in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering a suite of protocols and theoretical background for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring robust and reliable characterization.
Introduction
This compound is a bifunctional organic molecule incorporating both a primary aromatic amine (aniline) and a pyridine ring. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The pyridine moiety can act as a hydrogen bond acceptor and a coordination site for metals, while the aniline group provides a nucleophilic center for various chemical transformations. Given its role as a precursor, rigorous characterization of its identity, purity, and physicochemical properties is paramount to ensure the quality and efficacy of the final products.
This application note details a multi-technique approach for the comprehensive analysis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 27692-74-6 (for the 4-isomer) | [2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | [4][5] |
Chromatographic Analysis: Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification. A reverse-phase method is generally suitable for this compound due to its moderate polarity.
Rationale for Method Development
The choice of a C18 stationary phase provides a versatile platform for retaining the analyte through hydrophobic interactions with the phenyl and pyridinyl rings. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time. The addition of a small amount of an acid, such as formic or trifluoroacetic acid, is crucial for two reasons: it protonates the basic pyridine nitrogen and the aniline nitrogen, leading to sharper, more symmetrical peaks by minimizing tailing, and it improves the ionization efficiency for subsequent mass spectrometric detection.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by the area percent method.
-
Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry: Structural Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with HPLC (LC-MS), it provides an orthogonal detection method that can resolve and identify impurities.
Expected Fragmentation Pattern
In electrospray ionization (ESI) positive mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 185.2. The primary fragmentation is anticipated to occur at the benzylic C-N bond, which is the most labile bond in the molecule. This would result in the formation of a pyridin-3-ylmethyl cation (m/z 92.1) and an aniline radical, or a 4-aminobenzyl cation (m/z 106.1) and a pyridine radical.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Procedure:
-
Utilize the same HPLC method as described in section 3.2.
-
Mass Spectrometer Settings (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 50-500 |
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ ion and major fragment ions.
-
Fragmentation Diagram
Caption: Predicted ESI-MS fragmentation.
NMR Spectroscopy: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.[6][7]
¹H NMR (400 MHz, CDCl₃):
-
Pyridinyl Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 of the pyridine ring will likely be the most deshielded.
-
Aniline Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
-
Amine Proton (-NH₂): A broad singlet that may be exchangeable with D₂O, typically between δ 3.5-4.5 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Pyridinyl Carbons: Peaks in the range of δ 120-150 ppm.
-
Aniline Carbons: Four distinct peaks in the aromatic region (δ 115-150 ppm).
-
Methylene Carbon (-CH₂-): A peak around δ 45-55 ppm.
Experimental Protocol: NMR
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Assign the peaks in the ¹³C NMR spectrum.
FTIR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.
Expected Characteristic Absorption Bands
-
N-H Stretching (Aniline): Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
N-H Bending (Aniline): A band around 1600-1650 cm⁻¹.[9]
-
C-N Stretching (Aniline): A band in the 1250-1350 cm⁻¹ region.
Experimental Protocol: FTIR
Objective: To identify the functional groups of this compound.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
UV-Vis Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for understanding its photochemical properties.
Expected Absorption Maxima
This compound contains two chromophores: the aniline ring and the pyridine ring. It is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic systems. Weaker n → π* transitions associated with the non-bonding electrons on the nitrogen atoms may also be observed.[10]
Experimental Protocol: UV-Vis
Objective: To determine the UV-Vis absorption spectrum of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound sample
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL).
-
Use the same solvent as a blank.
-
Scan the absorbance of the solution from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the thorough characterization of this compound. The synergistic use of chromatography for purity assessment, mass spectrometry for molecular weight and fragmentation analysis, NMR for unambiguous structural elucidation, and FTIR and UV-Vis for functional group identification and electronic properties, respectively, ensures a complete and reliable analytical profile. Adherence to these methodologies will enable researchers and developers to confidently assess the quality of this important chemical intermediate, thereby ensuring the integrity of their downstream applications.
References
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- Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
- NIH - National Center for Biotechnology Information. (n.d.). Quantification of aniline and N-methylaniline in indigo. PubMed Central.
- PubChem. (n.d.). N-methyl-3-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Pyridin-3-yl)aniline. National Center for Biotechnology Information.
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- ResearchGate. (n.d.). FTIR Spectra for Pyridine with different transition metal complexes.
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- Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives.
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- NIH - National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
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- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline.
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- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline.
- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
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Application Notes and Protocols for the Strategic Functionalization of the Aniline Ring in 4-(Pyridin-3-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the chemical modification of the aniline ring in 4-(Pyridin-3-ylmethyl)aniline, a versatile scaffold of significant interest in medicinal chemistry and materials science. Recognizing the nuanced reactivity of this bifunctional molecule, we present a series of detailed protocols and application notes that address key synthetic transformations. The guide emphasizes the strategic importance of N-protection to modulate reactivity and achieve desired regioselectivity during electrophilic aromatic substitution. Methodologies for halogenation, nitration, and sulfonation are detailed, alongside advanced protocols for diversification, including the Sandmeyer reaction and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses potential challenges, empowering researchers to effectively navigate the synthesis of novel derivatives.
Introduction: The Strategic Value of this compound
The compound this compound incorporates two key pharmacophores: a nucleophilic, activatable aniline ring and a pyridine moiety that can influence solubility and act as a hydrogen bond acceptor.[1] This unique combination makes it a valuable starting material for the synthesis of a diverse array of compounds with potential therapeutic applications, including enzyme inhibitors and other targeted agents.[2][3] The functionalization of the aniline ring is a critical step in modifying the electronic and steric properties of the molecule to optimize its biological activity.
The primary challenge in the direct functionalization of this compound lies in the high reactivity of the amino group. The -NH₂ group is a potent activating group, directing electrophiles to the ortho and para positions.[4] However, this high reactivity can lead to polysubstitution and undesirable side reactions, particularly oxidation, under harsh conditions.[5] Furthermore, the basicity of the amino group can interfere with acid-catalyzed reactions, such as Friedel-Crafts acylation or nitration, by forming a deactivating anilinium ion.[6][7]
To overcome these challenges, a protection-functionalization-deprotection strategy is paramount. Acetylation of the amino group to form the corresponding acetamide is a robust and widely adopted method. This transformation moderates the activating effect of the nitrogen, enhances steric hindrance at the ortho positions to favor para substitution, and prevents unwanted reactions at the nitrogen atom.
This guide will therefore focus on the functionalization of the N-acetylated derivative, N-(4-(pyridin-3-ylmethyl)phenyl)acetamide, as the key intermediate for controlled and selective modification of the aniline ring.
N-Acetylation: The Gateway to Controlled Functionalization
The initial and most critical step is the protection of the primary amino group. Acetylation with acetic anhydride provides a stable acetamide that is amenable to a wide range of subsequent reactions.
Protocol 1: Synthesis of N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide
This protocol is adapted from standard procedures for the acetylation of anilines.[8]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend this compound (1.0 eq) in water (approx. 30 mL per gram of aniline).
-
Slowly add concentrated HCl (0.9 eq) while stirring to dissolve the aniline and form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (1.2 eq).
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution. A white precipitate of N-(4-(pyridin-3-ylmethyl)phenyl)acetamide should form rapidly.
-
Continue stirring the mixture for 15-20 minutes to ensure complete reaction.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-(pyridin-3-ylmethyl)phenyl)acetamide.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Core Functionalization of the Aniline Ring
With the amine protected, the aniline ring can be selectively functionalized at the positions ortho to the amino group (positions 2 and 6). Given that the para position is already substituted, electrophilic attack is directed to these sites. The bulky acetamido group will sterically hinder the ortho positions to some extent, but mono-substitution is generally achievable.
Halogenation: Introducing a Versatile Handle
Halogenation, particularly bromination, introduces a key functional group that can be used in a variety of subsequent cross-coupling reactions.
Protocol 2: Bromination of N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide
This protocol is adapted from the well-established procedure for the bromination of acetanilide using bromine generated in situ from potassium bromate and hydrobromic acid, which avoids the handling of liquid bromine.[9][10]
Materials:
-
N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide
-
Potassium bromate (KBrO₃)
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Sodium bisulfite solution (e.g., 10% aqueous)
-
Water, Ethanol
-
Standard laboratory glassware
Procedure:
-
In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Add potassium bromate (0.34 eq) to the solution.
-
While stirring vigorously, add 48% hydrobromic acid (1.7 eq) dropwise. The solution will develop an orange color, indicating the formation of bromine.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water, which will cause the product to precipitate.
-
Stir the aqueous mixture for 15 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a dilute sodium bisulfite solution to quench any excess bromine, followed by washing with water until the filtrate is neutral.
-
Recrystallize the crude product from 95% ethanol to yield the desired 2-bromo-4-(pyridin-3-ylmethyl)phenyl)acetamide.
Table 1: Summary of Electrophilic Aromatic Substitution Conditions (Adapted from Model Systems)
| Reaction | Electrophile Source | Solvent | Key Conditions | Expected Product (Position) |
|---|---|---|---|---|
| Bromination | KBrO₃ / HBr | Acetic Acid | Room Temperature | 2-Bromo |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Acetic Acid | 0-10 °C | 2-Nitro |
| Sulfonation | Fuming H₂SO₄ | Neat | 180-200 °C (unprotected) | 2-Sulfonic acid |
Nitration: Modulating Electronic Properties
Nitration introduces a nitro group, which is a strong electron-withdrawing group and can be subsequently reduced to an amine, providing another point for diversification.
Protocol 3: Nitration of N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide
This protocol is a standard procedure for the nitration of activated, protected anilines.[8][11]
Materials:
-
N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice, Water
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(4-(Pyridin-3-ylmethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid in a flask placed in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the internal temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-nitro-4-(pyridin-3-ylmethyl)phenyl)acetamide.
Sulfonation
Sulfonation introduces a sulfonic acid group, which can significantly increase the aqueous solubility of the molecule. Direct sulfonation of anilines is possible by heating with fuming sulfuric acid, as the acid is a weaker oxidizing agent than nitric acid.[4][12] The reaction with the unprotected aniline typically yields the para-substituted product, but since this position is blocked in our substrate, substitution at an ortho position is expected.
Protocol 4: Sulfonation of this compound
Materials:
-
This compound
-
Fuming Sulfuric Acid (Oleum)
-
Standard laboratory glassware suitable for strong acids and high temperatures
Procedure:
-
Carefully place this compound (1.0 eq) in a round-bottom flask.
-
Slowly add fuming sulfuric acid (3-4 eq) to the aniline with cooling.
-
Heat the mixture to 180-200 °C for several hours.
-
Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
The product, 2-amino-5-(pyridin-3-ylmethyl)benzenesulfonic acid, will precipitate. It exists as a zwitterion (sulfanilic acid analogue) and may have limited solubility in both acidic and basic aqueous solutions near its isoelectric point.[4]
-
Collect the solid by filtration and wash with cold water.
Advanced Diversification Strategies
Once the aniline ring is functionalized, a plethora of synthetic transformations become accessible.
The Sandmeyer Reaction: From Amine to Halide or Nitrile
The Sandmeyer reaction is a powerful method to replace an amino group with a halide (Cl, Br) or a nitrile (CN) via a diazonium salt intermediate.[13][14] This allows for the introduction of functionalities that are not accessible through direct electrophilic substitution. The process begins with the deprotection of the acetamide, followed by diazotization and reaction with a copper(I) salt.
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Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 4-(Pyridin-3-ylmethyl)aniline
Introduction
In the landscape of modern coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and therapeutic properties. Among the vast array of ligand scaffolds, those incorporating both pyridine and aniline moieties have garnered considerable interest.[1] The pyridyl group offers a classic σ-donating nitrogen atom for metal coordination, while the aniline fragment provides a tunable electronic environment through its aromatic ring and amino group.[1] The interplay between these two components within a single molecule can lead to unique coordination behaviors and functionalities in the resulting metal complexes.[1]
This application note focuses on the versatile ligand, 4-(Pyridin-3-ylmethyl)aniline. The methylene linker between the pyridine and aniline rings imparts significant conformational flexibility, allowing the ligand to adopt various coordination modes. This inherent adaptability makes it a compelling candidate for the construction of diverse metal-organic architectures, from discrete mononuclear complexes to extended coordination polymers.[2] The electronic asymmetry of the 3-substituted pyridine ring, in conjunction with the electronic properties of the aniline, can influence the reactivity and catalytic activity of the coordinated metal center.[3][4]
This guide provides a comprehensive overview of the preparation of metal complexes using this compound. We will delve into detailed, field-proven protocols for the synthesis of a representative palladium(II) complex, a metal center widely employed in catalysis.[3][4] Furthermore, we will outline the essential characterization techniques required to elucidate the structural and electronic properties of these complexes. This document is intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry of pyridyl-aniline ligands and harness their potential in various applications.
I. Ligand Properties and Coordination Behavior
This compound is expected to act as a versatile ligand, capable of coordinating to metal centers in several ways. The most common coordination mode is as a bidentate N,N'-chelating ligand, utilizing the pyridine nitrogen and the aniline nitrogen to form a stable chelate ring. The flexibility of the methylene bridge allows for the formation of complexes with various bite angles, accommodating the geometric preferences of different metal ions.
The electronic nature of the substituents on both the pyridine and aniline rings can significantly modulate the properties of the resulting metal complexes.[1] For instance, electron-donating or withdrawing groups on the aniline ring can alter the electron density at the aniline nitrogen, thereby influencing the strength of its coordination to the metal. Similarly, substituents on the pyridine ring can affect its basicity and π-acceptor properties.[5]
II. Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis and characterization of a representative palladium(II) complex of this compound, denoted as [Pd(this compound)Cl₂].
A. Synthesis of [Pd(this compound)Cl₂]
This protocol is adapted from established procedures for the synthesis of similar palladium(II) complexes with pyridyl-aniline ligands.[6][7]
Rationale: The synthesis involves the direct reaction of the ligand with a suitable palladium(II) precursor, typically palladium(II) chloride or a labile acetonitrile adduct, in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the reactants or the product.
Materials:
-
This compound (Ligand)
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([Pd(CH₃CN)₂Cl₂])
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Ethanol)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for filtration and washing
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: Place a magnetic stir bar in a Schlenk flask and dry it thoroughly in an oven. Allow the flask to cool to room temperature under a stream of inert gas.
-
Dissolution of the Ligand: In the prepared Schlenk flask, dissolve one molar equivalent of this compound in the chosen anhydrous, degassed solvent. Stir the solution at room temperature until the ligand is completely dissolved.
-
Addition of the Palladium Precursor: In a separate container, dissolve one molar equivalent of the palladium(II) precursor in the same solvent. If using PdCl₂, which has low solubility, it can be added as a solid directly to the ligand solution, though the reaction may be slower. Using a more soluble precursor like [Pd(CH₃CN)₂Cl₂] is often preferred for a more homogeneous reaction.
-
Reaction: Slowly add the palladium precursor solution (or solid) to the stirring ligand solution at room temperature under an inert atmosphere.
-
Reaction Monitoring: The reaction progress can be monitored by the formation of a precipitate or a color change. The reaction is typically stirred at room temperature for several hours (e.g., 4-24 hours) to ensure completion. Gentle heating may be employed to increase the reaction rate if necessary.
-
Isolation of the Product: Upon completion of the reaction, the resulting precipitate is collected by filtration through a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold reaction solvent to remove any unreacted starting materials, followed by a wash with a non-coordinating, volatile solvent like diethyl ether to facilitate drying.
-
Drying: Dry the isolated complex under vacuum to remove all traces of solvent.
-
Yield Determination: Weigh the dried product to determine the reaction yield.
B. Characterization of the Metal Complex
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized complex.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bond in the aniline moiety upon complexation provide evidence of coordination.[8] The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.[8]
Protocol:
-
Acquire the FTIR spectrum of the free this compound ligand as a reference.
-
Acquire the FTIR spectrum of the synthesized palladium(II) complex.
-
Compare the two spectra, paying close attention to shifts in the pyridine ring vibrations (typically around 1600-1400 cm⁻¹) and the N-H stretching and bending frequencies of the aniline group.
-
Look for the appearance of new, low-frequency bands (typically below 500 cm⁻¹) corresponding to Pd-N stretching vibrations.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the complex in solution. Coordination of the ligand to the paramagnetic or diamagnetic metal center will cause shifts in the proton and carbon signals of the ligand.[9] For diamagnetic complexes like Pd(II), the changes in chemical shifts can indicate the coordination sites.
Protocol:
-
Acquire the ¹H and ¹³C NMR spectra of the free ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra of the synthesized palladium(II) complex in the same deuterated solvent.
-
Compare the spectra. Significant downfield shifts of the pyridine and aniline protons are expected upon coordination to the electron-deficient palladium center.[7] The disappearance or significant broadening of the N-H proton signal can also be indicative of coordination.
3. Single-Crystal X-ray Diffraction
Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of the complex in the solid state.[10] It allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions.[10]
Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved through slow evaporation of a dilute solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.[11]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[12]
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages. The resulting structural model will provide detailed geometric information about the complex.[12]
III. Data Presentation
The following table summarizes hypothetical but expected key characterization data for the [Pd(this compound)Cl₂] complex, based on data from similar reported structures.[6][7]
| Parameter | This compound (Ligand) | [Pd(this compound)Cl₂] (Complex) | Reference |
| Appearance | Off-white to pale yellow solid | Yellow to orange solid | [2] |
| FTIR (cm⁻¹) | ν(N-H): ~3400-3300Pyridine ring: ~1590, 1480 | ν(N-H): ~3300-3200 (broadened)Pyridine ring: Shiftedν(Pd-N): ~450-400 | [8][13] |
| ¹H NMR (δ, ppm) | Pyridine-H: ~8.5-7.3Aniline-H: ~7.1-6.6CH₂: ~3.9NH₂: ~5.0 | Pyridine-H: Downfield shiftAniline-H: Downfield shiftCH₂: Downfield shiftNH₂: Broadened/Shifted | [7][9] |
| Coordination Geometry | N/A | Expected Square Planar | [6] |
| Key Bond Lengths (Å) | N/A | Pd-N(py): ~2.0-2.1Pd-N(aniline): ~2.0-2.1Pd-Cl: ~2.3 | [14] |
IV. Visualizing the Synthetic Workflow
The general workflow for the synthesis of metal complexes with this compound can be visualized as follows:
Caption: General workflow for the synthesis of a metal complex.
V. Applications and Future Directions
Metal complexes derived from this compound and its analogs hold significant promise in various fields:
-
Catalysis: Palladium complexes of pyridyl-aniline ligands have demonstrated catalytic activity in important organic transformations such as Suzuki-Miyaura and Heck cross-coupling reactions.[3][4] The tunability of the ligand's electronic and steric properties allows for the optimization of catalyst performance.
-
Materials Science: The ability of this ligand to form diverse coordination architectures makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and sensing.[2]
-
Medicinal Chemistry: The incorporation of a metal center into an organic scaffold can lead to enhanced biological activity. Ruthenium and platinum complexes of similar ligands are being explored for their potential as anticancer agents.
Future research in this area could focus on the synthesis of a wider range of metal complexes with this compound, exploring different transition metals and lanthanides. A systematic investigation of the influence of substituents on the ligand backbone would provide valuable insights into structure-activity relationships. Furthermore, the exploration of these complexes in novel catalytic reactions and as functional materials remains a fertile ground for discovery.
VI. References
-
Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm (RSC Publishing). Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS Publications). Available at: [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis (ACS Publications). Available at: [Link]
-
Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. ResearchGate. Available at: [Link]
-
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. PMC (NIH). Available at: [Link]
-
Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. ResearchGate. Available at: [Link]
-
Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm (RSC Publishing). Available at: [Link]
-
Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. PubMed. Available at: [Link]
-
Crystal structure of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′}. NIH. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC (PubMed Central). Available at: [Link]
-
Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. PMC (NIH). Available at: [Link]
-
(PDF) Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]
-
Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Oriental Journal of Chemistry. Available at: [Link]
-
IR spectra of ligand and corresponding metal complexes. ResearchGate. Available at: [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. PubMed Central. Available at: [Link]
-
Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
The preparation and spectroscopic properties of some aniline complexes of transition metal halides. Scilit. Available at: [Link]
-
Transition metal pyridine complexes. Wikipedia. Available at: [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. – Oriental Journal of Chemistry [orientjchem.org]
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- 14. pubs.acs.org [pubs.acs.org]
The Rising Star in Oncology Drug Development: Application Notes for 4-(Pyridin-3-ylmethyl)aniline
Introduction: A Privileged Scaffold in Cancer Therapeutics
In the landscape of modern oncology research, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. Among these, the 4-(pyridin-3-ylmethyl)aniline core has emerged as a structure of significant interest. Its unique combination of a hydrogen-bond-accepting pyridine ring and a versatile aniline moiety provides an ideal foundation for the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This guide offers an in-depth exploration of the application of this compound in the development of novel anti-cancer agents, providing both the theoretical underpinnings and practical protocols for researchers in the field. While direct biological data for this specific scaffold is emerging, we will draw upon established knowledge from closely related pyridine-aniline derivatives to provide a robust framework for its application. A notable example of a successful drug featuring a similar core structure is Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), which underscores the therapeutic potential of this class of compounds[1].
Mechanism of Action: Targeting Aberrant Kinase Signaling
The primary mechanism through which derivatives of this compound are believed to exert their anti-cancer effects is the inhibition of protein kinases.[2] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins, a process that can become dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. The pyridine and aniline components of the scaffold are crucial for binding to the ATP pocket of kinases, thereby blocking their activity.[3]
A Focus on Receptor Tyrosine Kinases (RTKs)
Many promising anti-cancer agents derived from pyridine-aniline scaffolds target receptor tyrosine kinases (RTKs).[2] These are cell surface receptors that, upon binding to growth factors, activate downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival. By inhibiting the kinase activity of RTKs like EGFR, VEGFR, and PDGFR, this compound derivatives can effectively shut down these pro-cancerous signals.[4]
Caption: Proposed mechanism of action for this compound derivatives.
Synthesis of this compound and its Derivatives: A Practical Guide
The synthesis of this compound can be achieved through a multi-step process, often culminating in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by the reduction of a nitro group.[1] The following protocols are adapted from established methods for structurally similar compounds and provide a reliable pathway for obtaining the target molecule and its derivatives.[5]
Overall Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(Pyridin-3-yl)nitrobenzene (Suzuki-Miyaura Coupling)
This protocol describes a typical Suzuki-Miyaura coupling to form the C-C bond between the phenyl and pyridine rings.
Materials:
-
1-Bromo-4-nitrobenzene
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add degassed 1,4-dioxane and degassed water to the flask.[5]
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyridin-3-yl)nitrobenzene.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-(Pyridin-3-yl)aniline
This step reduces the nitro group to the corresponding aniline.
Materials:
-
4-(Pyridin-3-yl)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol or Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(pyridin-3-yl)nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.[5]
-
Extract the product with ethyl acetate (3 x 75 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-(Pyridin-3-yl)aniline as a solid.
Biological Evaluation of this compound Derivatives
Once synthesized, the anti-cancer potential of novel this compound derivatives must be assessed through a series of in vitro and in vivo assays.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.[6]
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer
-
ATP
-
Synthetic peptide substrate
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add the kinase enzyme to each well of a 384-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value.[5]
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel anti-cancer agents.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from these assays will inform the structure-activity relationship (SAR) for the this compound scaffold. By systematically modifying the substituents on both the aniline and pyridine rings, researchers can enhance the potency, selectivity, and pharmacokinetic properties of their lead compounds. For instance, the addition of different functional groups can influence factors such as solubility, metabolic stability, and binding affinity to the target kinase.[3][8]
| Position of Substitution | Potential Impact on Activity | Rationale |
| Aniline Ring (Positions 2, 3, 5, 6) | Modulation of potency and selectivity | Can interact with specific pockets within the kinase active site. |
| Pyridine Ring (Positions 2, 4, 5, 6) | Altered binding to the hinge region | Can form additional hydrogen bonds or steric interactions. |
| Methylene Bridge | Conformational rigidity | Can influence the overall shape and binding orientation of the molecule. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of targeted anti-cancer therapies. Its synthetic accessibility and the proven success of related compounds in the clinic provide a strong foundation for further research. By employing the protocols and strategies outlined in this guide, scientists can effectively synthesize, evaluate, and optimize novel derivatives with the potential to make a significant impact in the fight against cancer. Future work should focus on expanding the library of derivatives, exploring their efficacy against a wider range of cancer types, and elucidating their precise molecular mechanisms of action.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
- MDPI. (2018).
- MDPI. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
- RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
- PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
- ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target pyridines 5a and 5l according to the GI%.
- RSC Publishing. (n.d.). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents.
- NIH. (n.d.).
- PubMed. (2012). De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- ResearchGate. (n.d.).
- NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- ACS Publications. (2019).
- ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)-N,N‐bis (pyridin‐4‐ylmethyl)aniline.
- ChemicalBook. (n.d.). 4-pentyl-N-(pyridin-3-ylmethyl)aniline.
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
- PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity in 4-(Pyridin-3-ylmethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(Pyridin-3-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The primary and most versatile method for this synthesis is the reductive amination of 3-pyridinecarboxaldehyde with p-nitroaniline, followed by the reduction of the nitro group. Another common approach involves a palladium-catalyzed cross-coupling reaction , such as the Suzuki or Buchwald-Hartwig amination. Each method has its own set of challenges and optimization parameters.
This guide will focus primarily on the reductive amination route due to its widespread use and the specific challenges it presents.
Reductive Amination Workflow
The general workflow for the reductive amination synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound via reductive amination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of Imine Intermediate
Question: I am observing a low yield of the imine intermediate before the reduction step. What are the likely causes and how can I improve it?
Answer:
Low yield in imine formation is a common hurdle. The equilibrium between the reactants (aldehyde and amine) and the imine product can be unfavorable. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. If this water is not removed, it can hydrolyze the imine back to the starting materials.
-
Solution: Perform the reaction in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can effectively remove water.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and equilibrium position.
-
Solution: While methanol is commonly used, consider switching to a less protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) which can favor imine formation.
-
| Parameter | Recommendation | Rationale |
| Reaction Time | 2-4 hours (or until TLC shows consumption of starting material) | Ensures the reaction reaches equilibrium. |
| Dehydrating Agent | Anhydrous MgSO₄ or 4Å Molecular Sieves | Shifts the equilibrium towards the product by removing water. |
| Solvent | Methanol, Ethanol, DCM, or Toluene | Solvent polarity can influence the rate of imine formation. |
Issue 2: Incomplete Reduction of the Imine
Question: After adding the reducing agent, I still see a significant amount of the imine impurity in my crude product. How can I drive the reduction to completion?
Answer:
Incomplete reduction of the imine is a frequent problem and can be addressed by optimizing the reduction conditions.[2][3]
-
Reducing Agent Activity: The reducing agent, commonly sodium borohydride (NaBH₄), may not be sufficiently active or may have degraded.
-
Solution: Use a fresh batch of NaBH₄. Consider using a more powerful or specialized reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] STAB is often preferred as it is less sensitive to moisture and can be used in a one-pot reductive amination procedure.
-
-
Reaction Temperature: The reduction may be too slow at room temperature.
-
Solution: After the initial addition of the reducing agent at a lower temperature (to control the initial exotherm), the reaction mixture can be gently warmed to 40-50°C to ensure complete reduction.
-
-
pH of the Reaction: The pH of the reaction medium can affect the reactivity of the imine.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the imine nitrogen, making it more electrophilic and susceptible to hydride attack.[5]
-
Caption: Troubleshooting workflow for incomplete imine reduction.
Issue 3: Formation of Side Products During Nitro Group Reduction
Question: During the reduction of the nitro group to an amine, I am observing the formation of colored impurities and a lower than expected yield. What are the potential side reactions and how can they be minimized?
Answer:
The reduction of an aromatic nitro group is a sensitive step and can lead to several side products if not controlled properly.
-
Over-reduction: If using catalytic hydrogenation (H₂/Pd-C), the pyridine ring can also be reduced under harsh conditions (high pressure and temperature).
-
Solution: Use milder conditions for hydrogenation (e.g., lower pressure of H₂, room temperature). A more chemoselective method is often preferred, such as using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate.[6]
-
-
Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric impurities like azo and azoxy compounds, which are often colored.
-
Solution: Ensure a sufficient excess of the reducing agent is used. When using SnCl₂, the reaction is typically run in the presence of a strong acid like concentrated HCl, which helps to ensure complete reduction to the amine.[6]
-
-
Reaction with Lewis Acids: The aniline product can complex with Lewis acidic reagents like SnCl₂, which can complicate the workup.
-
Solution: After the reaction is complete, the mixture should be carefully basified (e.g., with aqueous NaOH or NaHCO₃) to a pH of ~8 to break up any tin complexes and liberate the free amine before extraction.[6]
-
| Reducing Agent | Advantages | Disadvantages |
| H₂/Pd-C | Clean reaction, easy product isolation. | Can lead to over-reduction of the pyridine ring. |
| SnCl₂·2H₂O | Highly chemoselective for the nitro group.[6] | Can form tin complexes, requiring a careful workup. |
| Iron/HCl | Cost-effective and efficient. | Can be messy and require filtration of iron salts. |
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound, by column chromatography. The product seems to streak on the silica gel. What are my options?
Answer:
The basic nature of both the aniline and pyridine nitrogens in the final product can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Column Chromatography Additives: The acidity of the silica gel can be neutralized.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to the eluent (typically 0.5-1% v/v). This will compete with the product for the active sites on the silica gel, leading to better peak shape and separation.
-
-
Alternative Purification Methods: If column chromatography remains problematic, other purification techniques can be employed.
-
Solution 1: Crystallization: The product is a solid and can often be purified by recrystallization from a suitable solvent or solvent mixture.[7] Good starting points for solvent screening include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Solution 2: Acid-Base Extraction: The basic nature of the product can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for a Suzuki coupling approach to synthesize this molecule?
A1: For the Suzuki coupling of a pyridine derivative with an aniline derivative, a common and effective catalyst system is Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) or a more advanced biarylphosphine ligand for more challenging couplings.[1][8] The choice of ligand is crucial and often needs to be optimized for the specific substrates.
Q2: Can I perform the reductive amination in a one-pot reaction?
A2: Yes, a one-pot reductive amination is a common and efficient approach. In this method, the aldehyde and amine are mixed in a suitable solvent, and after a period of stirring to allow for imine formation, the reducing agent (often STAB) is added directly to the same reaction vessel. This avoids the need to isolate the potentially unstable imine intermediate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to give good separation between the starting materials, intermediates, and the final product. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, LC-MS is a powerful tool.[9]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Flammable Solvents: Many of the solvents used (e.g., methanol, ethanol, THF) are flammable.
-
Corrosive Reagents: Concentrated acids like HCl are corrosive.
-
Reducing Agents: Sodium borohydride and other hydrides react with water to produce flammable hydrogen gas.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
- Reddit. (2025).
- Reddit. (2025).
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Reddit. (2025).
- BenchChem. (2025). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
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Technical Support Center: Troubleshooting Common Side Reactions in Aniline Derivative Synthesis
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of commercially significant compounds, including pharmaceuticals, dyes, and polymers.[1] The reactivity of the aniline scaffold, governed by the electron-donating amino group attached to an aromatic ring, is a double-edged sword. While it facilitates many desired transformations, it also predisposes the molecule to a host of common and often frustrating side reactions.[2]
This technical support guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, understand their root causes, and implement robust solutions to optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions
Section 1: Oxidation of Aniline
Q: My aniline starting material or reaction mixture has turned dark (yellow, brown, or black). What is causing this discoloration, and how can I prevent it?
A: This is a classic sign of aniline oxidation. The amino group (-NH₂) makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, metal catalysts, or certain reagents.[3] The discoloration is due to the formation of highly colored impurities such as benzoquinones, nitrobenzenes, and polymeric aniline species (polyaniline).[3][4]
Causality: The lone pair of electrons on the nitrogen atom readily participates in single-electron transfer (SET) processes, initiating radical chain reactions or direct oxidation pathways that are often catalyzed by light, heat, or trace metal impurities.[5]
Preventative & Troubleshooting Measures:
-
Work Under an Inert Atmosphere: This is the most effective preventative measure. By displacing oxygen, you remove a key oxidant.[3]
-
Action: Before starting your reaction, thoroughly degas your solvent(s) and purge the reaction flask with an inert gas like nitrogen (N₂) or argon (Ar). Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Use Freshly Purified Aniline: Aniline that has been stored for extended periods, especially if exposed to light and air, will contain colored oxidation byproducts.
-
Action: If your aniline is discolored, purify it by distillation under reduced pressure before use. Store the purified aniline in a dark bottle under an inert atmosphere at a low temperature.[6]
-
-
Control Reaction Temperature: Higher temperatures can accelerate oxidation.
-
Action: Store aniline and its derivatives at low temperatures, protected from light.[6] If your reaction allows, run it at a lower temperature, even if it requires a longer reaction time.
-
-
pH Control: The rate of aniline oxidation can be pH-dependent.
-
Action: In some cases, buffering the reaction mixture can help minimize oxidation. The optimal pH will be specific to your reaction system.[3]
-
-
Chelate Trace Metals: Trace metal impurities in reagents or from glassware can catalyze oxidation.
-
Action: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes sequester catalytic metal ions.
-
Section 2: Polysubstitution in Electrophilic Aromatic Substitution (EAS)
Q: I am trying to perform a monobromination of aniline, but my main product is 2,4,6-tribromoaniline. How can I achieve selective monosubstitution?
A: This is a direct consequence of the powerful activating nature of the amino group. The lone pair on the nitrogen atom donates significant electron density into the benzene ring through resonance, making the ortho and para positions extremely electron-rich and highly reactive towards electrophiles.[2][7] This high reactivity makes it difficult to stop the reaction after a single substitution.[7]
Causality & Solution: The Protection Strategy
The most robust and widely accepted solution is to temporarily "tame" the amino group's activating effect by converting it into an amide, a strategy known as protection .[8][9] The most common protecting group for this purpose is the acetyl group, forming an acetanilide.[10][11]
Why it Works: In an acetanilide, the nitrogen's lone pair is delocalized through resonance not only with the aromatic ring but also with the adjacent carbonyl group of the acetyl moiety. This competition significantly reduces the electron density donated to the ring, moderating its reactivity and allowing for controlled monosubstitution.[8] The amide is still an ortho, para-director, but it is significantly less activating than the free amine.
Workflow for Controlled Monosubstitution:
See the Experimental Protocols section for a detailed procedure on aniline acetylation.[12]
Section 3: Controlling Alkylation and Acylation
Q1: My N-alkylation reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity for the mono-alkylated product?
A: Overalkylation is a common issue because the mono-N-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[13][14] Additionally, electron-donating alkyl groups can further activate the nitrogen.
Troubleshooting Steps:
| Strategy | Rationale & Causality |
| Use an Excess of Aniline | By Le Châtelier's principle, using aniline as the limiting reagent increases the probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the mono-alkylated product. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise over an extended period keeps its instantaneous concentration low, minimizing the chance of a second alkylation event occurring on the desired product. |
| Lower Reaction Temperature | Alkylation reactions have an activation energy barrier. A second alkylation event may have a slightly higher barrier. Lowering the temperature can sometimes provide enough selectivity to favor the first reaction over the second. |
| Use a Bulky Alkylating Agent | If your synthesis allows, using a sterically hindered alkylating agent can disfavor the second alkylation step due to increased steric clash at the already-substituted nitrogen atom. |
| Run to Partial Conversion | Stop the reaction before the starting aniline is fully consumed. This ensures a higher relative concentration of aniline throughout the reaction, favoring mono-alkylation. The trade-off is a lower overall yield and the need to separate the product from unreacted starting material.[15] |
Q2: My reaction is giving a mixture of N-alkylated and C-alkylated products. How can I control this regioselectivity?
A: Aniline has two nucleophilic sites: the lone pair on the nitrogen atom (leading to N-alkylation) and the electron-rich aromatic ring (leading to C-alkylation, primarily at the ortho and para positions).[16] The outcome of the reaction is a delicate balance controlled by reaction conditions.[17]
Controlling N- vs. C-Alkylation:
| Condition | To Favor N-Alkylation | To Favor C-Alkylation | Scientific Rationale |
| Temperature | Lower Temperatures [16] | Higher Temperatures [16] | N-alkylation is typically the kinetically favored product (lower activation energy), while C-alkylation is often the thermodynamically more stable product. Higher temperatures provide the energy to overcome the barrier to C-alkylation. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO)[15] | Nonpolar (e.g., Toluene) or Polar Protic (e.g., HFIP)[17] | Polar aprotic solvents can stabilize charged intermediates involved in N-alkylation pathways. Specific polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to promote C-alkylation by stabilizing the transition state for electrophilic attack on the ring.[17] |
| Catalyst | Transition Metals (e.g., Pd, Ru, Ir)[16] | Lewis Acids / Brønsted Acids | Transition metals are often used in "borrowing hydrogen" strategies with alcohols, which selectively form imines that are then reduced to the N-alkyl product.[18] Strong acids can protonate the aniline, and while this deactivates the ring, it can favor C-alkylation under specific conditions (e.g., Friedel-Crafts-type reactions on a protected aniline). |
| Protecting Group | N-Protection (e.g., Acetanilide) | - | Protecting the nitrogen atom physically blocks it from reacting, forcing alkylation to occur on the ring (though this is more common for acylation, i.e., Friedel-Crafts). |
Section 4: Specific Challenges in Electrophilic Aromatic Substitution
Q1: I'm trying to nitrate aniline with a standard HNO₃/H₂SO₄ mixture, but I'm getting a high percentage of meta-nitroaniline and significant tar formation. Why?
A: This is a classic textbook example of how reaction conditions can dramatically alter the outcome. The amino group is basic and reacts with the strong sulfuric acid catalyst in an acid-base reaction. This protonates the -NH₂ group to form the anilinium ion, -NH₃⁺.[8]
Causality: The -NH₃⁺ group is no longer an activating, ortho, para-director. Instead, it is a strongly deactivating, meta-directing group because the positive charge on the nitrogen atom withdraws electron density from the aromatic ring through an inductive effect.[8][12] The harsh, oxidizing conditions of the nitrating mixture also lead to significant degradation and polymerization (tarring) of the aniline.[2]
Solution: The solution is the same as for preventing polysubstitution: protect the amino group as an acetanilide. The amide is not basic enough to be protonated by the acid catalyst, and its moderate activating nature directs the incoming nitro group to the para position (with some ortho).[12][19]
Q2: My Friedel-Crafts alkylation/acylation reaction on aniline is failing completely. What is the problem?
A: Friedel-Crafts reactions are incompatible with aniline (and many other amines). The aniline's amino group is a Lewis base, and it will react readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[7][8]
Causality: This acid-base reaction forms a complex where the nitrogen is positively charged. This has the same effect as protonation: the group becomes strongly deactivating, shutting down the desired electrophilic aromatic substitution.[2][7]
Solution: Once again, the protection strategy is key. By converting aniline to acetanilide, you make the nitrogen atom significantly less basic. The resulting acetanilide is compatible with Friedel-Crafts conditions and will undergo acylation, primarily at the para position due to the steric bulk of the acetylamino group. The protecting group can then be removed via hydrolysis to yield the desired substituted aniline.[12]
Section 5: Diazotization Reactions
Q: My diazotization of aniline is giving a low yield, and I observe gas bubbles even at low temperatures. What is going wrong?
A: The aryl diazonium salt formed during diazotization (reaction of aniline with nitrous acid, typically from NaNO₂ and HCl) is notoriously unstable at elevated temperatures.[20][21] The diazonium group (-N₂⁺) is an excellent leaving group, and upon warming, it will readily depart as nitrogen gas (N₂), leaving behind a highly reactive aryl cation that reacts with water to form phenol.[21]
Troubleshooting Diazotization:
-
Strict Temperature Control: This is the most critical parameter.
-
Ensure Sufficient Acid: The reaction requires a stoichiometric amount of acid to react with sodium nitrite to form nitrous acid, and an additional excess to keep the solution acidic and prevent the diazonium salt from coupling with unreacted aniline.
-
Action: Typically, 2.5 to 3 equivalents of acid (e.g., HCl) are used relative to the aniline.
-
-
Check for Excess Nitrous Acid: While necessary, a large excess of nitrous acid can lead to side reactions.
-
Action: After the addition of sodium nitrite is complete, you can test for the presence of nitrous acid using starch-iodide paper (it will turn black/blue).[20] The presence of a slight excess is desirable, but if it's a strong, immediate reaction, too much may have been added. A small amount of urea or sulfamic acid can be added to quench excess nitrous acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of using a protecting group in aniline synthesis? A1: A protecting group is a molecular "disguise" used to temporarily mask the reactivity of a functional group.[9] In aniline chemistry, its primary purposes are:
-
To moderate reactivity: It reduces the extreme activating effect of the amino group, preventing side reactions like polysubstitution and oxidation.[7][19]
-
To change directing effects: It can be used to avoid unwanted meta-substitution during nitration by preventing the formation of the anilinium ion.[12]
-
To enable incompatible reactions: It renders the nitrogen non-basic, allowing Lewis acid-catalyzed reactions like Friedel-Crafts to proceed.[7][8]
-
To influence regioselectivity: By adding steric bulk around the nitrogen, it can favor substitution at the less hindered para position over the ortho positions.[12]
Q2: Why is the amino group in aniline considered so strongly activating and an ortho, para-director? A2: The strong activating nature stems from the lone pair of electrons on the nitrogen atom. Through resonance, this lone pair can be delocalized into the aromatic π-system.[2][12] This donation of electron density makes the entire ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. The resonance structures show that this donated electron density is specifically concentrated at the carbon atoms ortho and para to the amino group. This makes these positions the most likely sites for electrophilic attack.
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide[12]
This protocol details the acetylation of aniline to form acetanilide, a crucial step for controlling reactivity in many subsequent reactions.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Standard laboratory glassware, ice bath
Procedure:
-
In a 250 mL flask, dissolve 5.0 g of aniline in a mixture of 150 mL of water and 5 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 8.0 g of anhydrous sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 7.0 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the flask and stir the mixture vigorously.
-
Cool the mixture in an ice bath to induce crystallization of the acetanilide product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude acetanilide can be purified by recrystallization from a minimal amount of hot ethanol or water.
Protocol 2: Deprotection of Acetanilide (Acidic Hydrolysis)[12]
This protocol regenerates the free amino group after the desired synthetic transformation has been performed on the protected acetanilide.
Materials:
-
Substituted Acetanilide
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Water, Ethanol
-
Standard laboratory glassware, reflux condenser
Procedure:
-
Place the substituted acetanilide (e.g., 5 g) in a round-bottom flask.
-
Prepare a dilute sulfuric acid solution by cautiously adding 5 mL of concentrated H₂SO₄ to 15 mL of water. Add this solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 15-30 minutes.
-
After reflux, cool the reaction mixture. Cautiously add a 10% sodium hydroxide solution until the mixture is basic (check with pH paper). This neutralizes the acid and deprotonates the anilinium salt to the free aniline.
-
The substituted aniline product may precipitate or can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purify the final product as required (e.g., distillation, recrystallization, or chromatography).
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). CSIR-National Institute of Science Communication and Policy Research (NIScPR).
- New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021). National Institutes of Health.
- preventing byproduct formation in aniline reactions. (n.d.). Benchchem.
- Why does the NH2 group in aniline lead to unwanted polysubstitution in benzene rings. (n.d.). Pearson.
- preventing oxidation of the aniline group during complexation. (n.d.). Benchchem.
- overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. (n.d.). Benchchem.
- Traditional reaction mechanism for aniline oxidation. (n.d.). ResearchGate.
- Improving Regioselectivity of Aniline Alkylation. (n.d.). Benchchem.
- Reactions of Aniline. (n.d.). Chemistry Steps.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Publications.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Publications.
- Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation.
- optimization of reaction conditions for N-alkylation of 2-nitroaniline. (n.d.). Benchchem.
- Optimization of N-alkylation of aniline with benzyl alcohol 1. (n.d.). ResearchGate.
- Catalyst Selection and Optimization for Aniline Alkylation. (n.d.). Benchchem.
- Addressing poor regioselectivity in the synthesis of substituted anilines. (n.d.). Benchchem.
- Acylation of Aniline Explained. (n.d.). Pearson.
- Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks.
- Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange.
- Synthesis of Polysubstituted Anilines. (n.d.). Benchchem.
- Protection of Aniline Derivatives. (2015). YouTube.
- Reactions of Arylamines. (2024). Chemistry LibreTexts.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). ACS Publications.
- Why does aniline give diazotization reaction but aliphatic amine does not? (2019). Quora.
- Give the diazotization reaction of aniline. (n.d.). Vedantu.
- Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). Trade Science Inc.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- How to carry out oxidation of aniline/aromatic amines to nitro groups? (2022). Reddit.
- Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
- The problem of aniline oxidation discoloration. (n.d.). ECHEMI.
- Protecting Agents. (n.d.). TCI Chemicals.
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (n.d.). Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
- Aniline. (n.d.). Wikipedia.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2008). ACS Publications.
- Amines. (n.d.). National Council of Educational Research and Training (NCERT).
- Oxidation of aniline using different reaction pathways. (2025). ResearchGate.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Synthesis of the substituted anilines. (n.d.). ResearchGate.
- Acetylation of Aniline. (2021). Chemistry LibreTexts.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (2025). ResearchGate.
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- 21. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental C-N bond-forming reaction. Instead of a generic overview, we provide direct, actionable solutions to specific experimental challenges, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Section 1: Troubleshooting Guide for N-Alkylation of Anilines
Encountering unexpected results is a common part of research. This section addresses the most frequent issues observed during the N-alkylation of anilines, providing probable causes and field-proven solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield | 1. Poor Nucleophilicity of Aniline: Strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring decrease the nitrogen's nucleophilicity.[1] | Increase Reaction Temperature: Provide more thermal energy to overcome the activation barrier. Monitor carefully to avoid decomposition.[1] Select a More Reactive Alkylating Agent: Switch from alkyl chlorides to bromides, iodides, or triflates, which are better leaving groups. Choose a Stronger Base: For catalytic reactions with alcohols, a strong base like potassium tert-butoxide (t-BuOK) is often required to facilitate catalyst activation or alcohol deprotonation.[2] |
| 2. Inactive Catalyst/Insufficient Activation: The catalyst (e.g., Ru, Mn, Ni, Pd complexes) may require specific conditions for activation or may have degraded.[2][3] | Screen Different Catalysts/Ligands: The choice of metal and ligand is critical. For instance, PNP pincer complexes of manganese have shown high activity under mild conditions. Ensure Inert Atmosphere: Many catalysts, especially those involving low-valent metals, are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (N₂ or Ar). Verify Base and Solvent: The base is often crucial for the catalytic cycle. Ensure the correct base and stoichiometry are used. Some reactions are highly solvent-dependent; polar aprotic solvents may not be suitable for certain catalytic systems.[2] | |
| 3. Steric Hindrance: Bulky groups on either the aniline (ortho-substituents) or the alkylating agent can impede the nucleophilic attack. | Increase Reaction Temperature and Time: Allow more time and energy for the sterically hindered reaction to proceed. Use a Less Bulky Alkylating Agent: If possible, select a smaller alkylating agent. Consider a Different Catalytic System: Some catalysts are more tolerant of steric hindrance than others. | |
| Over-alkylation | 1. Higher Nucleophilicity of Product: The mono-alkylated aniline product is often more nucleophilic than the starting aniline, leading to a second alkylation to form a tertiary amine.[1][4] | Control Stoichiometry: Use a significant excess of the aniline relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material.[1] Lower Reaction Temperature: Reduce the reaction rate to better control selectivity towards mono-alkylation.[1] Slow Addition of Alkylating Agent: Add the alkylating agent slowly (e.g., via syringe pump) to maintain its low concentration throughout the reaction. |
| 2. Highly Reactive Alkylating Agent: Reagents like methyl iodide or benzyl bromide are very reactive and prone to causing multiple alkylations. | Choose a Less Reactive Alkylating Agent: If the desired product is the secondary amine, consider using a less reactive alkyl halide or explore alternative methods. Utilize the "Borrowing Hydrogen" Method: Reacting the aniline with an alcohol in the presence of a suitable catalyst often provides excellent selectivity for mono-alkylation, as water is the only byproduct.[5][6] | |
| Side Reactions | 1. C-Alkylation: Under certain (often acidic) conditions, Friedel-Crafts-type alkylation can occur on the aromatic ring, especially with unprotected anilines.[7] | Solvent Choice is Critical: The choice of solvent can switch chemoselectivity. For example, in the reaction of anilines with ortho-quinone methides, nonpolar solvents like toluene favor N-alkylation, while polar protic solvents like HFIP can promote C-alkylation.[7] Use a Non-Acidic Catalyst/Conditions: Avoid strong Lewis or Brønsted acids if C-alkylation is a concern. The borrowing hydrogen methodology typically uses bases, minimizing this side reaction. |
| 2. Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution, especially with strong, bulky bases. | Use a Weaker, Non-Bulky Base: A base like K₂CO₃ or NaHCO₃ is less likely to promote elimination than t-BuOK.[4] Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my N-alkylation reaction?
The role and choice of the base are highly dependent on the reaction mechanism.
-
For reactions with alkyl halides: A mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or a tertiary amine like triethylamine) is typically used as an acid scavenger to neutralize the hydrogen halide (e.g., HBr) formed during the reaction.[4] Its purpose is to prevent the protonation of the starting aniline, which would render it non-nucleophilic.
-
For catalytic "Borrowing Hydrogen" reactions with alcohols: A strong base, most commonly potassium tert-butoxide (t-BuOK), is often essential.[2][8] The base is not just an acid scavenger; it is a critical part of the catalytic cycle, often involved in the initial deprotonation of the alcohol to form a metal-alkoxide intermediate, which facilitates the subsequent steps. Using a weaker base in these systems can lead to no reaction.[2]
Q2: What are the pros and cons of using alcohols vs. alkyl halides as alkylating agents?
| Alkylating Agent | Pros | Cons |
| Alkyl Halides | - High reactivity. - Well-established, classical methodology.[4] - Does not typically require a metal catalyst. | - Prone to over-alkylation.[1][4] - Generates stoichiometric amounts of salt waste (e.g., KBr), which can be problematic for disposal.[4] - Alkyl halides can be toxic and hazardous. |
| Alcohols | - Atom Economy & Green Chemistry: The only byproduct is water.[3][5] - High Selectivity: Often provides excellent selectivity for mono-alkylation. - Availability & Safety: Alcohols are generally cheaper, more available, and less hazardous than the corresponding alkyl halides.[4] | - Requires a catalyst (often based on noble or transition metals like Ru, Mn, Ni, Co).[2][3][6][8] - May require higher temperatures and inert conditions.[2][8] - The catalytic system (metal, ligand, base, solvent) must be carefully optimized. |
Q3: How do substituents on the aniline ring affect the reaction?
The electronic nature of the substituents plays a significant role:
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃ increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally accelerating the reaction rate.[4]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -CF₃ decrease the nitrogen's nucleophilicity, making the aniline less reactive.[1][4] These substrates often require more forcing conditions (higher temperature, longer reaction times, or a more active catalytic system) to achieve good conversion.[1]
Q4: What is the "Borrowing Hydrogen" mechanism?
The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is an elegant and atom-economical process for forming C-N bonds using alcohols as alkylating agents.[5][6] It proceeds via a catalytic cycle that can be summarized in three main steps:
-
Dehydrogenation (Oxidation): The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate to form a metal-hydride species and an in-situ generated aldehyde or ketone.
-
Condensation: The aniline reacts with the highly reactive aldehyde/ketone intermediate to form an imine (or enamine), releasing a molecule of water.
-
Hydrogenation (Reduction): The metal-hydride species then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst for the next cycle.[6]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic N-Alkylation of Aniline with Benzyl Alcohol (Borrowing Hydrogen Method)
This protocol is a representative example based on methodologies described for manganese or nickel-catalyzed reactions and should be optimized for specific substrates.[2]
Materials:
-
Substituted Aniline (1.0 mmol, 1.0 eq)
-
Benzyl Alcohol (1.2 mmol, 1.2 eq)
-
Catalyst (e.g., Manganese PNP Pincer Complex, 3 mol%)
-
Base (e.g., Potassium tert-butoxide (t-BuOK), 0.75 mmol, 0.75 eq)
-
Anhydrous Toluene (2 mL)
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add the catalyst (e.g., 0.03 mmol) and t-BuOK (84 mg, 0.75 mmol) to the oven-dried Schlenk tube.
-
Inerting: Seal the tube and connect it to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add anhydrous toluene (2 mL). Then, add the substituted aniline (1.0 mmol) and benzyl alcohol (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath or aluminum block at the desired temperature (e.g., 80-130 °C).[2] Stir the reaction mixture for the specified time (typically 12-48 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (5 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated aniline.
Section 4: Visualization
Troubleshooting Workflow for N-Alkylation Reactions
This diagram provides a logical pathway for diagnosing and resolving common issues in N-alkylation experiments.
Caption: A logical workflow for troubleshooting common N-alkylation reaction failures.
References
- Bhadra, S., Dastgir, S., & Khan, D. (2019). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Various Authors. (2017-2024). Catalytic N-Alkylation of Anilines.
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]
- Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Mahato, R., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
- Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. I. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
- Das, K., et al. (2021). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
- Rika, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Pyridine-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles stemming from the intrinsic chemical properties of the pyridine moiety. Here, we move beyond simple protocols to provide in-depth explanations, troubleshooting guides, and actionable solutions grounded in chemical principles.
The basicity of the lone pair of electrons on the nitrogen atom, the compound's polarity, and its propensity for metal chelation often complicate standard purification workflows. This resource will equip you with the knowledge to diagnose and resolve these common issues.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography
Question: Why do my pyridine-containing compounds consistently show severe peak tailing on silica gel chromatography, and how can I achieve symmetrical peaks?
Answer:
Peak tailing for pyridine derivatives on silica gel is a classic problem rooted in the fundamental acid-base chemistry between your compound and the stationary phase.[1] Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring strongly interacts with these acidic silanols through hydrogen bonding and acid-base interactions. This strong, non-linear adsorption-desorption process leads to a "tailing" effect on the chromatogram.
To achieve sharp, symmetrical peaks, you must mitigate these strong interactions. The most effective strategy is to introduce a competitive base into your mobile phase.
Experimental Protocol: Mobile Phase Modification for Symmetrical Peaks
-
Baseline Analysis: First, run your column with your initial mobile phase (e.g., a hexane/ethyl acetate mixture) to confirm the tailing issue.
-
Mobile Phase Modification: To the bulk solvent for your mobile phase, add a small amount of a basic modifier. The most common and effective choices are:
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. TEA is a volatile base that will preferentially interact with the active silanol sites on the silica, effectively "masking" them from your pyridine compound.
-
Ammonia: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as a small percentage of the mobile phase can also be very effective.
-
-
Column Equilibration: It is crucial to thoroughly equilibrate your column with the modified mobile phase before loading your sample. Flush the column with at least 5-10 column volumes of the new mobile phase to ensure the silica surface is fully passivated.
-
Sample Loading and Elution: Load your sample and run the chromatography as usual. You should observe a significant improvement in peak shape.
Data Presentation: Effect of Mobile Phase Modifier
| Mobile Phase Composition | Peak Shape | Rf |
| 80:20 Hexane:Ethyl Acetate | Severe Tailing | 0.3 |
| 79.5:20:0.5 Hexane:EtOAc:TEA | Symmetrical | 0.35 |
Logical Relationship Diagram: Mitigating Peak Tailing
Caption: Decision tree for removing pyridine solvent from a reaction mixture.
Issue 3: My Pyridine Compound Chelates to a Metal Catalyst, Complicating Purification
Question: My reaction uses a metal catalyst (e.g., Palladium, Copper), and I suspect my pyridine-containing product is forming a stable complex with the metal, making it difficult to isolate. How can I break this complex and purify my compound?
Answer:
The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to transition metals, forming stable complexes. [2][3]This can lead to the metal "leaching" into your product during purification. To isolate the metal-free compound, you need to either displace your ligand with a stronger one or use a scavenger to bind the metal.
Troubleshooting and Purification Strategies:
-
Competitive Ligand Wash:
-
After the initial workup, dissolve your crude product in an organic solvent.
-
Wash the organic solution with an aqueous solution containing a strong, competitive ligand. A common choice is a 10% aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). (CAUTION: Cyanide salts are extremely toxic. Handle with extreme care and appropriate safety precautions). The cyanide ions will form a very stable, water-soluble complex with the metal, displacing your pyridine compound into the organic phase.
-
Another option is to wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) at a suitable pH.
-
-
Thiol-Based Scavengers:
-
For metals like palladium, using a silica-functionalized scavenger with thiol groups can be very effective.
-
After the reaction, the mixture can be stirred with the scavenger resin, which will covalently bind the metal. The resin is then simply filtered off.
-
-
Activated Carbon Treatment:
-
Stirring the crude product in a suitable solvent with activated carbon can often adsorb the metal complex. The carbon is then removed by filtration through a pad of Celite. This method is less specific but can be effective for removing colored metal impurities.
-
Experimental Workflow: Breaking Metal-Pyridine Complexes
Caption: A typical workflow for removing a coordinated metal from a pyridine compound.
FAQs
Q1: How can I dry pyridine solvent effectively? A1: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying. [4][5]For rigorous drying, first pre-dry with solid potassium hydroxide (KOH) pellets, then decant and reflux over calcium hydride (CaH₂) followed by distillation under an inert atmosphere. [4][5] Q2: My pyridine-containing compound seems to be decomposing on the silica gel column. What can I do? A2: The acidic nature of silica gel can degrade sensitive compounds. [1][6]First, confirm the instability by running a 2D TLC. [6]If decomposition is observed, switch to a more neutral stationary phase like alumina (Al₂O₃) or use a deactivated silica gel. Alternatively, reverse-phase chromatography on a C18 column with a buffered mobile phase is an excellent option.
Q3: Can I use recrystallization to purify my solid pyridine derivative? A3: Yes, recrystallization is often a very effective method for purifying solid pyridine-containing compounds. [7]The key is selecting an appropriate solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol, ethyl acetate/hexanes, and toluene.
Q4: What is a Pyridine N-oxide, and how does its purification differ? A4: A Pyridine N-oxide is formed by the oxidation of the nitrogen atom in the pyridine ring. [2]This changes the electronic properties and polarity of the molecule. Pyridine N-oxides are often highly polar, crystalline solids. Purification is typically achieved by recrystallization. [8]If distillation is required, it must be done under high vacuum as they can be thermally unstable. [8]
References
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- US Patent No. US20100222568A1. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- US Patent No. US2708653A. (1955). Purification of pyridine bases by distillation. Google Patents.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- US Patent No. US20100324299A1. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- Wikipedia. (n.d.). Pyridine.
- Korean Patent No. KR101652750B1. (n.d.). Purification method of pyridine and pyridine derivatives. Google Patents.
- MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
- Chinese Patent No. CN101981007A. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- Reddit. (2024). Removing Pyridine. r/chemistry.
- European Patent No. EP0298939A1. (n.d.). Metal-chelating 2,6-disubstituted pyridine compounds and their use. Google Patents.
- ACS Publications. (n.d.). Acid Gas Extraction of Pyridine from Water.
- Organic Syntheses. (n.d.). pyridine-n-oxide.
- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chinese Patent No. CN102020603A. (n.d.). Method for preparing pyridine bases. Google Patents.
- PubMed Central. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2025). How to dry pyridine N-oxide obtained commerically. r/Chempros.
- Chinese Patent No. CN102249995A. (n.d.). Synthetic method for preparing pyridine N-oxide. Google Patents.
- Semantic Scholar. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
- Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.
- ResearchGate. (2025). Metal complex catalysis in a synthesis of pyridine bases.
- MDPI. (2026). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism.
- University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability of 4-(Pyridin-3-ylmethyl)aniline under acidic and basic conditions
Answering the user's request.## Technical Support Center: Stability of 4-(Pyridin-3-ylmethyl)aniline
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various chemical environments. We will move beyond simple protocols to explore the underlying chemical principles that govern its behavior, ensuring you can anticipate challenges, troubleshoot effectively, and design robust experimental plans.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability and handling of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A: The stability of this compound is primarily dictated by its two nitrogen-containing moieties: the aniline nitrogen and the pyridine nitrogen.
-
Aniline Moiety: The primary amine (-NH₂) on the benzene ring is a site of basicity and is highly susceptible to oxidation. The lone pair of electrons on the aniline nitrogen is partially delocalized into the aromatic π-system, which reduces its basicity compared to aliphatic amines.[1][2] This delocalization also makes the aromatic ring highly activated towards electrophilic substitution.[3] Upon exposure to air and light, aniline and its derivatives can oxidize and polymerize, often resulting in a color change from colorless or pale yellow to brown or black.[4]
-
Pyridine Moiety: The nitrogen in the pyridine ring is also basic. Unlike the aniline nitrogen, its lone pair resides in an sp² hybrid orbital, perpendicular to the aromatic π-system.[1][2] Consequently, these electrons are not delocalized into the ring and are more readily available for protonation. Generally, the pyridine nitrogen is more basic than the aniline nitrogen.[2][5] The pyridine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions to form an N-oxide.[6]
-
Methylene Bridge: The -CH₂- linker is chemically robust and not typically a point of instability under common acidic or basic conditions.
Understanding the distinct basicity and reactivity of these two nitrogen centers is crucial for predicting the molecule's behavior in different pH environments.
Q2: How is this compound expected to behave under acidic conditions?
A: Under acidic conditions, the compound will act as a base and become protonated. Given that the pyridine nitrogen is generally more basic than the aniline nitrogen, it is the most likely site of initial protonation.
Pyridine-N (pKa of conjugate acid ~5.2) > Aniline-N (pKa of conjugate acid ~4.6)
In a sufficiently acidic solution (e.g., pH < 4), both nitrogen atoms will likely be protonated, forming a dicationic salt. This has several practical implications:
-
Solubility: The salt form of the molecule is typically much more soluble in aqueous media than the free base.
-
Reactivity: Protonation of the aniline nitrogen deactivates the benzene ring towards electrophilic attack. This can be a useful strategy to prevent unwanted side reactions during certain synthetic steps.[3]
-
Stability: In its protonated (salt) form, the compound is generally less susceptible to oxidative degradation, as the lone pairs are engaged in bonding. Polyaniline, a related polymer, is noted to be stable in its protonated state in strongly acidic media.[7] Therefore, storing solutions of this compound under mildly acidic conditions (e.g., pH 4-6) may enhance its shelf life.
Q3: What are the potential degradation pathways under harsh acidic conditions (forced degradation)?
A: While generally stable in acidic media, forced degradation studies, which use more extreme conditions (e.g., high concentration of acid, elevated temperature), are designed to identify potential degradation pathways.[8][9] For this molecule, significant degradation under acidic conditions alone is not highly probable without the presence of other reactive species. However, under forcing conditions (e.g., refluxing in strong acid for an extended period), one might investigate the possibility of slow hydrolysis of the aniline group, although this is generally a very high-energy process for simple anilines. The primary observation in a forced acid study will likely be the formation of the stable salt with minimal degradation.
Q4: How is this compound expected to behave under basic conditions?
A: In neutral to moderately basic solutions, the compound will exist as the neutral free base. It is generally stable under these conditions, provided that oxidizing agents are excluded. Unlike phenols or other acidic compounds, there are no protons on the aniline or pyridine moieties that are readily removed by common bases. Therefore, the compound's form does not change significantly across a pH range of ~7 to ~12.
Q5: What are the potential degradation pathways under harsh basic conditions?
A: The primary concern under basic conditions, especially in the presence of air (oxygen), is the increased susceptibility of the aniline moiety to oxidation. The free base form, with its available lone pair, is more readily oxidized than the protonated salt form. Forced degradation studies under basic conditions (e.g., using NaOH or KOH at elevated temperatures) would likely aim to generate oxidative degradation products.[10] Potential products could arise from the formation of radical cations leading to dimerization or polymerization, or the formation of colored quinone-imine type structures.
Q6: What is a forced degradation study and why is it necessary for this compound?
A: A forced degradation study, or stress testing, is an experiment where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, humidity, light, and a range of pH values with acid, base, and oxidizers).[8][9][11] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[11]
The primary objectives are:
-
To Identify Degradation Products: To generate and identify potential degradation products that could form over the shelf-life of the drug substance or product.[6][12]
-
To Understand Degradation Pathways: To elucidate the chemical pathways by which the molecule degrades.[11]
-
To Develop Stability-Indicating Methods: To create and validate analytical methods (like HPLC) that can separate the parent compound from all potential impurities and degradants, proving the method is "stability-indicating."[9]
For this compound, such a study is essential to ensure that any analytical method used in its quality control can accurately measure its purity and detect any potential breakdown products formed during synthesis, purification, or storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Sample turns brown upon storage or when dissolved in a neutral solvent. | Oxidation of the Aniline Moiety. | This is a classic behavior for anilines when exposed to air (oxygen) and/or light.[4] Solution: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. For solutions, use deoxygenated solvents and consider storage at a slightly acidic pH (e.g., 4-5) to form the more stable salt. |
| Inconsistent retention time in Reverse-Phase HPLC. | pH Effects on Ionization. | The compound has two basic centers. The pH of your mobile phase will determine if the molecule is neutral, singly protonated, or doubly protonated. Each form will have a different polarity and thus a different retention time. Solution: Use a buffered mobile phase (e.g., phosphate, formate, or acetate buffer) at a consistent pH at least 2 units away from the pKa of the analytes to ensure a single, stable ionic form is present during analysis. |
| Extra peaks appear in the chromatogram after treatment with a strong acid. | 1. Salt Formation with Counter-ion. 2. On-Column Degradation. 3. Actual Degradation. | 1. The acid's counter-ion (e.g., trifluoroacetate, chloride) can form a salt, which might appear as a separate peak. 2. If the HPLC column packing is not stable at the pH of your sample, the column itself could be degrading. 3. If conditions were harsh (heat + acid), you may have generated actual degradants. Solution: Use a mass spectrometer (LC-MS) to identify the mass of the extra peaks.[6][13] Ensure your sample diluent is compatible with your mobile phase and HPLC column. Run a control sample (blank acid injection) to rule out artifacts. |
| Poor peak shape (tailing) in HPLC. | Interaction with Residual Silanols. | The basic nitrogen groups can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing. Solution: Use a modern, end-capped column designed for basic compounds. Add a competitor base like triethylamine (TEA) to the mobile phase in low concentrations (~0.1%) to block the active silanol sites. |
Visualizations & Workflows
Acid-Base Equilibria
The following diagram illustrates the protonation states of this compound as the pH of the environment changes.
Caption: Predominant species of this compound at different pH ranges.
Forced Degradation Study Workflow
This workflow outlines the logical steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To assess the stability of this compound to acid-induced degradation.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Acid Treatment:
-
Label a 10 mL volumetric flask "Acid Stressed."
-
Add 1.0 mL of the stock solution to the flask.
-
Add 1.0 mL of 1.0 M HCl.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution by adding ~1.0 mL of 1.0 M NaOH.
-
Dilute to the 10 mL mark with methanol. This is your test sample (final concentration ~0.1 mg/mL).
-
-
Control Sample: Prepare a control sample by following the same steps but replacing the 1.0 M HCl with 1.0 mL of purified water.
-
Analysis: Analyze both the "Acid Stressed" and "Control" samples using a validated stability-indicating HPLC method. Compare the chromatograms for any new peaks (degradants) and any decrease in the area of the main peak.
Protocol 2: Forced Degradation under Basic Conditions
Objective: To assess the stability of this compound to base-induced degradation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation: Use the same 1.0 mg/mL stock solution prepared in Protocol 1.
-
Base Treatment:
-
Label a 10 mL volumetric flask "Base Stressed."
-
Add 1.0 mL of the stock solution to the flask.
-
Add 1.0 mL of 1.0 M NaOH.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution by adding ~1.0 mL of 1.0 M HCl.
-
Dilute to the 10 mL mark with methanol. This is your test sample (final concentration ~0.1 mg/mL).
-
-
Control Sample: Prepare a control sample as described in Protocol 1.
-
Analysis: Analyze both the "Base Stressed" and "Control" samples by HPLC. Pay close attention to potential oxidative degradants, which may be colored.
References
- Shaikh, I. R., et al. (2011). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
- Lecavalier, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave Online.
- Jain, R. & Gupta, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Sharma, M. K. & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
- PubChem. (n.d.). 4-(Pyridin-3-yl)aniline. National Center for Biotechnology Information.
- Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Julius, L. G., et al. (2023). Synthetic routes for the synthesis of the ligand 4-(4-nitrophenoxy)-N,N-bis (pyridin-4-ylmethyl)aniline...
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information.
- LibreTexts Chemistry. (2019). Relative Basicity of Amines and Other Compounds.
- PubChem. (n.d.). N-methyl-3-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information.
- Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
- Arora, P. K. (2015). Bacterial degradation of aniline.
- Stejskal, J., et al. (2009). The stability of polyaniline in strongly alkaline or acidic aqueous media.
- Thermo Fisher Scientific. (n.d.).
- PubChem. (n.d.). Aniline. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2019). Comparing basic strength order of amines.
- Bechtold, T., et al. (2012). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 2, 769.
- Wang, Y., et al. (2024). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization.
- Morsch, L. (2017, March 18). Basicity of aniline vs pyridine problem [Video]. YouTube.
- Zhang, Y., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6886.
- LibreTexts Chemistry. (2024). Reactions of Arylamines.
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- 2. m.youtube.com [m.youtube.com]
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- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Technical Support Center: Synthesis of 4-(Pyridin-3-ylmethyl)aniline & Alternative Catalysts
Welcome to the Technical Support Center for the synthesis of 4-(Pyridin-3-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common issues and exploring alternative catalytic systems beyond the standard palladium-based approaches. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting the Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the critical C-C bond in this compound.[1][2][3] However, the presence of the pyridine ring introduces specific challenges. This section addresses the most common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows little to no conversion to the desired product. What are the primary causes?
This is a frequent issue, often stemming from several factors related to the catalyst's activity and the reaction environment.
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is the Pd(0) species.[4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Insufficient reduction or deactivation of the Pd(0) catalyst can halt the reaction. The pyridine nitrogen itself can coordinate with the palladium center, leading to catalyst inhibition.[4]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this coupling due to the electron-deficient nature of the pyridine ring.[1][4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[4][5]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[4] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[4][5]
-
Poor Reagent Quality: Water in your solvent or reagents, especially the boronic acid, can lead to a detrimental side reaction called protodeboronation.[4]
Q2: I'm observing a significant amount of homocoupling of my pyridineboronic acid. How can I minimize this?
Homocoupling, for instance, the formation of 3,3'-bipyridine from 3-pyridinylboronic acid, is a common side reaction. This occurs when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination.[4] Oxygen can exacerbate this issue by oxidizing the active Pd(0) to Pd(II).[4]
To minimize homocoupling:
-
Strict Oxygen Exclusion: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried. Degas your solvents thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.[4]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
Q3: My primary side product is the deborylated pyridine. What is happening and how can I prevent it?
This is likely due to protodeboronation, a reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a hydrogen atom.[4] This removes the boronic acid from the productive catalytic cycle.
To prevent protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[4] The presence of water can facilitate this side reaction.[4]
-
Choose the Right Base: While a base is essential, certain bases in aqueous conditions can promote this side reaction. Using an anhydrous, finely ground base like K₃PO₄ or Cs₂CO₃ is often beneficial.[4]
-
Consider Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in your synthesis.
Sources
Technical Support Center: Managing Impurities in Pharmaceutical Intermediate Synthesis
Welcome to the Technical Support Center dedicated to the complex challenge of managing impurities in the synthesis of pharmaceutical intermediates. The purity of an active pharmaceutical ingredient (API) is not just a matter of quality, but a fundamental pillar of drug safety and efficacy.[1][2] Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final drug product, and create significant regulatory hurdles.[3][4]
This guide is structured to provide practical, actionable advice for researchers, scientists, and drug development professionals. It moves from foundational knowledge in our FAQ section to a detailed, problem-oriented troubleshooting guide. Here, we don't just provide solutions; we delve into the underlying chemical principles and strategic rationale to empower you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of impurity management.
Q1: What are impurities in the context of pharmaceutical intermediates and APIs?
An impurity is any component present in the drug substance or intermediate that is not the desired chemical entity.[5] Regulatory bodies like the International Council for Harmonisation (ICH) provide a clear classification system for these unwanted substances.[6][7]
Q2: Why is controlling impurities so critical in drug development?
Impurity control is paramount for several reasons:
-
Patient Safety: Impurities can be toxic or pharmacologically active, leading to adverse side effects.[1][3] Some, like certain nitrosamines or genotoxic impurities, pose significant health risks even at very low levels.[8][9]
-
Drug Efficacy: The presence of impurities can reduce the concentration of the active ingredient, thereby lowering the therapeutic effect of the drug.[4][10]
-
Product Stability: Impurities can compromise the chemical and physical stability of the API and the final drug product, potentially reducing its shelf-life.[2]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B/C/D) that dictate the acceptable levels for reporting, identification, and qualification of impurities.[5][7] Failure to comply can lead to significant delays or rejection of a new drug application.
Q3: What are the primary sources of these impurities?
Impurities can be introduced at nearly any stage of the manufacturing process, from raw materials to storage of the final product.[11] Key sources include:
-
Starting Materials and Intermediates: Impurities present in the initial raw materials can persist through the synthetic route into the final intermediate.[6]
-
Synthetic Process: These are the most common and include by-products from side reactions, unreacted intermediates, and residual reagents, ligands, or catalysts.[6]
-
Degradation: The intermediate or API itself can degrade due to exposure to heat, light, pH, water, or oxygen during synthesis or storage.[1][6]
-
Manufacturing Environment: Contaminants can be introduced from equipment (e.g., leaching of metals), cleaning procedures, or cross-contamination between batches.[12]
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific, common issues encountered during the synthesis and purification of pharmaceutical intermediates.
Problem Area 1: Impurity Detection & Characterization
Q: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify what they are?
A: This is a classic challenge in process chemistry. A systematic approach is required to move from a peak on a chromatogram to a fully characterized structure.
The first step is to gather preliminary information directly from your existing analytical setup. An HPLC coupled with a mass spectrometer (LC-MS) is the workhorse for this.[13][14] It provides the molecular weight of the impurity, which is a critical first piece of the puzzle. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the molecular formula.[13]
Your investigation should follow a logical progression:
-
Assess the Reaction: Review the synthetic scheme. Could the unexpected peak be an unreacted starting material, a known intermediate, or a predicted byproduct?
-
Utilize Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the impurity peak. This immediately helps in proposing potential molecular formulas.
-
Forced Degradation Studies: Intentionally stress your pure intermediate (e.g., with acid, base, heat, light, oxidation) to see if you can generate the same impurity peak.[13] This helps confirm if it's a degradation product.
-
Isolation for Structural Elucidation: If the impurity is present at a significant level (typically >0.1%), you will need to isolate it for full structural analysis.[13] Preparative HPLC or flash chromatography are common techniques for this.[13][15]
-
Spectroscopic Analysis: Once isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to definitively determine the chemical structure.[16][17]
Q: How do I choose the right analytical technique for my impurity?
A: The choice of technique depends on the impurity's properties. A multi-technique approach is often necessary for comprehensive profiling.[18]
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC/UPLC-UV | Primary quantitative analysis of non-volatile and semi-volatile organic impurities.[19] | Robust, reproducible, widely available, excellent for quantification. | Requires impurity to have a UV chromophore; provides no structural information alone. |
| LC-MS / LC-HRMS | Identification of unknown organic impurities.[16] | Provides molecular weight and formula; highly sensitive. | Quantification can be challenging; response varies between compounds. |
| Gas Chromatography (GC) | Analysis of volatile impurities, especially residual solvents.[5][17] | Excellent for separating volatile compounds; high resolution. | Not suitable for non-volatile or thermally unstable compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities.[16][17] | Provides detailed structural connectivity. | Requires a relatively pure and concentrated sample (>1 mg); lower sensitivity. |
| ICP-MS | Quantification of elemental and inorganic impurities.[17] | Extremely sensitive for trace metal analysis. | Destructive technique; requires sample digestion. |
Problem Area 2: Issues During Synthesis
Q: I'm consistently forming a significant byproduct. How can I modify my process to minimize it?
A: Minimizing byproducts requires a deep understanding of your reaction mechanism. The goal is to shift the reaction conditions to favor the kinetics and thermodynamics of the desired reaction over the side reaction.[20]
-
Analyze the Mechanism: First, propose a likely chemical mechanism for the formation of the byproduct. Is it formed from a competing reaction pathway, or is it a degradation product of your desired intermediate under the reaction conditions?
-
Optimize Reaction Parameters:
-
Temperature: If the side reaction has a higher activation energy, lowering the temperature may significantly reduce its rate relative to the main reaction.
-
Concentration/Addition Rate: For side reactions that are of a higher order with respect to a particular reactant, slowing the addition of that reactant can suppress byproduct formation.
-
Solvent: The polarity and proticity of the solvent can dramatically influence reaction pathways. Screen a range of solvents to find one that disfavors the side reaction.
-
Catalyst: If using a catalyst, consider if a more selective catalyst could improve the outcome. Sometimes, simply changing the catalyst loading can have a positive effect.
-
-
In-Process Controls: Implement in-process testing (e.g., quick HPLC runs) to monitor the formation of the byproduct in real-time.[3] This allows you to quench the reaction at the optimal point before the byproduct level becomes problematic.
Problem Area 3: Purification Challenges
Q: My crystallization is not removing a specific impurity effectively. What can I do?
A: Crystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent system.[21][22] If an impurity is co-crystallizing, it's often because it is structurally very similar to your product or has similar solubility properties.
-
Solvent Screening: This is the most critical parameter. The ideal solvent should dissolve your intermediate well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved at all temperatures.[21] Experiment with different solvents and solvent/anti-solvent combinations.
-
Control Cooling Rate: A slow cooling rate allows for more selective crystal growth, giving purer crystals.[22] Rapid cooling (crashing out) can trap impurities within the crystal lattice.
-
Seeding: Introducing a small amount of pure seed crystal can promote controlled crystallization of the desired polymorph and improve purity.
-
Slurry/Reslurry: Stirring the crystallized solid in a solvent (or the mother liquor) for an extended period can sometimes allow the system to reach a more thermodynamically stable (and purer) state.
Q: How do I remove residual catalysts or heavy metals?
A: Removing trace inorganic impurities often requires specific scavenging techniques.
-
Activated Carbon: A common and effective method for adsorbing residual palladium and other metal catalysts.[23]
-
Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind specific metals, allowing them to be removed by simple filtration.
-
Extraction/Washes: Aqueous washes with a chelating agent like EDTA can be effective for removing certain metal ions.
Key Experimental Protocols
Protocol 1: General Impurity Profiling using HPLC-UV/MS
This protocol outlines a standard workflow for identifying and quantifying impurities.
-
Method Development: Develop a gradient HPLC method capable of separating the main intermediate peak from all potential impurities. A C18 column is a common starting point. The mobile phase should be a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
System Suitability: Before analysis, inject a standard solution to ensure the system is performing correctly (checking for theoretical plates, tailing factor, and reproducibility).
-
Sample Preparation: Accurately weigh and dissolve the intermediate sample in a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject the sample onto the HPLC-UV/MS system.
-
The UV detector (e.g., at 254 nm) will provide quantitative data based on peak area percent.
-
The MS detector will provide the molecular weight for each peak observed.
-
-
Data Processing:
Protocol 2: Forced Degradation Study Workflow
This protocol helps identify potential degradation products.[13]
-
Prepare Samples: Prepare separate solutions of the pure intermediate in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat the solid sample (e.g., at 80°C) and a solution of the sample.
-
Photolytic: Expose the solid and solution samples to UV light.
-
-
Incubation: Store the samples under these conditions for a defined period (e.g., 24-48 hours), taking time points to monitor the extent of degradation.
-
Analysis: Analyze all stressed samples by the impurity profiling HPLC method (Protocol 1) alongside an unstressed control sample.
-
Evaluation: Identify any new peaks that appear in the stressed samples. These are potential degradation products. This information is crucial for developing a stability-indicating analytical method.[13]
Navigating the Regulatory Landscape
Q: What are the key ICH guidelines I need to be aware of for impurities?
A: The International Council for Harmonisation (ICH) provides the primary guidelines used by regulatory bodies worldwide. Understanding these is non-negotiable for drug development professionals.
-
ICH Q3A(R2): Impurities in New Drug Substances: This is the core guideline. It defines thresholds for reporting, identifying, and qualifying organic and inorganic impurities in the API.[24][25]
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the formulation and storage of the final drug product, including degradation products.[26]
-
ICH Q3C(R8): Guideline for Residual Solvents: This classifies solvents based on their toxicity and sets acceptable limits for their presence in pharmaceutical products.[27]
-
ICH Q3D(R1): Guideline for Elemental Impurities: This provides a risk-based approach for controlling trace metals in drug products.[7]
-
ICH M7(R1): Mutagenic Impurities: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which have much stricter limits due to their potential carcinogenic risk.[28]
ICH Q3A Impurity Thresholds Summary
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guideline[24][29] |
References
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- IJPQA. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- IRJPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Toref. (2023, February 15). 5 Methods for Impurity Profiling in Pharmaceuticals.
- Pharmaguideline. (2025, April 2). How To Control Impurities In Pharmaceuticals.
- Pharmtech. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals.
- GMP Insiders. (n.d.). Defining Specification Limits For Impurities In New Drug Products.
- Pharma Knowledge Forum. (2024, October 20). Impurities Control Strategies In Pharmaceuticals: Why & How.
- Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
- Pharmapat. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- YouTube. (2025, April 20). 80 – Purification & Isolation Techniques (S6E5).
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- RhoTauPharma. (n.d.). Dealing with Impurities in the Drug Substance and/or Drug Product during Development.
- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
- YouTube. (2025, April 5). Troubleshooting Contamination Issues in Pharmaceuticals.
- YouTube. (2015, April 17). Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full).
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis.
- ResearchGate. (2025, August 10). (PDF) Impurity Profiling: A Case Study of Ezetimibe.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
Sources
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- 6. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
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Technical Support Center: Scale-Up and Production of 4-(Pyridin-3-ylmethyl)aniline
Welcome to the technical support center for the synthesis and scale-up of 4-(Pyridin-3-ylmethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) related to the production of this key pharmaceutical intermediate. The insights provided herein are synthesized from established chemical principles and field-proven strategies for analogous transformations, aiming to ensure scientific integrity and practical utility.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a crucial C-N bond linking the pyridine and aniline moieties. The most common and scalable approach is the reductive amination of 3-pyridinecarboxaldehyde with aniline. Alternative, though less direct, routes might include the N-alkylation of aniline with a 3-picolyl halide. This guide will primarily focus on the challenges and troubleshooting associated with the reductive amination pathway, as it is a widely used and efficient method for this class of compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers may have before embarking on or during the scale-up of this compound synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the one-pot reductive amination of 3-pyridinecarboxaldehyde with aniline. This method is advantageous due to the ready availability of starting materials and the ability to perform the reaction in a single step, which is beneficial for large-scale production. The reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the critical parameters to control during the reductive amination scale-up?
A2: Several parameters are critical for a successful and safe scale-up. These include:
-
Temperature Control: The initial imine formation is often exothermic, and poor temperature control can lead to side reactions. The subsequent reduction step may also be exothermic depending on the chosen reducing agent.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is crucial to manage the reaction exotherm and prevent the accumulation of unreacted reagents.
-
pH Control: The pH of the reaction medium can significantly influence the rate of imine formation and the stability of the product.
-
Purity of Starting Materials: Impurities in the 3-pyridinecarboxaldehyde or aniline can lead to the formation of side products that are difficult to remove.
Q3: What are the primary safety concerns when producing this compound at scale?
A3: Safety is paramount. Key concerns include:
-
Handling of Reducing Agents: Many reducing agents, such as sodium borohydride, are flammable and react violently with water or protic solvents to release hydrogen gas, creating a fire and explosion hazard.
-
Solvent Flammability: The use of flammable organic solvents requires appropriate engineering controls to prevent ignition.
-
Product and Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE) is essential.
Q4: How can I monitor the progress of the reaction effectively?
A4: Reaction monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for tracking the consumption of starting materials and the formation of the product and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks during the reaction.
Q5: What are the expected challenges in purifying this compound at a larger scale?
A5: Purification can be challenging due to the presence of structurally similar impurities. Common methods include:
-
Crystallization: This is often the most effective and scalable purification method. Finding a suitable solvent system is key.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and acid-base properties.
-
Column Chromatography: While effective at the lab scale, it is often less practical and more costly for large-scale production.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound via reductive amination.
Guide 1: Low Conversion of Starting Materials
Problem: The reaction stalls, and a significant amount of 3-pyridinecarboxaldehyde and/or aniline remains unreacted after the expected reaction time.
| Potential Cause | Explanation & Validation | Suggested Solution |
| Inefficient Imine Formation | The equilibrium between the aldehyde/aniline and the imine may not favor the imine. This can be due to an inappropriate pH or the presence of excess water. | Optimize the reaction pH. A slightly acidic medium (pH 4-6) often catalyzes imine formation. Consider using a dehydrating agent or azeotropic removal of water. |
| Inactive Reducing Agent | The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions. |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent may be insufficient to reduce all the formed imine. | Increase the molar equivalents of the reducing agent. Perform a stoichiometric analysis to ensure it is not the limiting reagent. |
| Low Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature while carefully monitoring for side product formation. |
Guide 2: Formation of Significant Impurities
Problem: HPLC analysis shows the presence of significant impurities alongside the desired product.
| Potential Cause | Explanation & Validation | Suggested Solution |
| Over-alkylation | The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine impurity. | Use a slight excess of aniline relative to the aldehyde to favor the formation of the desired secondary amine. |
| Aldehyde Self-Condensation | Under certain conditions, 3-pyridinecarboxaldehyde can undergo self-condensation reactions. | Optimize the reaction conditions, particularly temperature and pH, to minimize side reactions of the aldehyde. |
| Reduction of the Aldehyde | The reducing agent may be too reactive and directly reduce the aldehyde to the corresponding alcohol (3-pyridinemethanol). | Choose a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB).[1] |
| Impure Starting Materials | Impurities in the starting materials can carry through or react to form new impurities. | Ensure the purity of 3-pyridinecarboxaldehyde and aniline using appropriate analytical techniques (e.g., GC, HPLC, NMR) before starting the reaction. |
Logical Workflow for Troubleshooting Impurity Formation
Sources
Validation & Comparative
A Comparative Analysis of 4-(Pyridin-3-ylmethyl)aniline and Other Privileged Kinase Inhibitor Scaffolds: A Guide for Drug Discovery Professionals
In the landscape of modern oncology and precision medicine, the strategic design of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The selection of a core molecular scaffold is a critical decision point, profoundly influencing a compound's potency, selectivity, and ultimate clinical utility. This guide provides an in-depth comparative analysis of the promising, yet underexplored, 4-(Pyridin-3-ylmethyl)aniline scaffold against established and highly successful kinase inhibitor frameworks.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of structures to dissect the mechanistic underpinnings of kinase inhibition, offering field-proven insights into the experimental validation of these critical therapeutic agents. While direct, head-to-head comparative biological data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationships from closely related analogs and established principles of kinase inhibitor design to infer its potential and outline the necessary experimental work for its validation.
The Rise of Privileged Scaffolds in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The development of kinase inhibitors has been significantly accelerated by the concept of "privileged scaffolds" – molecular frameworks that are predisposed to bind to the ATP-binding site of multiple kinases. These scaffolds serve as a foundational template for the development of potent and selective inhibitors through targeted chemical modifications.
The this compound core embodies the key features of a promising kinase inhibitor scaffold. The pyridine ring's nitrogen atom can act as a crucial hydrogen bond acceptor, interacting with the highly conserved hinge region of the kinase ATP-binding site. The aniline moiety provides a versatile point for chemical elaboration, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide will compare the this compound scaffold to three classes of highly successful kinase inhibitors:
-
Anilinopyrimidines: Exemplified by the groundbreaking drugs Imatinib and Nilotinib.
-
4-Anilinoquinazolines: The structural basis for EGFR inhibitors like Gefitinib.
-
Multi-Kinase Inhibitors: Represented by the broadly active Dasatinib.
Comparative Kinase Inhibition Profiles: A Data-Driven Overview
| Scaffold/Compound | Primary Kinase Target(s) | Reported IC50 (nM) | Key Structural Features |
| Anilinopyrimidine | |||
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-100 (Bcr-Abl) | 2-phenylaminopyrimidine core |
| Nilotinib | Bcr-Abl | <30 | Imatinib analog with improved potency |
| 4-Anilinoquinazoline | |||
| Gefitinib | EGFR | 2-80 | 4-anilinoquinazoline core |
| Multi-Kinase Inhibitor | |||
| Dasatinib | Bcr-Abl, Src family, c-Kit, PDGFR | <1 (Bcr-Abl), 0.8 (Src) | Fused thiazole-pyrimidine core |
| Related Pyridinyl Derivatives | |||
| N-(pyridin-3-yl)pyrimidin-4-amine analog (7l) | CDK2/cyclin A2 | 64.42 | Pyridin-3-yl pyrimidine core |
| Pyridin-3-yl pyrimidine analog (A2) | Bcr-Abl | Potent Inhibition | Pyridin-3-yl pyrimidine core |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Delving into the Mechanism: How Scaffolds Dictate Kinase Interaction
The efficacy of a kinase inhibitor is intrinsically linked to its mode of interaction within the ATP-binding pocket. The subtle architectural differences between scaffolds translate into distinct binding affinities and selectivity profiles.
The Anilinopyrimidine Scaffold: A Paradigm of Targeted Inhibition
The anilinopyrimidine core, famously embodied by Imatinib, is a testament to the power of rational drug design. This scaffold typically adopts a conformation that allows for key hydrogen bonding interactions with the kinase hinge region.
Caption: Generalized interaction of an anilinopyrimidine scaffold.
The success of Imatinib and its successor Nilotinib in treating Chronic Myeloid Leukemia (CML) by targeting the Bcr-Abl fusion protein underscores the therapeutic potential of this scaffold.
The 4-Anilinoquinazoline Scaffold: Mastering EGFR Inhibition
The 4-anilinoquinazoline framework is another cornerstone of kinase inhibitor development, particularly for targeting the Epidermal Growth Factor Receptor (EGFR). Gefitinib, a prominent member of this class, demonstrates high affinity for the ATP-binding site of EGFR.
The this compound Scaffold: An Untapped Potential
Based on established structure-activity relationships, the this compound scaffold is predicted to engage the kinase active site in a manner analogous to other pyridinyl-containing inhibitors. The pyridine nitrogen is poised to form a critical hydrogen bond with the kinase hinge, while the aniline ring and the methylene linker offer vectors for synthetic modification to enhance potency and selectivity.
Caption: Hypothetical binding mode of the this compound scaffold.
The key to unlocking the potential of this scaffold lies in systematic experimental validation.
Experimental Validation: A Blueprint for Comparative Analysis
To rigorously evaluate the this compound scaffold and directly compare it to established inhibitors, a series of well-defined experiments are essential. The following protocols provide a roadmap for this critical validation process.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the purified kinase enzyme and a specific peptide substrate.
-
Allow a brief pre-incubation period for the compound to bind to the kinase.
-
-
Initiation and Detection:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioisotope incorporation).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell growth.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as the MTT or resazurin reduction assay, or by quantifying cellular ATP levels.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel kinase inhibitors. Its structural features suggest a high potential for potent and selective kinase inhibition. However, the lack of extensive, publicly available biological data for this specific scaffold underscores the critical need for systematic experimental evaluation.
The protocols and comparative framework presented in this guide provide a clear path forward for researchers to:
-
Synthesize and characterize a library of this compound derivatives.
-
Perform comprehensive in vitro kinase profiling to identify primary targets and assess selectivity.
-
Validate the on-target effects in cellular models to establish a clear link between kinase inhibition and anti-proliferative activity.
By undertaking this rigorous experimental work, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of the next generation of targeted cancer therapies.
References
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 2024. [Link]
- Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. European Journal of Medicinal Chemistry, 2015. [Link]
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry, 2021. [Link]
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
A Comparative Guide to the Validation of Analytical Methods for 4-(Pyridin-3-ylmethyl)aniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of reproducible research and robust manufacturing processes. 4-(Pyridin-3-ylmethyl)aniline, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the targeted cancer therapy drug Imatinib, requires meticulously validated analytical methods to ensure the purity, safety, and efficacy of the final product.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounded in authoritative standards from the International Council for Harmonisation (ICH).
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is governed by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. For this compound, three primary techniques stand out: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of the pharmaceutical industry. It offers excellent robustness, precision, and cost-effectiveness for quantifying compounds with a UV chromophore, which this compound possesses due to its aromatic rings. Its suitability for analyzing potential non-volatile impurities makes it a preferred choice for routine quality control.[1][2]
-
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While applicable to some aniline derivatives, it often requires derivatization for polar compounds like this compound to improve volatility and peak shape, adding complexity to sample preparation.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[4] This makes it the gold standard for trace-level impurity identification and quantification, especially in complex matrices or during early development when reference standards for all potential byproducts may be unavailable.
The following table summarizes the key performance characteristics of these methods, derived from established protocols for analogous compounds and pharmaceutical impurities.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Good; dependent on chromatographic resolution. | High; dependent on both retention time and mass fragmentation. | Very High; based on retention time and specific mass transitions. |
| Sensitivity (LOQ) | ~0.1 - 1.0 µg/mL | ~1 - 10 ng/mL (with derivatization) | ~0.025 - 0.20 ng/mL[5] |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Primary Application | Routine QC, Assay, Impurity Profiling. | Volatile impurity analysis. | Trace analysis, impurity identification, bioanalysis. |
| Key Advantage | Robust, cost-effective, widely available. | Excellent for volatile compounds. | Unmatched sensitivity and specificity. |
| Key Limitation | Lower sensitivity than MS-based methods. | Requires analyte volatility; may need derivatization. | Higher cost and complexity. |
Deep Dive: A Representative Stability-Indicating HPLC-UV Method
Given its balance of performance, cost, and regulatory acceptance, a Reverse-Phase HPLC (RP-HPLC) method is often the most practical choice for quantifying this compound in a drug development setting. The following protocol is a representative method synthesized from validated procedures for Imatinib and its related substances.[1][6][7]
Experimental Protocol: HPLC-UV Quantification
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size) is a common choice, offering good retention and peak shape for aromatic amines.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution. A common choice is a phosphate buffer or an octane sulfonic acid solution adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.[1][2] An acidic pH ensures that the aniline and pyridine functional groups are consistently protonated, leading to sharp, symmetrical peaks.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 27-30°C for reproducible retention times.[1][7]
-
Detection Wavelength: 240-264 nm, which provides good sensitivity for the analyte and related impurities.[1][7]
-
Injection Volume: 10-20 µL.
-
Elution Mode: A gradient elution is typically used to separate the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities. A representative gradient might be:
-
0-10 min: 95% A, 5% B
-
10-45 min: Linear gradient to 20% A, 80% B
-
45-55 min: Hold at 20% A, 80% B
-
55-60 min: Return to 95% A, 5% B
-
60-65 min: Re-equilibration
-
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of the mobile phase components (e.g., 50:50 Water:Acetonitrile) is typically used.
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.1 µg/mL to 10 µg/mL for impurity analysis).
-
Sample Solution: Accurately weigh the sample material (e.g., crude API) and dissolve in diluent to achieve a final concentration within the calibrated range.
-
Caption: High-level workflow for the HPLC-UV analysis of this compound.
The Cornerstone of Reliability: Method Validation Protocol
A method is only as reliable as its validation. The following steps, aligned with ICH Q2(R2) guidelines, form a self-validating system that ensures the method is fit for its intended purpose.
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions including acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temp), thermal stress (e.g., 80°C), and photolytic stress (e.g., ICH-compliant light exposure).[8][9][10] The goal is to achieve 5-20% degradation.[11]
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity: Use a PDA detector to assess peak purity for the analyte in the presence of any degradation products. The peak purity angle should be less than the purity threshold.
-
Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the peaks of all potential impurities and degradation products.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare at least five concentrations of the analyte spanning the expected range (e.g., from the Limit of Quantification to 150% of the target impurity concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Perform a recovery study by spiking a blank matrix or the API with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target level).
-
Prepare nine determinations in total (3 concentrations, 3 replicates each).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples of the same homogenous batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) and accuracy meet acceptance criteria (e.g., RSD ≤ 10%).
-
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to critical method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits.
-
Caption: Logical flow for the validation of an analytical method according to ICH guidelines.
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that establishes the performance, reliability, and limitations of the procedure. While LC-MS offers the highest sensitivity, a well-validated RP-HPLC-UV method provides a robust, precise, and cost-effective solution that is perfectly suited for the quality control environments typical in pharmaceutical development and manufacturing. By rigorously following the validation principles outlined in ICH guidelines, scientists can ensure that the data generated is accurate, reliable, and defensible, ultimately safeguarding the quality of the final drug product.
References
- A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurity. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
- New analytical method development and validation for imatinib mesylate by rp-hplc method. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Clinical Development of Imatinib: an Anticancer Drug. (2018). Taylor & Francis Online. [Link]
- Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024).
- Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
- Forced degradation studies on drug substances and drug products. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2021).
- Forced degradation studies. (2016). MedCrave online. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
- Separation of 3-(4-Pyridyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2017). National Institutes of Health (NIH). [Link]
- Determination of Aniline and Metabolites Produced in Vitro by Liquid chromatography/electrochemistry. (1987). PubMed. [Link]
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- 1. sphinxsai.com [sphinxsai.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
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- 11. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 4-(Pyridin-3-ylmethyl)aniline
Introduction
4-(Pyridin-3-ylmethyl)aniline is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. Its unique combination of a flexible benzyl linker, a hydrogen-bond accepting pyridine ring, and a versatile aniline moiety makes it a privileged scaffold for the development of various therapeutic agents, including kinase inhibitors.[1][2] The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in the pharmaceutical industry.
This guide provides a head-to-head comparison of four distinct synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate each route based on yield, scalability, safety, and overall practicality. The methodologies discussed are:
-
Reductive Amination: A classical and direct approach forming the C-N bond.
-
Suzuki-Miyaura Coupling: A robust C-C bond-forming strategy.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed C-N cross-coupling reaction.
-
Grignard Reaction: A fundamental organometallic approach to C-C bond formation.
This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route for their specific research and development needs.
Route 1: Reductive Amination
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from carbonyl compounds.[3][4][5] This route constructs the pivotal C-N bond between the benzyl and aniline moieties directly. The most logical approach involves a two-step sequence: the reductive amination of pyridine-3-carbaldehyde with 4-nitroaniline, followed by the reduction of the nitro group to the target aniline. This sequence avoids potential side reactions, such as dialkylation, that could occur if p-phenylenediamine were used directly.
Reaction Mechanism
The reaction proceeds via two distinct stages. First, the amine (4-nitroaniline) acts as a nucleophile, attacking the carbonyl carbon of pyridine-3-carbaldehyde. This is followed by dehydration to form an intermediate imine (Schiff base). This step is often favored under neutral to mildly acidic conditions.[6] In the second stage, the imine is reduced in situ by a hydride reducing agent, such as sodium borohydride (NaBH₄), to yield the secondary amine. The subsequent reduction of the nitro group is a standard transformation, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation.[7]
Caption: Workflow for the Reductive Amination Route.
Experimental Protocol
Step A: Synthesis of N-(4-Nitrophenyl)-1-(pyridin-3-yl)methanamine
-
To a solution of pyridine-3-carbaldehyde (1.0 eq.) in methanol, add 4-nitroaniline (1.0 eq.).
-
Heat the solution at reflux for 3 hours.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (NaBH₄) (2.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step B: Synthesis of this compound
-
Dissolve the crude N-(4-nitrophenyl)-1-(pyridin-3-yl)methanamine from Step A in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq.) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.[7]
-
Cool the reaction to room temperature and carefully neutralize by adding a saturated sodium bicarbonate solution until the pH is ~8.[7]
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance Analysis
-
Yield: High yields are expected. A similar synthesis of 4-bromo-N-(pyridin-3-ylmethyl)aniline reported a yield of 94.8% for the reductive amination step.[3] The subsequent nitro reduction is also typically high-yielding.
-
Cost & Availability: The starting materials (pyridine-3-carbaldehyde, 4-nitroaniline, NaBH₄, SnCl₂) are common, inexpensive, and readily available.
-
Scalability: The procedure is straightforward and generally scalable. The use of NaBH₄ is manageable on a large scale, though the exotherm upon quenching requires careful control. The workup for the tin reduction can be cumbersome on a large scale.
-
Green Chemistry: The use of tin(II) chloride is a drawback from an environmental perspective due to the generation of tin waste. Catalytic hydrogenation would be a greener alternative for the nitro reduction.
-
Advantages: This is a very direct and high-yielding route that relies on well-established, robust reactions. It avoids the use of expensive palladium catalysts and ligands.[4]
-
Disadvantages: This is a two-step process. The use of stoichiometric tin reagents for the nitro reduction is not ideal for green chemistry.[7]
Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and functional group tolerance.[8][9][10][11] For the synthesis of this compound, this route would involve creating the bond between the phenyl ring and the benzylic carbon. A plausible disconnection involves coupling 3-(chloromethyl)pyridine with 4-aminophenylboronic acid. To avoid potential self-coupling or side reactions with the free amine, it is often strategic to use a protected aniline derivative, such as 4-((tert-butoxycarbonyl)amino)phenylboronic acid, followed by a deprotection step.
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][12]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-(chloromethyl)pyridine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species, which then transfers its organic group (the aminophenyl moiety) to the palladium center.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Caption: Workflow for the Suzuki-Miyaura Coupling Route.
Experimental Protocol
Step A: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-((tert-butoxycarbonyl)amino)phenylboronic acid (1.2 eq.), 3-(chloromethyl)pyridine hydrochloride (1.0 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[12]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Step B: Boc Deprotection
-
Dissolve the crude product from Step A in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Performance Analysis
-
Yield: Generally good to excellent yields are achievable for Suzuki couplings.[13] The deprotection step is also typically high-yielding.
-
Cost & Availability: While the basic starting materials are common, boronic acids and palladium catalysts can be expensive, especially on a larger scale.[14]
-
Scalability: The reaction is highly scalable and widely used in industrial processes. However, the cost of the catalyst and the need for chromatographic purification can be limiting factors.
-
Green Chemistry: The use of a palladium catalyst, while efficient, is a drawback due to the cost and environmental impact of the precious metal. However, catalyst loadings are low. The use of aqueous solvent mixtures is a positive feature.[15]
-
Advantages: This method has an exceptionally broad substrate scope and functional group tolerance. The conditions are generally mild.
-
Disadvantages: The cost of the palladium catalyst and ligands can be significant. A protection/deprotection sequence for the amine may be necessary, adding steps to the synthesis.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, representing a direct alternative to reductive amination.[14][16][17] This route would involve the palladium-catalyzed cross-coupling of an amine with an aryl or benzyl halide. For our target molecule, a feasible approach is the coupling of 3-(aminomethyl)pyridine (also known as 3-picolylamine) with a 4-haloaniline derivative, such as 4-bromoaniline.
Reaction Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle.[16]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 4-bromoaniline to form an arylpalladium(II) complex.
-
Amine Coordination and Deprotonation: The amine (3-(aminomethyl)pyridine) coordinates to the palladium center, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The arylpalladium-amido complex undergoes reductive elimination to form the C-N bond of the final product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[3]
Caption: Workflow for the Buchwald-Hartwig Amination Route.
Experimental Protocol
-
Charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.2-1.5 eq.).[3]
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, inert solvent such as toluene or dioxane.[18]
-
Add 4-bromoaniline (1.0 eq.) and 3-(aminomethyl)pyridine (1.1-1.2 eq.).
-
Heat the reaction mixture, typically to 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water to remove the base and salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Performance Analysis
-
Yield: This reaction is known for providing good to excellent yields across a wide range of substrates.[3]
-
Cost & Availability: The primary cost driver is the palladium catalyst and, particularly, the specialized phosphine ligands, which can be expensive. The starting amines and halides are generally affordable.[14]
-
Scalability: The reaction is widely used in industry and is scalable, but requires strict control of anhydrous and anaerobic conditions, which can add complexity and cost on a large scale.[19]
-
Green Chemistry: The use of palladium and specialized ligands, along with anhydrous organic solvents like toluene or dioxane, presents environmental challenges.[15]
-
Advantages: It is a very powerful and direct method for forming the target C-N bond in a single step with high functional group tolerance. It avoids the need for pre-functionalized starting materials like boronic acids.[16]
-
Disadvantages: The high cost of catalysts and ligands, the requirement for strictly inert conditions, and the use of strong bases can be drawbacks.[14][18]
Route 4: Grignard Reaction
A classic organometallic approach using a Grignard reagent could also be envisioned for the C-C bond formation.[6] This route is more speculative for this specific target but is based on fundamental organic transformations. The strategy would involve the preparation of a pyridin-3-ylmethyl Grignard reagent (or the more stable corresponding organozinc reagent) and its subsequent reaction with a suitably functionalized aniline derivative, such as 4-iodo-1-nitrobenzene, followed by reduction of the nitro group.
Reaction Mechanism
The synthesis begins with the formation of the organometallic reagent from 3-(chloromethyl)pyridine and magnesium metal. This Grignard reagent, a potent nucleophile, would then be added to an electrophilic partner. A Negishi-type cross-coupling with 4-iodo-1-nitrobenzene in the presence of a palladium or nickel catalyst would be a plausible approach. The final step is the reduction of the nitro group to the aniline.
Experimental Protocol (Proposed)
Step A: Synthesis of 4-((Pyridin-3-yl)methyl)nitrobenzene
-
Prepare the pyridin-3-ylmethylzinc bromide by reacting 3-(chloromethyl)pyridine with activated zinc dust.
-
In a separate flask under an inert atmosphere, add 4-iodo-1-nitrobenzene (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to an anhydrous solvent like THF.
-
Add the freshly prepared pyridin-3-ylmethylzinc bromide solution (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography.
Step B: Reduction of the Nitro Group
-
Perform the reduction of the nitro-intermediate to the final aniline product using the same procedure as described in Route 1, Step B (e.g., with SnCl₂/HCl).
Performance Analysis
-
Yield: Yields can be variable. The preparation of functionalized Grignard reagents of pyridyl systems can be challenging, and side reactions during the coupling are possible.[20]
-
Cost & Availability: The starting materials are relatively inexpensive. The main cost would be associated with the palladium catalyst, if required for a cross-coupling variant.
-
Scalability: The scalability can be challenging due to the difficulty in preparing and handling the potentially unstable Grignard reagent and the need for strictly anhydrous conditions.
-
Green Chemistry: Similar to other routes, it can involve heavy metals (zinc, palladium) and organic solvents.
-
Advantages: This route utilizes classic, cost-effective organometallic chemistry.
-
Disadvantages: Pyridyl Grignard reagents can be difficult to prepare and handle. The functional group tolerance is lower compared to palladium-catalyzed cross-coupling reactions, often necessitating the use of a nitro group and a subsequent reduction step. This route is less established for this specific target compared to the others.
Head-to-Head Comparison Summary
| Feature | Reductive Amination | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Grignard Reaction (Proposed) |
| Bond Formed | C–N | C–C | C–N | C–C |
| Number of Steps | 2 | 2 (including deprotection) | 1 | 2 |
| Typical Yield | High | Good to Excellent | Good to Excellent | Moderate to Good |
| Starting Materials | Pyridine-3-carbaldehyde, 4-Nitroaniline | 3-(Chloromethyl)pyridine, Protected 4-Aminophenylboronic acid | 4-Bromoaniline, 3-(Aminomethyl)pyridine | 3-(Chloromethyl)pyridine, 4-Iodonitrobenzene |
| Key Reagents | NaBH₄, SnCl₂ | Pd Catalyst, Base | Pd Catalyst, Phosphine Ligand, Strong Base | Mg or Zn, Pd Catalyst, SnCl₂ |
| Scalability | Good (workup can be an issue) | Excellent (catalyst cost) | Good (requires strict conditions) | Moderate |
| Green Aspect | Stoichiometric tin waste | Precious metal catalyst | Precious metal catalyst, anhydrous solvents | Metal waste, organic solvents |
| Key Advantage | High yield, low-cost reagents, no Pd catalyst | Excellent functional group tolerance, reliable | Direct single-step C-N bond formation | Utilizes classic, low-cost reagents |
| Key Disadvantage | Two steps, non-green reduction step | Catalyst cost, potential need for protection | High cost of catalyst/ligand, strict conditions | Potentially unstable intermediates, lower FG tolerance |
Conclusion and Recommendation
For the synthesis of this compound, three highly viable routes and one plausible alternative have been evaluated.
-
The Reductive Amination route stands out for its operational simplicity, high yields, and the use of inexpensive, readily available reagents. It avoids costly palladium catalysts, making it an excellent choice for both lab-scale synthesis and potentially for large-scale production, especially if a greener nitro reduction method (e.g., catalytic hydrogenation) is implemented.
-
The Suzuki-Miyaura Coupling offers high reliability and functional group tolerance, hallmarks of this Nobel prize-winning reaction. While potentially requiring a protection/deprotection sequence and the use of a palladium catalyst, its predictability and scalability make it a strong contender, particularly in industrial settings where catalyst costs can be absorbed.
-
The Buchwald-Hartwig Amination provides the most direct, single-step synthesis. For rapid analogue synthesis in a medicinal chemistry setting where speed and substrate scope are paramount, this is often the method of choice, provided the cost of the specialized catalysts and ligands is not a prohibitive factor.
-
The Grignard Reaction route is the least established for this target. While based on fundamental principles, it presents challenges in reagent stability and functional group compatibility that likely make it less reliable and lower-yielding than the palladium-catalyzed or reductive amination approaches.
Recommendation: For most applications, Reductive Amination offers the best balance of yield, cost, and simplicity. For projects requiring broad functional group tolerance or where investment in catalysis is justified, the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful and reliable alternatives.
References
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Pyridin-3-ylmethyl)aniline Derivatives in Oncology Research
This guide provides a comprehensive analysis of 4-(pyridin-3-ylmethyl)aniline and its derivatives as a promising class of compounds in modern drug discovery, with a particular focus on their application as kinase inhibitors in oncology. We will delve into their mechanism of action, compare the efficacy of various analogs through in vitro and in vivo experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a thorough understanding of this important chemical scaffold.
The 4-(Pyridinylmethyl)aniline Scaffold: A Privileged Structure in Kinase Inhibition
The 4-(pyridin-4-yl)aniline core is a recognized privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors[1]. This structural motif is frequently found in compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer[1]. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitution to modulate potency, selectivity, and pharmacokinetic properties[1][2]. The this compound scaffold, a close structural relative, shares these advantageous properties, making it a focal point of interest for developing novel therapeutic agents.
The core concept behind the efficacy of these derivatives lies in their ability to compete with ATP for the binding pocket of kinases. By occupying this site, they block the phosphorylation cascade that drives cell proliferation and survival in cancerous cells.
Caption: General mechanism of kinase inhibition by this compound derivatives.
In Vitro Efficacy: A Comparative Analysis
The initial assessment of novel chemical entities invariably begins with in vitro studies to determine their cytotoxic or inhibitory activity against cancer cell lines and specific molecular targets. A multitude of studies have demonstrated the anti-proliferative effects of this compound derivatives and their analogs across a range of cancer cell lines.
Anti-proliferative Activity Against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. The data below, synthesized from multiple sources, illustrates the cytotoxic potential of various aniline derivatives. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions between studies. However, the compiled data provides a strong indication of the structure-activity relationships (SAR).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 4e | Breast (MCF7) | 9.12 ± 0.45 | 4-methoxy substituted pyrimidine aniline | [3] |
| Colorectal (LoVo) | 10.91 ± 1.20 | [3] | ||
| Compound 4d | Cervical (HeLa) | 6.23 ± 2.95 | 4-nitro substituted pyrimidine aniline | [3] |
| Breast (MCF7) | 11.71 ± 1.02 | [3] | ||
| Compound 4j | Colorectal (LoVo) | 11.47 ± 0.51 | 3,4-dimethyl substituted pyrimidine aniline | [3] |
| Compound 7l | Leukemia (MV4-11) | 0.83 | N-(pyridin-3-yl)pyrimidin-4-amine | [4] |
| Colon (HT-29) | 2.12 | [4] | ||
| Breast (MCF7) | 3.12 | [4] | ||
| Cervical (HeLa) | 8.61 | [4] | ||
| Compound H42 | Ovarian (SKOV3) | 0.87 (72h) | Novel pyridine derivative | [5] |
| Ovarian (A2780) | 5.4 (72h) | [5] | ||
| Compound 12A | Broad Panel | Potent | 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide | [6] |
Expert Interpretation of In Vitro Data: The substitutions on the aniline and pyrimidine rings significantly influence the cytotoxic activity. For instance, electron-donating groups like methoxy (Compound 4e) and electron-withdrawing groups like nitro (Compound 4d) both confer potent activity, suggesting that electronic effects and the potential for specific interactions within the kinase binding pocket are key determinants of efficacy. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold (Compound 7l) demonstrates broad-spectrum anti-proliferative activity at low micromolar concentrations[4]. Furthermore, Compound H42 shows significant potency against ovarian cancer cell lines[5].
Specific Kinase Inhibition
To move beyond general cytotoxicity, it is crucial to identify the specific molecular targets of these compounds. Kinase inhibition assays are therefore a critical next step.
| Compound ID/Series | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound 7l | CDK2/cyclin A2 | 64.42 | N-(pyridin-3-yl)pyrimidin-4-amine | [4] |
| Lead Compound 17 | Src | Potent | 4-anilino-7-pyridyl-3-quinolinecarbonitrile | [7] |
| NPPA3 | CDK2 | - (Binding Affinity -68.23 kJ mol⁻¹) | N-(pyridin-3-yl)pyrimidin-4-amine analogue | [8] |
| Designed Derivatives | KDR (VEGFR-2) | N/A (Predicted) | N-(pyridin-4-ylmethyl)aniline | [9] |
Causality Behind Experimental Choices: The selection of kinases to profile is often guided by the known involvement of these kinases in the specific cancers being studied. For example, Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and its inhibition is a validated strategy in cancer therapy[4][8]. Similarly, Src kinase is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis[7]. KDR (VEGFR-2) is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis[9].
Caption: A typical workflow for in vitro screening of this compound derivatives.
In Vivo Efficacy: From the Bench to Preclinical Models
Promising in vitro data is the gateway to in vivo testing, where the efficacy of a compound is evaluated in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Lead Compound 17 | Xenograft Model | Not specified | Not specified | Demonstrated anti-tumor activity | [7] |
| Compound 12A | MDA-MB-231 Xenograft Mouse Model | Breast Cancer | Not specified | Effectively inhibits tumor growth | [6] |
| Unnamed Derivative | Murine Solid Tumor Model | Not specified | Not specified | Promising antitumor activity | [10] |
Expert Insights on In Vivo Studies: The transition from in vitro to in vivo is a significant hurdle in drug development. While a compound may be potent in a petri dish, factors such as bioavailability, metabolism, and toxicity can limit its efficacy in a complex biological system. The positive in vivo results for several this compound derivatives are therefore highly encouraging, indicating that these compounds possess drug-like properties that allow them to reach their target and exert a therapeutic effect in a living organism.
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A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Novel Aniline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Aniline Scaffold in Drug Discovery
Aniline, a fundamental aromatic amine, and its derivatives represent a cornerstone in medicinal chemistry. The inherent versatility of the aniline scaffold allows for a vast array of structural modifications, leading to a diverse spectrum of biological activities. Historically, aniline derivatives have given rise to blockbuster drugs, including the sulfonamide antibiotics and the analgesic paracetamol. In the contemporary drug discovery landscape, novel aniline derivatives are continuously being explored for their potential as anticancer, antimicrobial, analgesic, and antioxidant agents.
This guide provides a comprehensive framework for benchmarking the biological activity of novel aniline derivatives against established standards. As a Senior Application Scientist, my objective is to not only present detailed experimental protocols but also to elucidate the rationale behind these methodologies, ensuring a robust and reproducible evaluation of your compounds. We will delve into the mechanistic underpinnings of aniline derivatives' bioactivities and present a comparative analysis using quantitative data to contextualize the performance of your novel molecules.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Aniline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation. Understanding these mechanisms is crucial for selecting appropriate screening assays and interpreting the resulting data.
A. Unraveling the Mechanism of Action
The anticancer effects of aniline derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain aniline-based compounds, particularly those with a stilbene-like structure, can bind to the colchicine-binding site on β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]
-
Induction of Apoptosis: Many aniline derivatives trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This can be a result of various cellular stresses induced by the compound.
-
Targeting Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Novel aniline derivatives have been shown to modulate key pathways like PI3K/AKT/mTOR, which are crucial for cell growth, proliferation, and survival.[3][4][5] By inhibiting components of these pathways, these compounds can effectively halt tumor progression.
A simplified representation of a common signaling pathway targeted by anticancer aniline derivatives is depicted below:
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by a novel aniline derivative.
B. In Vitro Cytotoxicity Assessment: The First Line of Evidence
The initial evaluation of a potential anticancer compound invariably involves assessing its cytotoxicity against a panel of cancer cell lines. The choice of assay is critical for obtaining reliable and meaningful data. While the MTT assay is widely used, the Sulforhodamine B (SRB) assay offers several advantages, including its independence from mitochondrial activity and its ability to fix cells, allowing for more flexible experimental timelines.
Caption: A typical experimental workflow for in vitro cytotoxicity screening using the SRB assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the novel aniline derivatives and standard drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
C. Comparative Analysis Against Known Anticancer Drugs
To contextualize the potency of your novel aniline derivatives, it is essential to benchmark them against widely used chemotherapeutic agents. The choice of standard drugs should be guided by the cancer types you are targeting and their mechanisms of action.
| Standard Drug | Mechanism of Action | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 1.1 - 2.5[2][6] | 8.71 - 12.18[2][7] | >20[2] | 17.6[8] |
| Cisplatin | DNA cross-linking agent | N/A | N/A | 9 - 16.48[9][10] | >100[11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay method. The values presented here are for comparative purposes.
II. Antibacterial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aniline derivatives, particularly the sulfonamides, have a long history in combating bacterial infections. Novel aniline-based compounds are being investigated for their potential to overcome existing resistance mechanisms.
A. Mechanism of Action: A Classic Target
The primary antibacterial mechanism of many aniline derivatives is the inhibition of folic acid synthesis in bacteria.[12] Folic acid is an essential nutrient for bacterial growth and replication.
-
Dihydropteroate Synthase (DHPS) Inhibition: Aniline derivatives can act as competitive inhibitors of DHPS, an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, they effectively starve the bacteria of this vital nutrient.
B. In Vitro Antibacterial Screening
The initial assessment of antibacterial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
-
Compound Preparation: Prepare a serial two-fold dilution of the novel aniline derivatives and the standard antibiotic in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Comparative Analysis Against a Standard Antibiotic
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a commonly used standard for benchmarking novel antibacterial agents.
| Standard Drug | Mechanism of Action | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | 0.1 - 0.5 | 0.5 |
III. Analgesic and Anti-inflammatory Activity: Alleviating Pain and Inflammation
Aniline derivatives have long been recognized for their analgesic properties, with paracetamol being a prime example. Novel derivatives are being explored for their potential to provide enhanced pain relief with fewer side effects.
A. In Vivo Models of Analgesia
To assess the analgesic potential of novel compounds, in vivo models that mimic different types of pain are employed. The hot plate test evaluates central analgesic effects, while the formalin test assesses both neurogenic and inflammatory pain.
Caption: Workflow for assessing analgesic activity using the hot plate and formalin tests.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
Procedure:
-
Place a mouse on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the latency period of the treated group with the control group.
-
Procedure:
-
Inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the mouse's hind paw.
-
Observe the animal's behavior and record the total time spent licking or biting the injected paw.
-
-
Phases of Pain:
-
Phase 1 (0-5 minutes): Neurogenic pain due to direct stimulation of nociceptors.
-
Phase 2 (15-30 minutes): Inflammatory pain.
-
-
Data Analysis: Compare the duration of licking/biting in each phase for the treated and control groups.
B. Comparative Analysis Against Standard Analgesics
Morphine, an opioid analgesic, and ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), are standard drugs for benchmarking in these models.
| Standard Drug | Mechanism of Action | Hot Plate Test (Increased Latency) | Formalin Test (Phase 2 Inhibition) |
| Morphine | µ-opioid receptor agonist | Significant increase[4] | Significant inhibition[12] |
| Ibuprofen | Non-selective COX inhibitor | No significant effect | Significant inhibition[12] |
IV. Antioxidant Activity: Combating Oxidative Stress
Oxidative stress is implicated in a wide range of diseases. Aniline derivatives with antioxidant properties can neutralize harmful free radicals and protect cells from damage.
A. Mechanism of Action: Radical Scavenging
The antioxidant activity of aniline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of electron-donating groups on the aniline ring can enhance this activity.
B. In Vitro Antioxidant Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for evaluating the antioxidant potential of compounds.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Procedure:
-
Add the novel aniline derivatives and standard antioxidants at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
C. Comparative Analysis Against Standard Antioxidants
Ascorbic acid (Vitamin C) and gallic acid are commonly used as standard antioxidant compounds for comparison.
| Standard Antioxidant | DPPH Radical Scavenging IC50 |
| Ascorbic Acid | 3.37 - 24.34 µg/mL |
| Gallic Acid | 2.6 - 13.2 µM[5] |
Conclusion: A Data-Driven Approach to Advancing Aniline-Based Therapeutics
This guide has provided a comprehensive framework for the systematic evaluation of novel aniline derivatives. By employing robust and well-validated assays, and by benchmarking against established standards, researchers can gain a clear understanding of the biological potential of their compounds. The key to successful drug discovery lies not only in the synthesis of novel molecules but also in their rigorous and objective biological characterization. As you move forward with your research, remember that a thorough understanding of the underlying mechanisms of action and a data-driven comparative analysis are paramount to identifying promising lead candidates for further development. The versatile aniline scaffold continues to hold immense promise, and it is through meticulous scientific investigation that we can unlock its full therapeutic potential.
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A Comparative Guide to the Definitive Structural Confirmation of 4-(Pyridin-3-ylmethyl)aniline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. The isomeric purity and precise connectivity of atoms in a compound like 4-(Pyridin-3-ylmethyl)aniline can profoundly influence its pharmacological activity, toxicity, and patentability. This guide provides an in-depth, comparative framework for the definitive structural elucidation of this compound, contrasting it with its key positional isomers and outlining the self-validating experimental protocols required for absolute confidence in its identity.
The Imperative of Isomeric Distinction
The subject of our investigation, this compound, belongs to a class of compounds where subtle changes in structure can lead to significant differences in biological function. Its positional isomers, where the methylene-aniline group is attached to the 2- or 4-position of the pyridine ring, present the most immediate analytical challenge. The electronic and steric environment of the nitrogen atom within the pyridine ring, a key site for potential hydrogen bonding in biological systems, is drastically altered between these isomers[1]. This guide will demonstrate how a multi-pronged analytical approach can unequivocally distinguish between these closely related molecules.
Core Molecular Properties
A foundational step in the characterization of any compound is the determination of its basic molecular properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [PubChem][2] |
| Molecular Weight | 184.24 g/mol | [PubChem][2] |
| IUPAC Name | This compound | |
| CAS Number | 73570-11-3 | [Smolecule][1] |
A Multi-Technique Approach to Structural Verification
A single analytical technique is rarely sufficient for the unequivocal confirmation of a chemical structure. The following sections detail a suite of orthogonal analytical methods, each providing a unique piece of the structural puzzle. The synergy of these techniques provides a self-validating system for the confirmation of this compound.
Workflow for Structural Elucidation
Caption: A typical workflow for the synthesis, purification, and structural confirmation of this compound.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the molecular weight of the compound, offering the initial confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula with a high degree of accuracy.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The benzylic C-N bond is a likely point of cleavage.
-
Molecular Ion (M⁺): m/z = 184
-
Loss of H (M-1): m/z = 183
-
Pyridylmethyl cation: m/z = 92
-
Anilino radical cation: m/z = 92
-
Tropylium ion (from rearrangement of pyridylmethyl): m/z = 91
The presence of these key fragments provides strong evidence for the connectivity of the pyridine and aniline moieties through a methylene bridge.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Compare the experimentally determined exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass for C₁₂H₁₃N₂⁺. A mass accuracy of <5 ppm is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC can provide an unambiguous structural assignment.
¹H NMR Spectroscopy: A Comparative Analysis
The key to differentiating this compound from its isomers lies in the chemical shifts and coupling patterns of the aromatic protons, particularly those on the pyridine ring[1].
| Compound | Pyridine Proton Signals (δ, ppm) | Methylene Signal (δ, ppm) | Aniline Proton Signals (δ, ppm) |
| This compound | ~8.5 (s, 1H), ~8.4 (d, 1H), ~7.6 (d, 1H), ~7.2 (dd, 1H) | ~4.0 (s, 2H) | ~7.0 (d, 2H), ~6.6 (d, 2H) |
| N-(Pyridin-2-ylmethyl)aniline | ~8.6 (d, 1H), ~7.6 (t, 1H), ~7.2 (d, 1H), ~7.1 (t, 1H) | ~4.4 (s, 2H) | ~7.1-7.3 (m), ~6.7 (t), ~6.6 (d) |
| N-(Pyridin-4-ylmethyl)aniline | ~8.5 (d, 2H), ~7.2 (d, 2H) | ~4.3 (s, 2H) | ~7.1-7.3 (m), ~6.7 (t), ~6.6 (d) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Causality of Spectral Differences: The position of the nitrogen atom in the pyridine ring significantly influences the electron density and, consequently, the chemical shifts of the adjacent protons. The distinct splitting patterns arise from the spin-spin coupling between neighboring protons, providing a unique fingerprint for each isomer.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of unique carbon signals should correspond to the number of chemically non-equivalent carbon atoms in the structure.
Expected ¹³C NMR Chemical Shifts for this compound:
-
Pyridine Ring: 5 signals in the range of δ 120-150 ppm.
-
Aniline Ring: 4 signals in the range of δ 115-150 ppm.
-
Methylene Carbon: A signal around δ 40-50 ppm.
2D NMR Techniques for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity of protons on the aniline and pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of all protonated carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra using standard pulse programs.
-
Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Key Expected Vibrational Frequencies:
-
N-H Stretch (Aniline): Two distinct bands in the region of 3350-3450 cm⁻¹ for the primary amine[3].
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=C and C=N Aromatic Ring Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
The presence of the characteristic N-H stretching bands for a primary amine is a crucial piece of evidence.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
While not a primary tool for structural elucidation, HPLC is essential for confirming the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Method Development: Develop a suitable gradient or isocratic method using a mobile phase such as a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
Visualizing the Distinctions: Isomeric Structures
Caption: The chemical structures of this compound and its key positional isomers.
Conclusion
The definitive structural confirmation of this compound is a critical step in any research or development endeavor. By employing a multi-technique approach that combines the strengths of mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, a self-validating and unambiguous structural assignment can be achieved. This guide has provided the experimental protocols and comparative data necessary to distinguish the target molecule from its isomers with the highest degree of scientific confidence.
References
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- Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- Jiajaroen, K., et al. (2022). Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)]. PubMed Central.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Zhang, X., et al. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. ResearchGate.
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A Comparative Guide to the Electronic Landscapes of Pyridine and Aniline Rings
For Researchers, Scientists, and Drug Development Professionals
The Core Architectural Distinction: Nitrogen's Role in the Aromatic System
At first glance, pyridine and aniline appear as simple aromatic cousins of benzene. However, the placement of the nitrogen atom—within the ring for pyridine, and as an exocyclic substituent for aniline—creates profoundly different electronic environments.
-
Pyridine: The nitrogen atom is part of the six-membered aromatic ring, replacing a carbon-hydrogen (methine) group of benzene.[1] This nitrogen atom is sp² hybridized, contributing one electron to the 6π aromatic system from its p-orbital.[2] Crucially, its lone pair of electrons resides in an sp² hybrid orbital, lying in the plane of the ring and perpendicular to the aromatic π cloud.[2][3] This geometric arrangement prevents the lone pair from participating in resonance, making it available for protonation.[3][4]
-
Aniline: The nitrogen of the amino group is attached to the benzene ring. While often described as sp³ hybridized in simple amines, the nitrogen in aniline exhibits significant sp² character due to resonance.[5] Its lone pair of electrons can be delocalized into the aromatic π system.[4][6] This delocalization is central to aniline's electronic character and reactivity. Despite this participation, aniline remains aromatic as the benzene ring itself provides the requisite 6π electrons to satisfy Hückel's rule.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption { label = "Fig. 1: Core structural and electronic differences between pyridine and aniline."; fontsize = 10; } enddot
A Head-to-Head Comparison of Electronic Properties
The fundamental structural differences manifest in several key electronic properties, including basicity, electron density distribution, and spectroscopic behavior.
Basicity and pKa: A Tale of Two Lone Pairs
A primary point of divergence is their basicity. Basicity in these compounds is determined by the availability of the nitrogen's lone pair to donate to a proton.[4]
-
Pyridine is a moderately strong organic base with a pKa of its conjugate acid (the pyridinium ion) around 5.25.[1] Its lone pair is localized on the nitrogen atom and readily available for protonation.[6][8]
-
Aniline is a much weaker base, with a pKa for its conjugate acid (the anilinium ion) of approximately 4.6.[3] The reason for this reduced basicity is the delocalization of the nitrogen lone pair into the benzene ring via resonance.[4] This delocalization makes the lone pair less available to accept a proton. Furthermore, protonation of aniline disrupts this favorable resonance stabilization, making the anilinium ion less stable relative to the neutral molecule.
dot graph G { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} caption { label = "Fig. 2: Basicity comparison based on lone pair availability."; fontsize = 10; } enddot
Resonance vs. Inductive Effects: Electron Donors and Withdrawers
The interplay of resonance and inductive effects dictates the electron density of the aromatic rings.
In aniline , the amino group acts as a powerful electron-donating group through resonance (+M effect). The delocalization of the lone pair pushes electron density into the ring, particularly at the ortho and para positions.[5][6] This makes the aniline ring significantly more electron-rich than benzene and highly activated towards electrophilic attack.
In pyridine , the highly electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect).[4][9] This effect, combined with a resonance-based electron withdrawal, makes the carbon atoms in the pyridine ring electron-deficient compared to benzene.[1] This deactivation is particularly pronounced at the ortho and para positions relative to the nitrogen.
Quantitative and Spectroscopic Data Summary
The electronic differences are clearly reflected in their physicochemical and spectroscopic data.
| Property | Pyridine | Aniline | Rationale |
| pKa (Conjugate Acid) | ~5.25[1] | ~4.6[3] | Localized lone pair on pyridine vs. delocalized lone pair on aniline. |
| Hybridization of N | sp²[2] | sp² character[5] | N is part of the aromatic ring in pyridine; resonance in aniline promotes sp² character. |
| Dominant Electronic Effect | -I (Inductive Withdrawal)[4][9] | +M (Resonance Donation)[5] | Electronegative N in the ring vs. exocyclic lone pair donation. |
| UV λmax (in Hexane) | ~251 nm | ~230 nm, ~280 nm | Different π → π* and n → π* transitions due to distinct electronic systems.[10] |
| Reactivity towards E⁺ | Deactivated | Highly Activated | Electron-deficient ring vs. electron-rich ring. |
Implications for Chemical Reactivity and Drug Design
The electronic disparities directly translate to distinct chemical reactivity, a critical consideration in synthesis and drug development.
-
Electrophilic Aromatic Substitution (EAS): Aniline's electron-rich ring readily undergoes EAS, directing incoming electrophiles to the ortho and para positions. In contrast, pyridine is highly resistant to EAS, requiring harsh conditions, and substitution typically occurs at the 3-position (meta).[1] This is because the 2, 4, and 6 positions are severely deactivated, and reaction at these positions would place a positive charge on the already electronegative nitrogen in the reaction intermediate.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, especially at the 2- and 4-positions, a reaction that is very difficult for benzene and aniline.[1][11]
These distinct reactivities are leveraged extensively in medicinal chemistry. The pyridine ring is a common structural motif in drugs, where its basic nitrogen can form crucial hydrogen bonds with biological targets and improve water solubility.[12][13] The ability to functionalize the aniline ring through EAS allows for the facile introduction of various substituents to modulate a drug's pharmacological profile.[14][15]
Experimental Protocols for Characterization
Objective comparison requires robust experimental data. Here, we outline standardized protocols for determining two key electronic properties.
Protocol 1: Potentiometric Titration for pKa Determination
This method provides an accurate measure of the basicity of an amine by determining the pH at the half-equivalence point of a titration with a strong acid.
Objective: To determine the pKa of aniline and pyridine in an aqueous solution.
Materials:
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret (25 mL or 50 mL)
-
Beakers (150 mL)
-
Aniline and Pyridine (high purity)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a dilute aqueous solution of the amine (e.g., 0.05 M). For aniline, which has limited water solubility, a co-solvent like ethanol may be necessary, though this will yield an apparent pKa (pKa*).[16]
-
Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Initial Measurement: Record the initial pH of the solution before adding any acid.
-
Titration: Add the standardized HCl solution from the buret in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change).
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH value at which half of the volume of HCl required to reach the equivalence point has been added.[17][18]
Protocol 2: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into the energy of the π-electron systems.
Objective: To compare the electronic transitions of pyridine and aniline in a non-polar solvent.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Pyridine and Aniline (spectroscopic grade)
-
Hexane (spectroscopic grade)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of pyridine and aniline in hexane (e.g., 1x10⁻³ M).
-
Dilution: Prepare a dilute solution of each compound (e.g., 1x10⁻⁵ M) suitable for spectroscopic analysis. The exact concentration may need optimization to ensure absorbance values are within the linear range of the instrument (typically < 1.5).
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-400 nm).
-
Blanking: Fill both the sample and reference cuvettes with pure hexane. Place them in the spectrophotometer and run a baseline correction (autozero).
-
Sample Measurement: Empty the sample cuvette, rinse it with the dilute amine solution, and then fill it with the solution. Place it back in the sample holder.
-
Spectrum Acquisition: Scan the sample to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare the λmax values and the overall spectral shapes for pyridine and aniline. The spectra of aniline are particularly sensitive to the pH of the medium.[19]
Conclusion
While both pyridine and aniline are foundational aromatic nitrogen compounds, their electronic properties are strikingly different. Pyridine behaves as an electron-deficient system with a basic, localized lone pair, making it resistant to electrophilic attack but susceptible to nucleophiles. Conversely, aniline is an electron-rich system where the nitrogen's lone pair is delocalized into the ring, reducing its basicity but strongly activating the ring towards electrophiles. These distinctions, rooted in the location and role of the nitrogen atom, govern their reactivity and are expertly exploited by chemists to design novel molecules for a vast array of applications, from life-saving drugs to advanced materials.
References
- Quora. (2015). Why is pyridine more basic than aniline?
- Quora. (2020). Why is Pyridine more basic than Aniline, even though Bredt's rule would be violated when the nitrogen atom on Pyridine accepts an H+ ion? Shouldn't it be less stable?
- Organic Chemistry Portal. Pyridine synthesis.
- Wiley Online Library. (2023). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization.
- Brainly.com. (2024). Why is aniline aromatic? Doesn't it have 8 π electrons including the lone pair on nitrogen, thereby.
- ResearchGate. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.
- MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions.
- DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
- ResearchGate. Application of the pyridine‐to‐aniline transformation.
- ResearchGate. Background and inspiration of this work. A) Anilines in drug molecules.
- YouTube. (2023). # shorts compare Basicity B/W Pyridine ,pyrimidine aniline & pyrrole@ Veena Dixit Chemistry IIT jee.
- Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
- Pearson. Rank each set of compounds in order of increasing basicity. (c) aniline, pyrrole, pyridine, piperidine.
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A Comparative Guide to the Drug-Like Properties of 4-(Pyridin-3-ylmethyl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-3-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, notably forming the core of several targeted therapies, including tyrosine kinase inhibitors.[1] Its inherent biological activity makes it a compelling starting point for novel drug discovery. However, the journey from a biologically active scaffold to a viable drug candidate is contingent on optimizing its pharmacokinetic and safety profiles. The pyridine motif itself is known to influence metabolic stability, permeability, potency, and binding of drug molecules.[2] This guide provides a comparative framework for evaluating the essential drug-like properties of this compound analogs, offering insights into how structural modifications can modulate these critical parameters.
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking drug candidates and improving the efficiency of the development pipeline.[3][4][5] This guide will delve into the experimental evaluation of key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, providing both the rationale behind the assays and detailed protocols for their execution.
The Importance of "Drug-Likeness"
The concept of "drug-likeness" is a cornerstone of modern medicinal chemistry, guiding the selection and optimization of compounds with a higher probability of clinical success.[6][7] A key guideline in this area is Lipinski's Rule of Five, which posits that orally active drugs generally possess specific physicochemical properties.[8][9][10] These include:
While not a rigid set of rules, these parameters provide a valuable framework for initial compound assessment.[6]
Comparative Evaluation of this compound Analogs
To illustrate the evaluation process, we will consider a parent compound, This compound , and three hypothetical analogs with modifications designed to explore the impact on key drug-like properties.
-
Analog A: Introduction of a fluorine atom on the aniline ring.
-
Analog B: Addition of a methyl group to the pyridine ring.
-
Analog C: Replacement of the aniline with a bioisosteric ring system.
Below is a summary of the key drug-like properties and the experimental data for our parent compound and its analogs.
| Compound | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| Parent | 184.24 | 2.1 | 150 | 45 | 5.2 | > 30 | > 50 |
| Analog A | 202.23 | 2.3 | 120 | 65 | 6.8 | > 30 | > 50 |
| Analog B | 198.27 | 2.5 | 135 | 30 | 4.5 | > 30 | 45 |
| Analog C | 185.22 | 1.9 | 180 | 55 | 3.9 | > 30 | > 50 |
Experimental Protocols and Rationale
A comprehensive evaluation of drug-like properties involves a suite of in vitro assays designed to predict in vivo behavior.[3][4]
Physicochemical Properties
a) Lipophilicity (LogP/LogD)
-
Rationale: Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a critical determinant of absorption, distribution, and metabolism.[11] The octanol-water partition coefficient (LogP) is the standard measure.[11][12][13] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[11][14]
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the test compound in a suitable organic solvent.
-
Add a known amount of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the layers.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[13]
-
Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[12]
-
b) Aqueous Solubility
-
Rationale: Sufficient aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[15] Poor solubility can lead to low bioavailability.
-
Experimental Protocol (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add small aliquots of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4).
-
Shake the mixture for a set period (e.g., 2 hours) to allow for dissolution.
-
Filter the solution to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.
-
In Vitro ADME Assays
The following workflow illustrates the typical sequence of in vitro ADME assays.
Caption: A typical workflow for in vitro ADME-Tox screening.
a) Metabolic Stability
-
Rationale: The rate at which a compound is metabolized by liver enzymes significantly impacts its half-life and oral bioavailability.[16][17][18] In vitro metabolic stability assays using liver microsomes or hepatocytes are standard for early assessment.[16][17][19]
-
Experimental Protocol (Liver Microsomal Stability Assay):
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare an incubation mixture containing the microsomes, a phosphate buffer (pH 7.4), and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[18]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the rate of compound disappearance.[16]
-
b) Cell Permeability (Caco-2 Assay)
-
Rationale: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs.[20][21][22][23] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelium.[21][23]
-
Experimental Protocol (Caco-2 Permeability Assay):
-
Culture Caco-2 cells on semipermeable filter inserts for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the B-to-A direction.[23]
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.[23] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[22][23]
-
In Vitro Toxicology
The following diagram outlines the decision-making process based on initial toxicity screening.
Caption: Decision tree for initial in vitro toxicity assessment.
a) hERG Inhibition
-
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[24][25] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[24][25][26][27] Therefore, early screening for hERG liability is a critical safety assessment in drug discovery.[26][27][28]
-
Experimental Protocol (Automated Patch-Clamp Assay):
-
Use a cell line stably expressing the hERG channel.
-
Employ an automated patch-clamp system to measure the hERG current in response to a voltage protocol.
-
Apply increasing concentrations of the test compound and measure the inhibition of the hERG current.
-
Determine the IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current.
-
b) Cytotoxicity
-
Rationale: Cytotoxicity assays are used to assess the general toxicity of a compound to living cells.[29][30][31] These assays measure events like cell membrane integrity loss or metabolic dysfunction.[29][30]
-
Experimental Protocol (LDH Release Assay):
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[32][33]
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a coupled enzymatic reaction that produces a colorimetric signal.[32][33]
-
Determine the CC₅₀ (cytotoxic concentration 50), the concentration of the compound that causes 50% cell death.
-
Conclusion
The systematic evaluation of drug-like properties is indispensable for the successful development of novel therapeutics based on the this compound scaffold. By employing a battery of in vitro assays, researchers can gain critical insights into a compound's potential for oral absorption, its metabolic fate, and its safety profile. This comparative approach allows for the early identification of liabilities and guides the iterative process of medicinal chemistry optimization, ultimately increasing the probability of advancing a safe and effective drug candidate to the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-3-ylmethyl)aniline
Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Pyridin-3-ylmethyl)aniline, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for aromatic amines and align with federal hazardous waste regulations.
Foundational Principles: Understanding the Hazard Profile
Key Hazard Considerations for Aromatic Amines:
-
Toxicity: High acute toxicity via oral, dermal, and inhalation routes.[2][3][4]
-
Carcinogenicity & Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[1][7]
-
Organ Damage: Prolonged or repeated exposure can lead to significant organ damage, particularly affecting the blood (methemoglobinemia), liver, and spleen.[5][6]
-
Skin and Eye Damage: Can cause serious eye damage and may cause allergic skin reactions.[2][3][4]
-
Environmental Hazard: Poses a significant threat to aquatic ecosystems.[3][4][6]
The Regulatory Imperative: Compliance with EPA Guidelines
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[8][9][10] As the generator of this hazardous waste, you are legally responsible for its management from "cradle-to-grave".[11]
This responsibility entails:
-
Hazardous Waste Identification: Correctly identifying the material as hazardous waste.[12]
-
Proper Management: Ensuring safe handling, labeling, and storage.[9]
-
Manifesting: Tracking the waste from your facility to its final disposal site using a hazardous waste manifest.[12]
-
Utilizing Licensed Facilities: Ensuring the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[9][12]
State and local regulations may be more stringent than federal requirements, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from the laboratory bench to its final collection point.
Step 1: Personal Protective Equipment (PPE)
Given the high toxicity and potential for absorption through the skin, a robust selection of PPE is mandatory.[14]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are essential. For larger quantities, a face shield should also be worn.[15]
-
Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Step 2: Waste Segregation and Collection
Proper segregation is key to preventing dangerous chemical reactions and ensuring compliant disposal.
-
Dedicated Waste Container: Use a designated, chemically compatible container for this compound waste. This container should be in good condition, with a secure, leak-proof lid.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, with which it may react violently.[13][16]
-
Solid vs. Liquid: Collect solid and liquid waste in separate, appropriate containers.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in a designated solid waste container.[13]
Step 3: Labeling
Accurate and clear labeling is a critical component of safe waste management and is required by law.[17]
-
"Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."
-
Chemical Name: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: On-Site Storage
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
-
Secondary Containment: The waste container must be kept in a secondary container to contain any potential leaks.
-
Container Integrity: Keep the container lid securely fastened at all times, except when adding waste.[18]
Step 5: Arranging for Final Disposal
Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste. They will arrange for a licensed hazardous waste contractor to transport the material to a permitted TSDF. The most common disposal method for this type of organic waste is high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading and entering drains.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE before attempting any cleanup.
-
Absorb: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size. For large spills, contact your EHS or emergency response team immediately.[19]
Quantitative Data Summary
The following table summarizes key hazard data for aniline, which should be considered analogous for this compound for safety and disposal purposes.
| Data Point | Value | Source |
| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | [3][4][6] |
| UN Number | 1547 (for Aniline) | [20] |
| Hazard Class | 6.1 (Poisonous) | [13] |
Disposal Decision Workflow
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-3-ylmethyl)aniline
The 'Why': Understanding the Hazard Profile
Before selecting the appropriate Personal Protective Equipment (PPE), we must first understand the risks. The hazards of substituted anilines are well-documented. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled[1][2]. It is known to be rapidly absorbed through the skin, can cause serious eye damage, may trigger an allergic skin reaction, and is suspected of causing genetic defects and cancer[2][3][4]. Furthermore, it can cause damage to organs, particularly the blood, through prolonged or repeated exposure[4]. Given these significant risks, a robust PPE strategy is not just recommended; it is essential.
Our entire safety philosophy is built on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while critical, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Therefore, all handling of 4-(Pyridin-3-ylmethyl)aniline must be performed within a certified chemical fume hood to minimize inhalation exposure[5][6][7].
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE ensemble is required to protect against the primary exposure routes: dermal contact, inhalation, and eye contact.
Eye and Face Protection: Your First Barrier
Direct contact with aniline compounds can cause serious, irreversible eye damage[3][8].
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction is anticipated, a full-face shield must be worn over the chemical splash goggles to protect the entire face[9][10][11].
Hand Protection: Preventing Dermal Absorption
Aniline compounds are readily absorbed through the skin, leading to systemic toxicity[3]. Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Standard disposable nitrile gloves offer minimal protection and are not recommended for prolonged direct contact[6]. For handling aromatic amines, heavier-duty gloves are required.
-
Recommended: Butyl rubber or Viton gloves provide superior resistance.
-
-
Double Gloving: A double-gloving strategy is best practice. Wear a pair of chemically resistant gloves (e.g., butyl rubber) underneath a pair of disposable nitrile gloves. The outer nitrile glove can be changed frequently if it becomes contaminated, preserving the integrity of the primary protective layer.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before each use. Remove and replace gloves immediately upon any sign of contamination[12].
Body Protection: Shielding from Spills and Splashes
-
Standard Operations: A clean, fully-buttoned, flame-resistant lab coat should be worn at all times[10]. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin[10].
-
High-Risk Procedures: For procedures involving larger quantities (>5g) or a significant splash potential, supplement your lab coat with a chemically resistant apron.
Respiratory Protection: A Risk-Based Approach
While working in a fume hood is the primary engineering control for preventing inhalation, certain scenarios may require respiratory protection[10][11].
-
Routine Use: For handling small quantities inside a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Required Use: A NIOSH-approved respirator with organic vapor cartridges is necessary under these conditions:
-
Weighing large quantities of the solid outside of a containment device (e.g., powder-safe enclosure).
-
Responding to a large spill outside of a fume hood.
-
If engineering controls are known to be insufficient.
-
-
Important: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and annual fit testing[10].
Operational and Disposal Plans
PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and any required apron.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your inner, chemically resistant gloves, ensuring they are pulled over the cuffs of your lab coat. Don the outer nitrile gloves.
Doffing Sequence (Taking Off): This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Body Protection: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[3][13].
Emergency Response: Spills and Exposure
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[7][14].
-
Eye Exposure: Flush the eyes immediately at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][7].
-
Spill Containment:
-
Alert personnel in the immediate area.
-
If the spill is large or outside a fume hood, evacuate the area.
-
For small spills inside a fume hood, don the appropriate PPE (including respiratory protection if necessary).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[5][12][15].
-
Disposal of Contaminated PPE
All disposable PPE, including gloves, aprons, and any contaminated lab coats that cannot be decontaminated, must be treated as hazardous waste.
-
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations[5][13].
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g in enclosure) | Chemical Splash Goggles | Double Gloves (Butyl/Nitrile) | Lab Coat | Not required |
| Preparing Solutions | Chemical Splash Goggles | Double Gloves (Butyl/Nitrile) | Lab Coat | Not required (in fume hood) |
| Running Reactions/Transfers | Goggles & Face Shield | Double Gloves (Butyl/Nitrile) | Lab Coat & Chem-Resistant Apron | Not required (in fume hood) |
| Small Spill Cleanup (in hood) | Goggles & Face Shield | Double Gloves (Butyl/Nitrile) | Lab Coat & Chem-Resistant Apron | Recommended |
| Large Spill Cleanup | Goggles & Face Shield | Double Gloves (Butyl/Nitrile) | Chemical Resistant Coveralls | Required |
PPE Selection Workflow
This flowchart provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline.
- GOV.UK. (n.d.). Aniline - Incident management.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline.
- New Jersey Department of Health. (2008). Aniline - Hazardous Substance Fact Sheet.
- Scribd. (2015). Aniline Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
- U.S. Environmental Protection Agency. (n.d.). Aniline.
Sources
- 1. chemos.de [chemos.de]
- 2. scribd.com [scribd.com]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
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- 9. epa.gov [epa.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
